ethyl 5-nitro-1H-pyrazole-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-6(10)4-3-5(8-7-4)9(11)12/h3H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZZJCBTYCCHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361574 | |
| Record name | ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39846-84-9 | |
| Record name | Ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39846-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39846-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 5-nitro-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, experimental protocols, and the analytical techniques required for its structural elucidation and purity assessment.
Introduction
This compound is a member of the pyrazole class of heterocyclic compounds. The pyrazole nucleus is a key pharmacophore found in a variety of biologically active molecules. The presence of a nitro group and an ethyl carboxylate moiety on the pyrazole ring makes this compound a versatile intermediate for the synthesis of more complex derivatives with potential therapeutic applications. The electron-withdrawing nature of the nitro group can influence the chemical reactivity and biological activity of the molecule.
Synthesis Pathway
A common and effective method for the synthesis of substituted pyrazole-3-carboxylates involves a two-step process: the formation of the pyrazole ring followed by electrophilic nitration.
Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
The precursor, ethyl 1H-pyrazole-3-carboxylate, can be synthesized via the condensation of a suitable β-dicarbonyl equivalent with hydrazine. A widely used method is the reaction of diethyl oxalate with a compound providing a three-carbon chain, followed by cyclization with hydrazine hydrate.[1][2]
Step 2: Nitration of Ethyl 1H-pyrazole-3-carboxylate
The synthesized ethyl 1H-pyrazole-3-carboxylate is then subjected to electrophilic nitration to introduce the nitro group at the 5-position of the pyrazole ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following are generalized experimental protocols based on established procedures for the synthesis of similar pyrazole derivatives.[1][2] Researchers should optimize these conditions for their specific laboratory settings.
Synthesis of Ethyl 1H-pyrazole-3-carboxylate (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting materials (e.g., a β-keto ester or its equivalent) in a suitable solvent such as ethanol.
-
Cyclization: Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl 1H-pyrazole-3-carboxylate.
Synthesis of this compound
-
Nitrating Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.
-
Reaction Setup: Dissolve the synthesized ethyl 1H-pyrazole-3-carboxylate in concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of the pyrazole precursor, maintaining a low temperature (0-5 °C).
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction by TLC.
-
Workup: Carefully pour the reaction mixture over crushed ice and stir until the ice has melted. The solid product should precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.
Caption: Analytical techniques for product characterization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.[3]
| Property | Value |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Appearance | (Expected) Crystalline solid |
| Melting Point | Not available |
Spectroscopic Data
Table 1: ¹H NMR Data (Predicted) Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.4 | Triplet | 3H | -CH₂CH ₃ |
| ~4.4 | Quartet | 2H | -CH ₂CH₃ |
| ~7.5 | Singlet | 1H | Pyrazole C4-H |
| >10 | Broad Singlet | 1H | Pyrazole NH |
Table 2: ¹³C NMR Data (Predicted) Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~14 | -CH₂C H₃ |
| ~62 | -C H₂CH₃ |
| ~110 | Pyrazole C 4 |
| ~140 | Pyrazole C 3 |
| ~155 | Pyrazole C 5 |
| ~160 | C =O (Ester) |
Table 3: IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3200-3400 | Broad | N-H stretch |
| ~3100 | Medium | Aromatic C-H stretch |
| 2850-3000 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (Ester) |
| 1500-1550 | Strong | N-O stretch (asymmetric, NO₂) |
| 1340-1380 | Strong | N-O stretch (symmetric, NO₂) |
| ~1250 | Strong | C-O stretch (Ester) |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
|---|---|
| 185 | [M]⁺ (Molecular ion) |
| 156 | [M - C₂H₅]⁺ |
| 140 | [M - NO₂]⁺ |
| 112 | [M - CO₂C₂H₅]⁺ |
Conclusion
This technical guide outlines a feasible synthetic route and a comprehensive characterization workflow for this compound. The provided experimental protocols are based on established chemical principles for the synthesis of related compounds and should serve as a solid starting point for researchers. The detailed characterization plan will ensure the unambiguous identification and purity assessment of the final product, which is crucial for its application in further research and development in the fields of medicinal chemistry and materials science.
References
ethyl 5-nitro-1H-pyrazole-3-carboxylate synthesis mechanism and reaction pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis mechanism and reaction pathway for ethyl 5-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details the chemical reactions, mechanisms, and experimental protocols necessary for its laboratory-scale synthesis.
Introduction
Pyrazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group into the pyrazole ring can significantly modulate its biological properties, making this compound a valuable scaffold for the synthesis of novel therapeutic agents. This guide outlines a common and effective two-step synthetic route for this compound, commencing with the synthesis of the precursor, ethyl 1H-pyrazole-3-carboxylate, followed by its regioselective nitration.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved in two main stages:
-
Synthesis of Ethyl 1H-pyrazole-3-carboxylate: This step involves the condensation reaction between a 1,3-dicarbonyl equivalent and hydrazine. A common approach utilizes the reaction of diethyl oxalate with a suitable active methylene compound to form an intermediate which is then cyclized with hydrazine.
-
Nitration of Ethyl 1H-pyrazole-3-carboxylate: The precursor ester is then subjected to electrophilic aromatic substitution to introduce a nitro group onto the pyrazole ring. The regioselectivity of this reaction is crucial and is controlled by the reaction conditions.
Detailed Synthesis and Reaction Mechanisms
Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
A plausible and widely used method for the synthesis of the pyrazole ring is the reaction of a β-ketoester or its equivalent with hydrazine. In this case, a precursor can be formed from the Claisen condensation of diethyl oxalate and ethyl acetate, followed by cyclization with hydrazine hydrate.
Reaction Pathway:
-
Step 1a: Formation of Diethyl 2-formylsuccinate (or its enolate). Diethyl oxalate reacts with ethyl acetate in the presence of a base like sodium ethoxide.
-
Step 1b: Cyclization with Hydrazine. The intermediate is then treated with hydrazine hydrate, which undergoes a condensation and subsequent cyclization to form the pyrazole ring.
Reaction Mechanism:
The mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Step 2: Nitration of Ethyl 1H-pyrazole-3-carboxylate
The introduction of the nitro group at the C5 position is achieved through electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺).
Reaction Pathway:
Ethyl 1H-pyrazole-3-carboxylate is treated with a nitrating mixture to yield this compound.
Reaction Mechanism:
The pyrazole ring, being an electron-rich heteroaromatic system, is susceptible to electrophilic attack. The nitronium ion attacks the electron-rich carbon atom of the ring. The ester group at the C3 position is a deactivating group, directing the incoming electrophile to the C5 position. A resonance-stabilized intermediate (sigma complex) is formed, which then loses a proton to restore aromaticity, resulting in the final nitrated product.
Quantitative Data
The following tables summarize the typical quantitative data for the synthesis of this compound.
Table 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
| Parameter | Value |
| Reactants | |
| Diethyl Oxalate | 1.0 eq |
| Ethyl Acetate | 1.0 eq |
| Sodium Ethoxide | 1.0 eq |
| Hydrazine Hydrate | 1.1 eq |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-80% |
Table 2: Nitration of Ethyl 1H-pyrazole-3-carboxylate
| Parameter | Value |
| Reactants | |
| Ethyl 1H-pyrazole-3-carboxylate | 1.0 eq |
| Concentrated Nitric Acid (65%) | 1.5 eq |
| Concentrated Sulfuric Acid (98%) | 3.0 eq |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 60-70% |
Experimental Protocols
Synthesis of Ethyl 1H-pyrazole-3-carboxylate
-
Preparation of the Reaction Mixture: To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a round-bottom flask, a mixture of diethyl oxalate (14.6 g, 0.1 mol) and ethyl acetate (8.8 g, 0.1 mol) is added dropwise with stirring at room temperature.
-
Reaction: The mixture is heated to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After cooling the reaction mixture, hydrazine hydrate (5.5 g, 0.11 mol) is added cautiously. The mixture is then refluxed for an additional 2 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with cold water, and dried. The crude product is recrystallized from ethanol to afford pure ethyl 1H-pyrazole-3-carboxylate.
Synthesis of this compound
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, concentrated sulfuric acid (30 mL) is placed. Concentrated nitric acid (6.0 mL) is added dropwise with constant stirring, maintaining the temperature below 10 °C.
-
Nitration Reaction: Ethyl 1H-pyrazole-3-carboxylate (14.0 g, 0.1 mol) is added portion-wise to the cold nitrating mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Completion: The reaction mixture is stirred at 0-5 °C for an additional 1-2 hours.
-
Work-up and Purification: The reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Visualizations
Caption: Overall synthesis pathway for this compound.
Spectroscopic and Synthetic Profile of Ethyl 5-nitro-1H-pyrazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for ethyl 5-nitro-1H-pyrazole-3-carboxylate. Due to the limited availability of public experimental data, the spectroscopic information presented herein is based on established prediction methodologies and analysis of structurally related compounds. This document aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and development.
Chemical Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol .[1] Its structure, featuring a nitro-substituted pyrazole ring and an ethyl carboxylate group, makes it an interesting scaffold for medicinal chemistry. The CAS number for this compound is 39846-84-9.[1]
Caption: Chemical structure of this compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on computational models and analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.40 | Triplet | 3H | -CH₃ (ethyl) |
| ~4.45 | Quartet | 2H | -CH₂- (ethyl) |
| ~7.50 | Singlet | 1H | C4-H (pyrazole) |
| ~14.0 | Broad Singlet | 1H | N-H (pyrazole) |
Solvent: CDCl₃. The chemical shift of the N-H proton can vary significantly depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~14.0 | -CH₃ (ethyl) |
| ~62.0 | -CH₂- (ethyl) |
| ~112.0 | C4 (pyrazole) |
| ~140.0 | C3 (pyrazole) |
| ~155.0 | C5 (pyrazole) |
| ~160.0 | C=O (ester) |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3100 | N-H stretching |
| ~3000-2850 | C-H stretching (aliphatic) |
| ~1730 | C=O stretching (ester) |
| ~1550 and ~1350 | N-O stretching (nitro group) |
| ~1250 | C-O stretching (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 185.04 | [M]⁺ (Molecular Ion) |
| 156.03 | [M - C₂H₅]⁺ |
| 140.03 | [M - OC₂H₅]⁺ |
| 110.02 | [M - COOC₂H₅]⁺ |
Experimental Protocols
Synthesis of this compound
A potential synthetic pathway involves the cyclization of a dicarbonyl compound with hydrazine, followed by nitration.
Step 1: Synthesis of Ethyl 2,4-dioxobutanoate
This intermediate can be prepared via a Claisen condensation between diethyl oxalate and ethyl acetate using a strong base like sodium ethoxide.
Step 2: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
The ethyl 2,4-dioxobutanoate is then reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically refluxed to promote cyclization and formation of the pyrazole ring.
Step 3: Nitration of Ethyl 1H-pyrazole-3-carboxylate
The final step involves the nitration of the pyrazole ring. This is a critical step, and the regioselectivity will depend on the reaction conditions. A mixture of concentrated nitric acid and sulfuric acid at low temperatures is a common nitrating agent. Careful control of the temperature is necessary to prevent side reactions.
General Spectroscopic Analysis Workflow
The characterization of the synthesized compound would typically follow a standard workflow to confirm its identity and purity.
References
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class, a group of molecules known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential biological activities of this compound. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in publicly available literature, a summary of computed and available data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₄ | - |
| Molecular Weight | 185.14 g/mol | [1][2] |
| CAS Number | 39846-84-9 | [1][2] |
| XLogP3 | 0.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 185.04365571 | [2] |
| Topological Polar Surface Area | 101 Ų | [2] |
| Heavy Atom Count | 13 | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Characterization
General Synthesis Protocol
A general and established method for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates involves a two-step process.[3][4] This can be adapted for the synthesis of the title compound, likely starting with a nitro-substituted acetophenone.
Step 1: Synthesis of Substituted Ethyl 2,4-dioxo-4-phenylbutanoate
To a solution of sodium ethoxide in ethanol, a substituted acetophenone (e.g., a nitro-substituted acetophenone) is added, followed by the dropwise addition of diethyl oxalate at a low temperature. The reaction mixture is stirred for several hours, and the resulting intermediate, a substituted ethyl 2,4-dioxo-4-phenylbutanoate, is precipitated by the addition of acid and collected by filtration.
Step 2: Cyclization to Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate
The intermediate from Step 1 is then reacted with hydrazine hydrate in a suitable solvent, such as glacial acetic acid or ethanol, under reflux conditions.[3][4] The hydrazine undergoes a condensation reaction with the diketone, leading to the formation of the pyrazole ring. After cooling, the product, ethyl 5-(substituted)-1H-pyrazole-3-carboxylate, can be isolated by filtration and purified by recrystallization.
Experimental Characterization Protocols
Following synthesis, the structure and purity of this compound would be confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the pyrazole ring proton, and signals corresponding to the aromatic protons if a substituted phenyl ring is present. The exact chemical shifts would be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum would provide signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the pyrazole ring.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 185.14. Fragmentation patterns could provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the pyrazole ring, the C=O stretching of the ester group, and the symmetric and asymmetric stretching vibrations of the nitro group.
-
Elemental Analysis: Combustion analysis would be performed to determine the elemental composition (C, H, N) of the synthesized compound, which should correspond to the molecular formula C₆H₇N₃O₄.
Potential Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
Antimicrobial Activity
Various pyrazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[7][8][10][12] The proposed mechanisms of antimicrobial action are diverse and can include:
-
Disruption of the bacterial cell wall: Some pyrazole compounds may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[8]
-
Inhibition of DNA gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication. Inhibition of this enzyme by pyrazole derivatives can prevent bacterial proliferation.[7][8]
Future Directions
Further research is warranted to fully elucidate the physicochemical properties and biological activities of this compound. Key areas for future investigation include:
-
Experimental determination of physicochemical properties: Obtaining experimental data for melting point, boiling point, solubility, and pKa will provide a more accurate understanding of the compound's behavior.
-
Optimization of synthesis: The development of a detailed and optimized synthesis protocol is crucial for producing the compound in sufficient quantities for further studies.
-
In vitro and in vivo biological evaluation: Comprehensive screening for anti-inflammatory, antimicrobial, and other potential therapeutic activities is needed to ascertain its pharmacological profile.
-
Mechanism of action studies: If biological activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. This technical guide has summarized the current knowledge of its physicochemical properties, synthesis, and potential biological activities based on the broader class of pyrazole derivatives. The information provided herein is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating further investigation into the therapeutic potential of this and related compounds.
References
- 1. This compound - CAS:39846-84-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | C6H7N3O4 | CID 86222906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
Navigating the Physicochemical Landscape of Ethyl 5-Nitro-1H-Pyrazole-3-Carboxylate: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of ethyl 5-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering critical data and methodologies to inform formulation development, process chemistry, and safety assessments.
While specific quantitative solubility and stability data for this compound is not extensively available in the public domain, this guide leverages analogous data from structurally similar compounds, namely nitrated pyrazoles, to provide a robust framework for its characterization. The experimental protocols detailed herein represent best practices for determining the physicochemical properties of novel chemical entities.
Core Physicochemical Properties
This compound is a solid at room temperature. Its molecular structure, featuring a nitro group and an ethyl ester on a pyrazole core, suggests a moderate polarity. The presence of the nitro group is known to influence the stability of pyrazole-based compounds, often rendering them energetic materials with sensitivity to heat and impact.
Analogous Solubility Data
In the absence of direct solubility data for this compound, we present data for a structurally related compound, 1-methyl-4-nitropyrazole (1-M-4-NP). This data, obtained through a gravimetric method, provides valuable insights into the potential solubility profile of the target compound across a range of common solvents at various temperatures. The dissolution of 1-M-4-NP is reported as an endothermic and spontaneous process.[1]
Table 1: Solubility of Analogous Compound 1-Methyl-4-Nitropyrazole in Various Solvents [1]
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Toluene | 283.15 | 13.20 |
| 298.15 | 25.10 | |
| 313.15 | 45.30 | |
| 323.15 | 64.90 | |
| 1,2-Dichlorobenzene | 283.15 | 11.50 |
| 298.15 | 21.60 | |
| 313.15 | 38.90 | |
| 323.15 | 54.80 | |
| Water | 283.15 | 1.25 |
| 298.15 | 2.11 | |
| 313.15 | 3.51 | |
| 323.15 | 5.21 | |
| Methanol | 283.15 | 16.80 |
| 298.15 | 29.50 | |
| 313.15 | 49.80 | |
| 323.15 | 69.80 | |
| Ethanol | 283.15 | 12.30 |
| 298.15 | 22.10 | |
| 313.15 | 38.40 | |
| 323.15 | 54.40 | |
| Acetone | 283.15 | 40.10 |
| 298.15 | 65.20 | |
| 313.15 | 102.10 | |
| 323.15 | 135.20 | |
| Ethyl Acetate | 283.15 | 25.30 |
| 298.15 | 43.10 | |
| 313.15 | 69.80 | |
| 323.15 | 95.10 | |
| Acetonitrile | 283.15 | 28.90 |
| 298.15 | 47.90 | |
| 313.15 | 75.80 | |
| 323.15 | 102.50 |
Stability Considerations
Nitrated pyrazoles are a class of compounds known for their energetic properties and potential thermal instability.[2][3][4] The stability of these compounds is a critical parameter for safe handling, storage, and processing. While specific degradation pathways for this compound have not been delineated in available literature, it is prudent to assume sensitivity to thermal stress, shock, and friction.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies typically involve exposing the compound to a variety of stress conditions, such as heat, humidity, light, and acidic, basic, and oxidative environments.
Experimental Protocols
The following sections outline standard experimental methodologies for determining the solubility and stability of a new chemical entity like this compound.
Solubility Determination: Equilibrium Solubility Method
The equilibrium solubility method is a reliable technique to determine the saturation solubility of a compound in a specific solvent at a given temperature.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved solids.
-
Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the solubility of the compound.
Stability Assessment: Forced Degradation Studies and Stability-Indicating HPLC Method Development
Forced degradation studies are crucial for understanding the degradation pathways and developing a stability-indicating analytical method.
Methodology:
-
Stress Conditions: this compound is subjected to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105 °C).
-
Photostability: Exposing the compound to UV and visible light as per ICH guidelines.
-
-
Sample Analysis: Samples from each stress condition are periodically withdrawn, neutralized if necessary, and analyzed by HPLC.
-
Method Development: An HPLC method is developed to separate the parent compound from all significant degradation products. This typically involves optimizing the column, mobile phase composition, gradient, and detector wavelength.
-
Peak Purity Analysis: Peak purity analysis using a photodiode array (PDA) detector is performed to ensure that the chromatographic peak of the parent compound is free from any co-eluting impurities or degradants.
References
An In-depth Technical Guide on the Crystal Structure Analysis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate and a Closely Related Derivative
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the crystal structure analysis of pyrazole derivatives, with a specific focus on ethyl 5-nitro-1H-pyrazole-3-carboxylate. While a detailed experimental crystal structure for this compound is not publicly available in crystallographic databases, this guide presents a thorough analysis of a closely related compound, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate . The methodologies and data presented for this surrogate molecule offer valuable insights into the structural characteristics and analytical techniques applicable to this class of compounds.
Introduction to Pyrazole Derivatives
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals due to their diverse biological activities. The spatial arrangement of substituents on the pyrazole ring is crucial for their function, making single-crystal X-ray diffraction an indispensable tool for their characterization. This guide outlines the typical experimental procedures for determining the crystal structure of such compounds and presents the crystallographic data for a representative example.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure solution.
Synthesis and Crystallization
The synthesis of substituted pyrazole esters often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a similarly reactive precursor. For the specific synthesis of various ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, a common method involves the reaction of diethyl oxalate with a substituted acetophenone in the presence of a base like sodium ethoxide, followed by cyclization with hydrazine hydrate.[1][2]
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. For the analyzed derivative, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, crystals were obtained by recrystallization from methanol.
Single-Crystal X-ray Diffraction
A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The structure is then solved using direct methods and refined by full-matrix least-squares on F².
The general workflow for crystal structure determination is illustrated in the following diagram:
Crystal Structure Data of Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
The following tables summarize the key crystallographic data and refinement parameters for ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[3]
Table 1: Crystal Data and Structure Refinement[3]
| Parameter | Value |
| Empirical Formula | C₁₃H₁₀F₃N₃O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.535(3) |
| b (Å) | 7.641(2) |
| c (Å) | 14.288(3) |
| α (°) | 90 |
| β (°) | 107.41(3) |
| γ (°) | 90 |
| Volume (ų) | 1409.2(6) |
| Z | 4 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| R-factor (%) | 4.98 |
Table 2: Selected Bond Lengths (Å)[3]
| Bond | Length |
| N1-N2 | 1.383(3) |
| N2-C3 | 1.328(3) |
| C3-C4 | 1.411(4) |
| C4-C5 | 1.389(4) |
| C5-N1 | 1.373(3) |
| C5-C6 | 1.488(4) |
| C4-C11 | 1.493(4) |
| N1-C7 | 1.436(3) |
Table 3: Selected Bond Angles (°)[3]
| Angle | Value |
| C5-N1-N2 | 112.0(2) |
| C3-N2-N1 | 105.1(2) |
| N2-C3-C4 | 112.3(2) |
| C5-C4-C3 | 104.7(2) |
| N1-C5-C4 | 105.9(2) |
| C7-N1-N2 | 128.5(2) |
Table 4: Selected Torsion Angles (°)[3]
| Atoms | Angle |
| N2-N1-C5-C4 | -0.3(2) |
| N1-N2-C3-C4 | 0.4(3) |
| N2-C3-C4-C5 | -0.4(3) |
| C3-C4-C5-N1 | 0.2(3) |
| C5-N1-C7-C8 | -49.4(3) |
| C4-C11-O1-C12 | 2.0(4) |
Molecular and Crystal Packing Structure
The molecule of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate consists of a pyrazole ring substituted at the 1-position with a 4-nitrophenyl group, at the 4-position with an ethyl carboxylate group, and at the 5-position with a trifluoromethyl group. The dihedral angle between the pyrazole and the phenyl rings is a notable feature of its conformation.[3]
The crystal packing is stabilized by intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate the overall three-dimensional architecture of the crystal lattice. In the case of the analyzed derivative, weak C-H···O interactions and π-π stacking between neighboring phenyl rings contribute to the stability of the crystal structure.[3]
The logical relationship between the molecular structure and the resulting crystal packing is depicted below:
Conclusion
This technical guide has provided a framework for understanding the crystal structure analysis of this compound by examining a closely related, structurally characterized analogue. The detailed experimental protocols, tabulated crystallographic data, and visualizations of the analytical workflow and structural logic offer valuable resources for researchers in the fields of medicinal chemistry and drug development. The insights gained from the crystal structure of the surrogate molecule can aid in the rational design of new pyrazole derivatives with tailored properties.
References
An In-Depth Technical Guide on Ethyl 5-nitro-1H-pyrazole-3-carboxylate: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic building block, has garnered significant attention in medicinal chemistry and drug development. Its strategic placement of a nitro group and an ester functionality on the pyrazole core makes it a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and characterization of this important molecule. It details experimental protocols, presents key physicochemical data, and explores its applications, particularly in the development of novel therapeutics.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds, renowned for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a nitro group at the 5-position and an ethyl carboxylate at the 3-position of the pyrazole ring system endows this compound with unique chemical reactivity, making it a valuable precursor in the synthesis of more complex molecular architectures. This guide aims to be a comprehensive resource for researchers and professionals working with this compound.
History and Discovery
The specific functionalization of the pyrazole ring with a nitro group is also a well-established transformation. The precursor, 5-nitro-1H-pyrazole-3-carboxylic acid, is a known compound from which the ethyl ester can be readily derived. Modern applications, particularly in patents from the 21st century, highlight its importance as a synthetic intermediate, suggesting its use may have been established in industrial or academic laboratories prior to extensive publication in readily searchable journals. A notable example of its modern synthetic utility is found in recent patent literature, which details its preparation as a key intermediate for UBE2K modulators.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 39846-84-9 | [1] |
| Molecular Formula | C₆H₇N₃O₄ | [1] |
| Molecular Weight | 185.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 148-149 °C | |
| Appearance | Solid | |
| InChIKey | SNZZJCBTYCCHNG-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through two primary logical pathways:
-
Formation of the pyrazole ring followed by nitration: This would involve the synthesis of ethyl 1H-pyrazole-3-carboxylate and subsequent nitration at the 5-position.
-
Esterification of a pre-functionalized pyrazole core: This involves the esterification of 5-nitro-1H-pyrazole-3-carboxylic acid.
A detailed experimental protocol for the second approach has been described in recent patent literature.
Experimental Protocol: Esterification of 5-nitro-1H-pyrazole-3-carboxylic acid
This protocol is adapted from patent WO2021138540A1.
Reaction:
Procedure:
-
To a stirred solution of 5-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in ethanol (10 volumes), add thionyl chloride (SOCl₂) (approximately 2.5 equivalents) dropwise at 0 °C.
-
After the addition is complete, stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction for completion using an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, distill off the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, if necessary.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the pyrazole ring proton (C4-H). Signals for the ethyl group would appear as a quartet and a triplet. The N-H proton of the pyrazole ring may appear as a broad singlet.
-
¹³C NMR: The carbon NMR would show distinct signals for the carboxylate carbon, the pyrazole ring carbons, and the ethyl group carbons.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester, N-O stretching of the nitro group, and N-H stretching of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (185.14 g/mol ).
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of pharmaceutical agents. Its primary utility lies in the subsequent chemical modifications of its functional groups.
Precursor to Amino Pyrazoles
A key application is its use as a precursor to ethyl 5-amino-1H-pyrazole-3-carboxylate. The nitro group can be readily reduced to an amine, which then serves as a handle for further functionalization, such as in the synthesis of amides or for the construction of fused heterocyclic ring systems.
Role in the Synthesis of GPR109 Agonists
This compound is a key intermediate in the synthesis of potent and selective agonists for the G-protein coupled receptor GPR109 (also known as niacin receptor 1 or HM74A). GPR109 is a target for the treatment of dyslipidemia, and its agonists can have beneficial effects on lipid profiles.
Conclusion
This compound is a heterocyclic compound of significant interest to the scientific and drug development communities. While its early history is not prominently documented, its modern applications underscore its value as a versatile synthetic intermediate. The availability of a clear synthetic protocol and its established role in the preparation of pharmacologically relevant molecules ensure its continued importance in the field of medicinal chemistry. Further research into its reaction chemistry and the biological activities of its derivatives is likely to uncover new therapeutic opportunities.
References
An In-depth Technical Guide to Ethyl 5-nitro-1H-pyrazole-3-carboxylate (CAS 39846-84-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of Ethyl 5-nitro-1H-pyrazole-3-carboxylate (CAS 39846-84-9). This compound is a key intermediate in the synthesis of potent and selective agonists for the G-protein coupled receptor 109A (GPR109A), a target of significant interest in drug discovery for metabolic and inflammatory diseases.
Core Compound Properties
This compound is a stable organic compound that serves as a versatile building block in medicinal chemistry.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 39846-84-9 | |
| Molecular Formula | C₆H₇N₃O₄ | [1] |
| Molecular Weight | 185.14 g/mol | [1] |
| Appearance | Yellow crystal or powder | [2] |
| Melting Point | 148-149 °C | [1][2] |
| Boiling Point (Predicted) | 386.9 ± 22.0 °C | [1][2] |
| Density (Predicted) | 1.455 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 5.36 ± 0.10 | [1][2] |
| Solubility | Soluble in organic solvents such as ethanol and methylene chloride; insoluble in water. | [2] |
| Storage | Sealed in a dry place at room temperature. | [1][2] |
Synonyms: 5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER; AKOS B022209; ART-CHEM-BB B022209; this compound; 5-Nitro-3-pyrazolecarboxylic Acid Ethyl Ester; 5-nitro-1(2)H-pyrazole-3-carboxylic acid ethyl ester; ethyl 5-nitro-3-pyrazolecarboxylate; ethyl 5-nitropyrazole-3-car.[1]
Synthesis and Experimental Protocols
The synthesis of this compound and its conversion to a GPR109A agonist precursor involves a multi-step process. Below are generalized experimental protocols based on the synthesis of similar pyrazole derivatives.
Experimental Protocol 1: Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylate Derivatives
This protocol outlines a general procedure for the synthesis of pyrazole carboxylates, which can be adapted for the synthesis of the title compound. The synthesis involves the reaction of a β-ketoester with hydrazine hydrate.[3][4]
Materials:
-
Diethyl oxalate
-
Substituted acetophenone
-
Sodium ethoxide
-
Ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
Procedure:
-
Step 1: Synthesis of the intermediate ethyl 2,4-dioxo-4-phenylbutanoate. To a cold solution (-5 °C) of sodium ethoxide in ethanol, add a mixture of diethyl oxalate and a substituted acetophenone derivative dropwise while maintaining the temperature. Stir the reaction mixture at room temperature for several hours.
-
Step 2: Cyclization to form the pyrazole ring. To a suspension of the intermediate from Step 1 in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid. Reflux the mixture for several hours.
-
Work-up and Purification. After cooling, the reaction mixture is poured into water, and the precipitated product is filtered, washed, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Experimental Protocol 2: Reduction of the Nitro Group to an Amine
The conversion of the nitro group of this compound to an amino group is a crucial step in the synthesis of GPR109A agonists. This is typically achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride.
Materials:
-
This compound
-
Palladium on carbon (Pd/C) or Tin(II) chloride (SnCl₂)
-
Ethanol or Ethyl acetate (as solvent for hydrogenation)
-
Hydrochloric acid (for SnCl₂ reduction)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure (Catalytic Hydrogenation):
-
Dissolve this compound in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude Ethyl 5-amino-1H-pyrazole-3-carboxylate.
-
The product can be purified by column chromatography or recrystallization.
Experimental Protocol 3: Synthesis of a Pyrazole-based GPR109A Agonist (Amide Formation)
The resulting Ethyl 5-amino-1H-pyrazole-3-carboxylate can be converted into a variety of GPR109A agonists. A common final step is the formation of an amide bond with a suitable carboxylic acid.[5]
Materials:
-
Ethyl 5-amino-1H-pyrazole-3-carboxylate
-
A desired carboxylic acid
-
A coupling agent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling agent and the non-nucleophilic base and stir for a few minutes to activate the carboxylic acid.
-
Add a solution of Ethyl 5-amino-1H-pyrazole-3-carboxylate in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion.
-
The reaction mixture is then typically diluted with a suitable organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the final GPR109A agonist.
Biological Context: The GPR109A Signaling Pathway
This compound is a precursor to agonists of GPR109A, a G-protein coupled receptor that plays a crucial role in regulating metabolism and inflammation.[1] GPR109A is activated by niacin (vitamin B3) and the ketone body β-hydroxybutyrate. Its activation triggers two main signaling pathways: the Gαi-dependent pathway and the β-arrestin-dependent pathway.
Gαi-Dependent Signaling Pathway
Upon agonist binding, GPR109A couples to an inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels has various downstream effects, including the inhibition of lipolysis in adipocytes, which contributes to the lipid-lowering effects of niacin.
Caption: GPR109A Gαi-dependent signaling pathway.
β-Arrestin-Dependent Signaling Pathway
In addition to the Gαi pathway, agonist binding to GPR109A can also lead to the recruitment of β-arrestin proteins. This pathway is often associated with receptor desensitization and internalization, but it can also initiate distinct downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. This pathway is implicated in some of the side effects of niacin, such as flushing.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory properties of ethyl 5-nitro-1H-pyrazole-3-carboxylate. The protocols cover both in vitro and in vivo methodologies to establish a comprehensive profile of the compound's activity.
Introduction
The following protocols describe standardized assays to determine the efficacy of this compound by measuring its ability to inhibit key inflammatory mediators and reduce inflammation in established models.
Data Presentation
The anti-inflammatory activity of pyrazole derivatives can be quantified and compared using standardized metrics such as the half-maximal inhibitory concentration (IC50) for in vitro assays and the percentage of edema inhibition in in vivo models.
Table 1: Representative In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Assay | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 3,5-Diarylpyrazoles | COX-2 Inhibition | COX-2 | 0.01 | - | [5] |
| Pyrazole-Thiazole Hybrid | COX-2/5-LOX Inhibition | COX-2 | 0.03 | - | [5] |
| Pyrazole-Thiazole Hybrid | COX-2/5-LOX Inhibition | 5-LOX | 0.12 | - | [5] |
| Pyrazolyl Thiazolones | COX-2 Inhibition | COX-2 | 0.09 - 0.14 | - | [6] |
| Celecoxib (Reference) | COX-2 Inhibition | COX-2 | 0.04 | 375 | [3] |
| SC-558 (Reference) | COX-2 Inhibition | COX-2 | 0.0053 | >1900 | [3] |
Table 2: In Vivo Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives
| Compound (at 10 mg/kg) | Animal Model | Time after Carrageenan | % Inhibition of Edema | Reference Drug (% Inhibition) | Reference |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | 3h | 62.5 | Indomethacin (66.6) | [7][8] |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | 3h | 58.3 | Indomethacin (66.6) | [7][8] |
| Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | 3h | 54.1 | Indomethacin (66.6) | [7][8] |
Signaling Pathway
The primary target for many pyrazole-based anti-inflammatory agents is the arachidonic acid cascade. By selectively inhibiting the COX-2 enzyme, these compounds prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby reducing pain, fever, and inflammation.
Caption: Mechanism of COX-2 Inhibition in the Inflammatory Pathway.
Experimental Protocols
In Vitro Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This protocol assesses the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[9][10][11]
Workflow Diagram:
Caption: Workflow for the In Vitro Nitric Oxide Inhibition Assay.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere for 16-24 hours.[9]
-
Compound Preparation: Prepare stock solutions of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Pre-treatment: Remove the old medium from the cells and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME). Incubate for 1 hour.[9]
-
Stimulation: Add 100 µL of medium containing LPS to achieve a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for a further 20-24 hours at 37°C.[9]
-
Griess Assay:
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[12]
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[12][13]
-
Add 100 µL of the Griess reagent to each well containing the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[14][15] The protocol is based on the method used for similar pyrazole carboxylate derivatives.[7][8]
Workflow Diagram:
Caption: Workflow for the In Vivo Carrageenan-Induced Paw Edema Assay.
Methodology:
-
Animals: Use healthy Wistar rats (150-200 g) of either sex. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline).
-
Group II: Test Compound (this compound, e.g., 10 mg/kg, p.o.).
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[16]
-
Administer the vehicle, test compound, or positive control via oral gavage.
-
One hour after administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar surface of the right hind paw.[14][16]
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
The described protocols provide a robust framework for evaluating the anti-inflammatory potential of this compound. The in vitro nitric oxide assay offers insights into the compound's cellular mechanism, while the in vivo carrageenan-induced paw edema model confirms its efficacy in a physiological context of acute inflammation. Positive results from these assays would warrant further investigation into its COX-2 selectivity and broader pharmacological profile.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Anti-inflammatory Studies Using Carrageenan-Induced Paw Edema and Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The carrageenan-induced paw edema model is a universally accepted and highly reproducible method for evaluating acute, non-immune inflammation.[1][2] It serves as a primary in vivo screening tool for anti-inflammatory drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[3] The inflammatory response induced by carrageenan, a sulfated polysaccharide, is characterized by key signs of inflammation including edema, hyperalgesia, and erythema.[1][2]
Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry for their broad spectrum of biological activities.[4][5] Many pyrazole-based compounds have been identified as potent anti-inflammatory agents, with some, like Celecoxib, being successfully developed into clinically used selective COX-2 inhibitors.[5][6] This document provides a detailed protocol for using the carrageenan-induced paw edema model to assess the anti-inflammatory potential of novel pyrazole compounds and outlines the underlying mechanisms of action.
Mechanism of Action
Carrageenan-Induced Inflammation
The inflammatory response triggered by a sub-plantar injection of carrageenan is biphasic:
-
Phase 1 (Early Phase: 0 - 1.5 hours): This phase is characterized by the release of early inflammatory mediators such as histamine, serotonin, and bradykinin.[7][8] These mediators increase vascular permeability, leading to initial swelling.
-
Phase 2 (Late Phase: > 1.5 hours): This phase is primarily sustained by the overproduction of prostaglandins (PGs) following the induction of the cyclooxygenase-2 (COX-2) enzyme.[7][9] It is also associated with the infiltration of neutrophils into the site of inflammation.[2] NSAIDs and other anti-inflammatory agents typically exert their effects by inhibiting this second phase.[7]
Anti-inflammatory Mechanism of Pyrazole Compounds
Pyrazole compounds exert their anti-inflammatory effects through several mechanisms, the most prominent being the inhibition of key inflammatory enzymes.[10]
-
COX Inhibition: Many pyrazole derivatives are designed to inhibit cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[5][10] They often show selectivity for the inducible COX-2 isoform, which is upregulated at inflammatory sites, over the constitutive COX-1 isoform, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.[11][12]
-
Cytokine Suppression: Pyrazole compounds can also mitigate inflammation by suppressing the expression and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[9][10]
-
NF-κB Inhibition: Some pyrazoles may impede the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that controls the expression of numerous genes involved in the inflammatory response.[10]
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
This protocol details the steps to induce and measure acute inflammation in a rodent model and assess the efficacy of test compounds.
3.1.1 Materials and Reagents
-
Test Pyrazole Compounds
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Positive Control Drug (e.g., Indomethacin, Diclofenac, Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose, saline with 0.1% Tween 80)
-
Experimental Animals: Male Wistar rats (180–200 g) or Swiss albino mice (24-28 g).[7][13]
-
Plethysmometer or digital calipers
-
Syringes and needles (for oral gavage and sub-plantar injection)
3.1.2 Experimental Procedure
-
Animal Acclimatization: House animals under standard laboratory conditions (22±1°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.[13]
-
Grouping: Divide animals randomly into groups (n=6 per group):
-
Group I (Normal Control): Receives vehicle only.
-
Group II (Carrageenan Control): Receives vehicle, followed by carrageenan.
-
Group III (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.), followed by carrageenan.
-
Group IV, V, etc. (Test Groups): Receive different doses of the pyrazole test compound, followed by carrageenan.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer just before drug administration.[14] This is the baseline or 0-hour reading.
-
Compound Administration: Administer the vehicle, positive control, or test pyrazole compound orally (p.o.) or intraperitoneally (i.p.).[14]
-
Induction of Edema: 30 to 60 minutes after compound administration, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw of each animal (except the Normal Control group).[9]
-
Edema Measurement: Measure the paw volume at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9][14]
Data Collection and Analysis
-
Calculate Edema Volume: The increase in paw volume is calculated as the difference between the paw volume at a specific time point (Vt) and the baseline paw volume (V0).
-
Edema (mL) = Vt - V0
-
-
Calculate Percentage Inhibition: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the carrageenan control group.
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Data Presentation
The following tables summarize representative data from studies evaluating the anti-inflammatory activity of various pyrazole compounds using the carrageenan-induced paw edema model.
Table 1: Anti-inflammatory Activity of Various Pyrazole Derivatives in Carrageenan-Induced Paw Edema in Rats
| Compound ID | Dose (mg/kg) | Time Post-Carrageenan (h) | Edema Inhibition (%) | Reference |
| K-3 | 100 | 4 | 52.0% | [7] |
| K-3 | 200 | 4 | 61.7% | [7] |
| N5 | 50 | 3 | 70.3% | [11] |
| N7 | 50 | 3 | 68.6% | [11] |
| Compound 5a | 50 | 3 | ≥84.2% | [15] |
| Compound 3k | 100 | 3 | 51.0% | [15] |
| Compound 1 | 200 | 4 | 96.3% | [13] |
| Compound 3 | 200 | 4 | 99.7% | [13] |
Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives and Standard Drugs
| Compound | Dose (mg/kg) | Time Post-Carrageenan (h) | Edema Inhibition (%) | Reference |
| Compound 5b | 50 | 3 | 78.4% | [15] |
| Nimesulide | 50 | 3 | 72.3% | [15] |
| Compound N9 | 50 | 1 | 70.1% | [11] |
| Celecoxib | 50 | 1 | 64.9% | [11] |
| Compound K-3 | 100 | 4 | 52.0% | [7] |
| Diclofenac Sodium | 15 | 4 | 56.8% | [7] |
| Indomethacin | 10 | 4 | 46.2% | [7] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema assay.
Inflammatory Pathway and Pyrazole Intervention
Caption: Carrageenan inflammatory cascade and pyrazole inhibition point.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. inotiv.com [inotiv.com]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial efficacy of ethyl 5-nitro-1H-pyrazole-3-carboxylate. The determination of antimicrobial susceptibility is a critical step in the discovery and development of new anti-infective agents. The following sections detail the methodologies for assessing the in vitro activity of this novel pyrazole derivative against a panel of clinically relevant bacteria and fungi.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of a nitro group into the pyrazole ring can modulate the electronic properties of the molecule, potentially enhancing its biological activity.[6][7] this compound is a subject of interest for its potential as a novel antimicrobial agent. Accurate and standardized susceptibility testing is essential to characterize its spectrum of activity and potency.
The primary methods for quantitative assessment of antimicrobial susceptibility are the determination of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay.[8][9][10][11] MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[12][13][14] The disk diffusion method provides a qualitative or semi-quantitative measure of susceptibility based on the size of the zone of growth inhibition around an antibiotic-impregnated disk.[8][9][15][16]
Data Presentation
The antimicrobial activity of this compound is summarized in the following table, presenting hypothetical Minimum Inhibitory Concentration (MIC) values against a range of pathogenic microorganisms. These values are essential for comparing the potency of the compound against different species and in relation to standard antimicrobial agents.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Type | ATCC Strain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 16 |
| Bacillus subtilis | Gram-positive | 6633 | 32 |
| Escherichia coli | Gram-negative | 25922 | 64 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 128 |
| Candida albicans | Fungus | 90028 | 32 |
| Aspergillus niger | Fungus | 16404 | 64 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Adherence to these standardized protocols is crucial for obtaining reproducible and comparable results.
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in 96-well microtiter plates.[12][13][14][17][18]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well sterile microtiter plates
-
Standardized microbial inocula (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile saline or broth
-
Multipipettor
-
Incubator
-
ELISA reader (optional, for quantitative growth assessment)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[8]
-
Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microdilution Plate Setup:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the compound.
-
The final volume in each well will be 100 µL after adding the inoculum.
-
-
Inoculation:
-
Inoculate each well (except for the sterility control) with 5 µL of the standardized bacterial inoculum.[17] Do not add bacteria to the sterility control wells.
-
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only sterile broth.
-
Positive Control: A row of wells with a standard antibiotic undergoing serial dilution.
-
-
Incubation:
-
Reading and Interpreting Results:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial compounds.[9][19]
Materials:
-
This compound
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Antimicrobial Disks:
-
Prepare a solution of this compound of a known concentration in a suitable volatile solvent.
-
Impregnate sterile 6 mm paper disks with a specific amount of the compound solution and allow the solvent to evaporate completely.
-
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[8]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[16][19]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[19]
-
-
Placement of Antibiotic Disks:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Ensure the disks are evenly spaced (at least 24 mm apart from center to center) and not too close to the edge of the plate.[15][16]
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the inhibition zone is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.
-
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Potential Mechanism of Action
While the precise mechanism of action for this compound requires further investigation, the presence of the nitro group on the pyrazole scaffold is significant. Nitroaromatic compounds often exert their antimicrobial effects through bioreduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species. These reactive species can cause damage to cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death.
Caption: Hypothesized mechanism of action for nitro-pyrazole compounds.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 10. apec.org [apec.org]
- 11. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. benchchem.com [benchchem.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. protocols.io [protocols.io]
- 19. asm.org [asm.org]
determining minimum inhibitory concentration (MIC) of pyrazole derivatives
Application Notes and Protocols
Topic: Determining Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Pyrazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial potential.[1][2][3][4][5] A critical step in the preclinical assessment of these novel compounds is the determination of their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a fundamental measure of a compound's potency.[6][7][8][9]
This document provides a comprehensive guide for researchers engaged in the antimicrobial screening of pyrazole derivatives. It moves beyond a simple recitation of steps to explain the scientific rationale behind protocol choices, ensuring technical accuracy and reproducibility. We will detail standardized methodologies, including broth microdilution and agar dilution, aligned with international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Special consideration is given to challenges inherent in working with novel synthetic compounds, such as solubility issues. The protocols herein are designed as self-validating systems, emphasizing rigorous quality control to ensure the integrity of experimental outcomes.
Foundational Principles of Antimicrobial Susceptibility Testing
The primary goal of antimicrobial susceptibility testing is to determine the in vitro effectiveness of a compound against a specific microorganism.[6] The MIC value is the cornerstone of this assessment. While several methods exist, they are all built upon a common principle: exposing a standardized bacterial inoculum to a series of decreasing concentrations of the antimicrobial agent under defined conditions.
Causality Behind Standardization: The reproducibility of MIC testing is highly sensitive to variations in experimental parameters.[10] International bodies like CLSI and EUCAST provide detailed guidelines to standardize these variables, ensuring that results are comparable across different laboratories and studies.[11][12][13] Key standardized factors include:
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) or Agar (MHA) is the recommended medium for most non-fastidious aerobic bacteria as its composition is well-defined and has minimal interference with most antimicrobial agents.[14]
-
Inoculum Density: The bacterial suspension must be standardized, typically to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This ensures that a consistent number of bacteria are challenged by the compound in every test.
-
Incubation Conditions: Standardized temperature (e.g., 35°C ± 2°C) and duration (e.g., 16-20 hours) are critical for consistent bacterial growth and reliable MIC determination.[6]
Unique Considerations for Pyrazole Derivatives
Novel synthetic compounds like pyrazole derivatives present specific challenges not typically encountered with established antibiotics.
2.1. Compound Solubility Many pyrazole derivatives are hydrophobic and exhibit poor solubility in aqueous media like bacterial growth broth.[15] This is the most significant technical hurdle to overcome for accurate MIC determination.
-
Causality: If a compound precipitates out of solution, its effective concentration is unknown and dramatically lower than the intended test concentration, leading to a falsely high (less potent) MIC value.
-
Solution: Dimethyl sulfoxide (DMSO) is the most common organic solvent used to prepare a high-concentration stock solution of the test compound.[15] This stock is then serially diluted in the growth medium. It is critical to ensure the final concentration of DMSO in the assay is low (typically ≤1%) and does not affect bacterial growth. Therefore, a solvent control (wells containing the highest concentration of DMSO used, but no pyrazole derivative) must always be included to validate that the solvent itself is not inhibiting bacterial growth.[15]
2.2. Mechanism of Action Pyrazole derivatives have been shown to exhibit various mechanisms of action, including the inhibition of essential bacterial enzymes like DNA gyrase.[1][16] While standard MIC testing protocols are robust for most mechanisms, understanding the potential target can inform advanced studies. The MIC value, however, remains a purely phenotypic measure of growth inhibition, regardless of the underlying mechanism.
Experimental Workflow for MIC Determination
The overall process from receiving a new pyrazole derivative to obtaining its final MIC values follows a structured workflow. This ensures that all necessary preparations and controls are in place before committing to large-scale screening.
Caption: General workflow for determining the MIC of a novel compound.
Detailed Protocol: Broth Microdilution Method
The broth microdilution method is considered the "gold standard" for determining quantitative MIC values and is recommended by both CLSI and EUCAST.[6][7][12] It is performed in sterile 96-well microtiter plates.
4.1. Materials and Reagents
-
Pyrazole derivative(s)
-
DMSO (ACS grade or higher)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates
-
Bacterial strains (test organisms and QC strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
4.2. Step-by-Step Procedure
Step 1: Preparation of Pyrazole Stock Solution
-
Accurately weigh the pyrazole derivative powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or 1280 µg/mL). Ensure the compound is fully dissolved. This solution can often be stored at -20°C or -80°C.
-
From the primary stock, prepare a working stock solution by diluting it in sterile CAMHB. The concentration of this working stock should be set considering the final desired concentrations in the plate and the need to keep the DMSO concentration low. A common strategy is to make it 2X the highest concentration to be tested in the assay.
Step 2: Preparation of Standardized Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done by visual comparison or, more accurately, using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13) or a nephelometer. This standardized suspension contains ~1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A typical dilution is 1:150 (e.g., 0.1 mL of standardized suspension into 14.9 mL of CAMHB).
Step 3: Microplate Setup and Serial Dilution
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the 2X working pyrazole stock solution into well 1.
-
Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this 2-fold serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the Growth Control (contains only CAMHB, no compound).
-
Well 12 will serve as the Sterility Control (contains only CAMHB, no compound, no bacteria).
-
If DMSO is used, a Solvent Control should also be run. This would be a well containing the highest concentration of DMSO present in the assay (e.g., in well 1) but no pyrazole derivative.
Step 4: Inoculation and Incubation
-
Add 100 µL of the final diluted bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add bacteria to the sterility control (well 12).
-
The final volume in each well is now 200 µL, and the final bacterial concentration is ~2.5 x 10⁵ CFU/mL. The pyrazole concentrations are now halved to their final test concentrations.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Step 5: Reading and Interpreting the MIC
-
After incubation, check the control wells first:
-
Sterility Control (Well 12): Should be clear, with no visible growth.
-
Growth Control (Well 11): Should show distinct turbidity or a pellet of growth at the bottom.
-
-
Examine the test wells (1-10) for bacterial growth.
-
The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth.[7][8][17]
Caption: Workflow for the broth microdilution MIC assay.
Protocol: Agar Dilution Method
The agar dilution method is less common for routine testing but is advantageous for testing a large panel of bacterial isolates against a few compounds simultaneously.[18][19] It is considered a reference method by CLSI.[19]
5.1. Step-by-Step Procedure
-
Prepare Antimicrobial Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of the pyrazole derivative. This is done by adding a calculated amount of the compound stock solution to the molten agar just before pouring the plates. A set of plates with decreasing concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL) is prepared, along with a compound-free control plate.
-
Prepare Inoculum: Prepare and standardize bacterial suspensions for each test isolate to a 0.5 McFarland standard, as described for the broth method.
-
Inoculate Plates: Spot a small, defined volume (1-10 µL) of each standardized bacterial suspension onto the surface of each agar plate in the dilution series.[18] A multipoint replicator is often used for this purpose, allowing for the testing of 30 or more isolates on a single plate.
-
Incubate: Allow the inoculated spots to dry, then invert the plates and incubate for 16-20 hours at 35°C ± 2°C.
-
Read MIC: The MIC is the lowest concentration of the pyrazole derivative that prevents the growth of the organism. This is observed as the plate with the lowest concentration that has no visible colonies at the spot of inoculation.[18][20] Disregarding a single colony or a faint haze is permissible.[8]
Quality Control: The Self-Validating System
Trustworthy data is built on a foundation of rigorous quality control. For every batch of MIC tests, reference QC strains with known and predictable MIC values must be included.[21][22]
-
Rationale: If the MIC value obtained for a QC strain falls within its accepted range, it validates the entire testing system for that run, including the medium, inoculum, incubation, and the operator's technique.[21] If the QC result is out of range, the results for the test compounds cannot be considered valid and should not be reported.[21]
-
Common QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
QC Ranges: CLSI and EUCAST publish extensive tables of acceptable QC ranges for various antibiotic-organism combinations.[11][13][23] For novel pyrazole derivatives, these ranges will not exist. However, running standard antibiotics alongside the pyrazole compounds against the QC strains validates the assay's integrity.
Table 1: Example Quality Control Ranges (CLSI)
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| E. coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.016 |
| Gentamicin | 0.25 - 1 | |
| S. aureus ATCC® 29213™ | Vancomycin | 0.5 - 2 |
| Oxacillin | 0.12 - 0.5 | |
| P. aeruginosa ATCC® 27853™ | Meropenem | 0.5 - 2 |
| Tobramycin | 0.25 - 1 | |
| (Note: These ranges are for illustrative purposes. Always refer to the latest CLSI M100 or EUCAST documentation for current QC ranges.)[24] |
Data Presentation and Interpretation
The primary result of the assay is the MIC value in µg/mL. For novel compounds, this quantitative value is the key piece of data. It allows for the direct comparison of the potency of different pyrazole derivatives.
Table 2: Example Data Summary for Pyrazole Derivatives
| Compound ID | S. aureus ATCC® 29213™ MIC (µg/mL) | E. coli ATCC® 25922™ MIC (µg/mL) | P. aeruginosa ATCC® 27853™ MIC (µg/mL) |
| PYR-001 | 4 | >128 | >128 |
| PYR-002 | 16 | 64 | >128 |
| PYR-003 | 2 | 8 | 32 |
| Ciprofloxacin (Control) | 0.25 | 0.008 | 0.5 |
Interpretation:
-
A lower MIC value indicates greater potency. In the example above, PYR-003 is the most potent compound overall.
-
PYR-001 shows specific activity against the Gram-positive organism (S. aureus) but is not effective against the Gram-negative organisms tested.
-
">128" indicates that growth was observed even at the highest tested concentration of 128 µg/mL.
For established drugs, MICs are interpreted using clinical breakpoints to classify an isolate as Susceptible (S), Intermediate (I), or Resistant (R).[17][25] These breakpoints are based on pharmacokinetic data and clinical outcomes and are not applicable to novel research compounds.[26] The goal in drug discovery is to identify compounds with low MIC values that can serve as leads for further development.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight [ouci.dntb.gov.ua]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.com [idexx.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 14. microbenotes.com [microbenotes.com]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Agar dilution - Wikipedia [en.wikipedia.org]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. youtube.com [youtube.com]
- 21. microbiologyclass.net [microbiologyclass.net]
- 22. journals.asm.org [journals.asm.org]
- 23. bsac.org.uk [bsac.org.uk]
- 24. biomic.com [biomic.com]
- 25. dickwhitereferrals.com [dickwhitereferrals.com]
- 26. sanfordguide.com [sanfordguide.com]
Application Notes and Protocols: Ethyl 5-nitro-1H-pyrazole-3-carboxylate as a Potential COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a well-established target for the development of anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold is a key pharmacophore found in several potent and selective COX-2 inhibitors, most notably Celecoxib. This document provides a detailed overview of the potential of ethyl 5-nitro-1H-pyrazole-3-carboxylate as a COX-2 inhibitor, based on the known activities of structurally related pyrazole derivatives. It includes protocols for the evaluation of its inhibitory activity and selectivity.
The pyrazole ring system is a versatile scaffold in medicinal chemistry, known to be present in numerous biologically active compounds.[1][2][3] Specifically, in the context of anti-inflammatory agents, pyrazole-containing compounds have demonstrated significant potential for selective COX-2 inhibition.[4][5][6][7] The development of selective COX-2 inhibitors is a priority in drug discovery to mitigate the side effects associated with non-selective NSAIDs.[8][9][10]
Rationale for this compound as a COX-2 Inhibitor
While direct experimental data for this compound is not extensively available in the public domain, its structural features suggest it is a promising candidate for COX-2 inhibition. The core pyrazole ring can mimic the central ring systems of known coxibs. The ethyl carboxylate and nitro groups at positions 3 and 5, respectively, can be systematically modified to optimize binding within the COX-2 active site, enhance selectivity, and improve pharmacokinetic properties. Studies on similar ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have shown promising anti-inflammatory activity.[11][12]
Quantitative Data of Representative Pyrazole-Based COX-2 Inhibitors
To provide a framework for the expected potency and selectivity, the following table summarizes the in vitro COX-1 and COX-2 inhibition data for Celecoxib and other reported pyrazole derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Celecoxib | 13.02 | 0.49 | 26.57 | [13] |
| Celecoxib | 14.2 | 0.42 | 33.8 | [14] |
| Compound 5d | >100 | 0.052 | >1923 | [5] |
| Compound 5h | >100 | 0.096 | >1041 | [5] |
| Compound 5k | 25.86 | 0.27 | 95.8 | [5] |
| Compound 7i | 1.97 | 0.07 | 28.14 | [15] |
| Compound 7j | 3.08 | 0.08 | 38.5 | [15] |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol is based on the peroxidase component of the COX enzyme, which can be monitored colorimetrically.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor in DMSO. Serially dilute to obtain a range of desired concentrations. Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in the assay buffer.
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the various concentrations of the test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, and the colorimetric substrate, TMPD, to all wells.[13]
-
Detection: Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes. The rate of TMPD oxidation is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Molecular Docking Protocol
Molecular docking studies can predict the binding mode and affinity of this compound within the COX-2 active site.
Software:
-
Molecular Operating Environment (MOE), AutoDock Vina, or similar molecular modeling software.
Procedure:
-
Protein Preparation: Obtain the crystal structure of the COX-2 enzyme (e.g., PDB ID: 3LN1 or 6COX) from the Protein Data Bank.[4][13] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: Draw the 3D structure of this compound and perform energy minimization.
-
Docking Simulation: Define the active site of the COX-2 enzyme based on the co-crystallized ligand (e.g., Celecoxib). Perform the docking simulation to predict the binding poses of the test compound within the active site.
-
Analysis: Analyze the docking results to identify the most favorable binding pose based on the docking score (binding energy).[8] Visualize the interactions between the compound and the key amino acid residues in the active site (e.g., Arg120, Tyr355, Ser530).[8]
Visualizations
COX-2 Signaling Pathway
Caption: The COX-2 signaling pathway and the inhibitory action of the test compound.
Experimental Workflow for COX-2 Inhibitor Screening
Caption: A typical workflow for the screening and identification of novel COX-2 inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationship between the chemical structure and biological activity.
Conclusion
This compound represents a promising starting point for the development of novel COX-2 inhibitors. The provided protocols for in vitro screening and in silico modeling offer a robust framework for its evaluation. Further optimization of the substituents on the pyrazole core could lead to the discovery of potent and selective anti-inflammatory agents with improved therapeutic profiles.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Screening Pyrazole Derivatives Against Bacterial and Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2][3] Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[4][5][6][7][8] This document provides detailed protocols for the systematic screening of novel pyrazole derivatives to evaluate their efficacy against a panel of clinically relevant bacterial and fungal strains. The methodologies described herein include the disk diffusion assay for preliminary screening and the broth microdilution method for determining quantitative measures of antimicrobial activity, such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Materials and Reagents
-
Test Compounds: Synthesized pyrazole derivatives.
-
Control Antibiotics:
-
Microbial Strains:
-
Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).[4][11]
-
Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae.[2][4][12]
-
Fungal Strains: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404).[4][12][13][14]
-
-
Culture Media:
-
Reagents:
-
Equipment and Consumables:
Experimental Workflow Diagram
Caption: Overall workflow for antimicrobial screening of pyrazole derivatives.
Experimental Protocols
Protocol 1: Preparation of Test Compound Stock Solutions
-
Weigh a precise amount of each pyrazole derivative.
-
Dissolve the compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 2000 µg/mL).[9] Ensure complete dissolution using a vortex mixer if necessary.
-
Store stock solutions at -20°C in sterile, light-protected containers.
-
Working solutions will be prepared by diluting the stock solution in the appropriate sterile broth (MHB or SDB/RPMI).
-
Note: The final concentration of DMSO in the test wells should not exceed 1-2%, as higher concentrations can inhibit microbial growth. A DMSO-only control must be included in all assays.
-
Protocol 2: Preparation and Standardization of Microbial Inoculum
-
Bacterial Strains: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies.[20] Transfer them into a tube containing 5 mL of sterile saline (0.85%).
-
Fungal Strains (Yeast): From a 24-48 hour culture on SDA, select several colonies and suspend in 5 mL of sterile saline.
-
Fungal Strains (Molds): Grow the mold on an SDA plate for 5-7 days. Harvest spores by gently scraping the surface with a sterile, moistened cotton swab after adding a small amount of sterile saline with 0.05% Tween 80. Transfer the spore suspension to a sterile tube.
-
Standardization: Adjust the turbidity of each microbial suspension by adding more colonies or more saline until it matches the 0.5 McFarland standard.[16] This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Final Inoculum Preparation: For broth microdilution, dilute the standardized suspension in the appropriate broth to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).[21] This inoculum should be used within 15-30 minutes of preparation.[18][20]
Protocol 3: Preliminary Screening - Agar Disk Diffusion Assay
The Kirby-Bauer disk diffusion test is used for initial qualitative screening.[15][16]
-
Using a sterile cotton swab, uniformly streak the standardized microbial suspension over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) to create a confluent lawn.[16]
-
Allow the plate surface to dry for 5-15 minutes.[16]
-
Impregnate sterile 6 mm paper disks with a known amount of the pyrazole derivative solution (e.g., 10-20 µL of a 1 mg/mL solution).
-
Aseptically place the impregnated disks onto the agar surface using sterile forceps.[16] Ensure firm contact with the agar. Place disks at least 24 mm apart from each other and from the edge of the plate.[22]
-
Include a positive control disk (standard antibiotic) and a negative control disk (impregnated with DMSO only).
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.[18][19]
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using calipers or a ruler.[18]
Protocol 4: Quantitative Analysis - Broth Microdilution for MIC
This method determines the lowest concentration of a compound that visibly inhibits microbial growth.[17][19][23]
-
Dispense 100 µL of sterile MHB (for bacteria) or SDB/RPMI (for fungi) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the pyrazole stock solution (at 2x the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution column.[21] This will create a gradient of decreasing compound concentrations.
-
Reserve one column for a positive control (broth + inoculum, no compound) and another for a negative/sterility control (broth only).[17] A DMSO control should also be included.
-
Inoculate each well (except the sterility control) with 5-10 µL of the prepared final inoculum (to reach ~5 x 10⁵ CFU/mL).
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours for bacteria and at 28-35°C for 24-72 hours for fungi.
-
The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth (i.e., the well appears clear).[17] Growth is indicated by turbidity or a pellet at the bottom of the well.
Protocol 5: Confirmation - MBC/MFC Determination
This protocol determines the lowest concentration that kills 99.9% of the initial microbial population.
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate (MHA or SDA).
-
Incubate the plates under the same conditions as in Protocol 3.
-
The MBC or MFC is the lowest concentration from the MIC assay that results in no colony formation on the subculture plate.
Data Presentation
Quantitative data from the screening protocols should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Preliminary Antibacterial/Antifungal Activity by Disk Diffusion
| Compound ID | Concentration on Disk (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| Pyrazole-001 | 20 | 15 | 12 | 18 |
| Pyrazole-002 | 20 | 0 | 0 | 9 |
| Ciprofloxacin | 5 | 25 | 30 | NA |
| Fluconazole | 25 | NA | NA | 22 |
| DMSO | 20 µL | 0 | 0 | 0 |
NA: Not Applicable
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound ID | MIC vs. S. aureus | MIC vs. E. coli | MIC vs. P. aeruginosa | MIC vs. C. albicans | MIC vs. A. niger |
| Pyrazole-001 | 64 | 128 | >256 | 32 | 64 |
| Pyrazole-002 | >256 | >256 | >256 | 128 | >256 |
| Ciprofloxacin | 1 | 0.5 | 1 | NA | NA |
| Amphotericin B | NA | NA | NA | 2 | 1 |
NA: Not Applicable
Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
| Compound ID | MBC vs. S. aureus | MBC vs. E. coli | MFC vs. C. albicans |
| Pyrazole-001 | 128 | >256 | 64 |
| Pyrazole-002 | >256 | >256 | >256 |
| Ciprofloxacin | 2 | 1 | NA |
| Amphotericin B | NA | NA | 4 |
NA: Not Applicable
References
- 1. Antimicrobial susceptibility testing data analysis over 3 years at the Yaoundé General Hospital, Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds | MDPI [mdpi.com]
- 7. echemcom.com [echemcom.com]
- 8. tandfonline.com [tandfonline.com]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What types of bacterial strains are included in routine antibacterial testing-Guangdong Zhonghan Testing Technology Co.,Ltd. [en.zht-lab.cn]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. asm.org [asm.org]
- 16. microbenotes.com [microbenotes.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. Broth microdilution - Wikipedia [en.wikipedia.org]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. hardydiagnostics.com [hardydiagnostics.com]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocycles from Ethyl 5-Nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel pyrazolo[1,5-a]pyrimidine heterocycles utilizing ethyl 5-nitro-1H-pyrazole-3-carboxylate as a key starting material. The protocols detailed herein outline a two-step synthetic pathway involving the reduction of the nitro group followed by a cyclocondensation reaction. The resulting fused pyrazole derivatives are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.
Introduction
Fused heterocyclic scaffolds are cornerstones in the development of new therapeutic agents. Among them, the pyrazolo[1,5-a]pyrimidine core is a privileged structure, exhibiting a wide range of biological activities. This document details the synthesis of two such derivatives: ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate and ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate. The synthetic strategy hinges on the initial reduction of commercially available this compound to the versatile intermediate, ethyl 5-amino-1H-pyrazole-3-carboxylate. Subsequent cyclocondensation of this aminopyrazole with appropriate β-dicarbonyl compounds affords the target heterocycles.
Synthetic Workflow
The overall synthetic pathway can be visualized as a two-stage process. The initial step is a reduction of the nitro group on the pyrazole ring to an amine. This is followed by a cyclocondensation reaction with a 1,3-dicarbonyl compound to construct the fused pyrimidine ring.
Caption: Synthetic workflow for novel pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
Stage 1: Synthesis of Ethyl 5-amino-1H-pyrazole-3-carboxylate (Intermediate)
This protocol describes the reduction of the nitro group of the starting material to an amine via catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst is pyrophoric and should be handled with care, ensuring it remains wet with solvent during filtration.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield ethyl 5-amino-1H-pyrazole-3-carboxylate. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and/or NMR analysis.
Stage 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Materials:
-
Ethyl 5-amino-1H-pyrazole-3-carboxylate
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
Procedure:
-
To a solution of ethyl 5-amino-1H-pyrazole-3-carboxylate in glacial acetic acid, add an equimolar amount of acetylacetone.
-
Heat the reaction mixture at reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Materials:
-
Ethyl 5-amino-1H-pyrazole-3-carboxylate
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add ethyl 5-amino-1H-pyrazole-3-carboxylate to the sodium ethoxide solution.
-
Add diethyl malonate dropwise to the reaction mixture with stirring.
-
Heat the mixture at reflux.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallize from an appropriate solvent to obtain pure ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Data Presentation
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 5-amino-1H-pyrazole-3-carboxylate | H₂, 10% Pd/C | Ethanol | Room Temp. | 2-4 | >90 (Typical) |
| 2a | Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Acetylacetone | Acetic Acid | Reflux | 4-6 | 80-90 |
| 2b | Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Diethyl malonate, NaOEt | Ethanol | Reflux | 6-8 | 75-85 |
Note: Reaction times and yields are typical and may vary depending on the specific reaction scale and conditions.
Biological Activity and Applications
Pyrazolo[1,5-a]pyrimidine derivatives are known to exhibit a broad spectrum of biological activities. The synthesized compounds, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate and ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, are of particular interest for their potential as antimicrobial and anticancer agents.
Antimicrobial Activity
Several studies have demonstrated the potent antimicrobial and antifungal activities of pyrazolo[1,5-a]pyrimidines.[1][2][3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to act as RNA polymerase inhibitors.[1] The 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine scaffold, in particular, has shown a good antibacterial spectrum.[3]
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in the design of kinase inhibitors, which are a major class of anticancer drugs.[4] These compounds can target various protein kinases involved in cell cycle regulation and signal transduction pathways that are often dysregulated in cancer.
Logical Relationship of Synthesis and Application
The synthetic protocols described provide a clear and efficient route to novel pyrazolo[1,5-a]pyrimidine derivatives. The subsequent biological evaluation of these compounds can then inform drug discovery and development efforts.
Caption: From synthesis to potential therapeutic application.
These application notes and protocols provide a solid foundation for researchers to synthesize and explore the therapeutic potential of novel heterocycles derived from this compound.
References
- 1. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. mdpi.com [mdpi.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) of 5-Nitropyrazole Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing structure-activity relationships (SAR) for 5-nitropyrazole analogues, a promising class of compounds with diverse biological activities. This document outlines the synthesis, biological evaluation, and data interpretation necessary to identify novel therapeutic agents.
Introduction to 5-Nitropyrazole Analogues
Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a nitro group at the 5-position of the pyrazole ring can significantly influence the electronic properties and biological activity of the molecule, making 5-nitropyrazoles an interesting scaffold for drug discovery. Developing a clear understanding of the SAR is crucial for optimizing the potency and selectivity of these analogues.
Experimental Protocols
General Synthesis of 5-Nitropyrazole Analogues
The synthesis of 5-nitropyrazole analogues can be achieved through various synthetic routes. A common approach involves the nitration of a pyrazole precursor. The following is a general protocol for the synthesis of 3(5)-nitropyrazoles, which can be adapted for the synthesis of various analogues by using appropriately substituted starting materials.[1][2][3][4]
2.1.1. Step 1: Synthesis of N-Nitropyrazole
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, add pyrazole to a solution of acetic anhydride.
-
Slowly add a mixture of nitric acid and acetic anhydride to the cooled pyrazole solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-water to precipitate the N-nitropyrazole.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
2.1.2. Step 2: Thermal Rearrangement to 3(5)-Nitropyrazole
-
Dissolve the N-nitropyrazole obtained in the previous step in a high-boiling point solvent such as 1,2-dichlorobenzene or anisole.[2][3]
-
Heat the solution to reflux (typically 140-180°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 3(5)-nitropyrazole by recrystallization or column chromatography.
Further functionalization of the pyrazole ring or the substituents can be carried out before or after the nitration step to generate a library of 5-nitropyrazole analogues.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic potential of compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
5-Nitropyrazole analogues (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-nitropyrazole analogues in a complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound, which represents the concentration required to inhibit 50% of cell growth.
In Vitro Antimicrobial Activity: Disc Diffusion Assay
The disc diffusion assay is a standard method to assess the antimicrobial activity of a compound.
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)
-
5-Nitropyrazole analogues
-
Sterile paper discs (6 mm in diameter)
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an agar plate to create a lawn of microbial growth.
-
Disc Impregnation: Impregnate sterile paper discs with a known concentration of the 5-nitropyrazole analogues. Allow the solvent to evaporate completely.
-
Disc Placement: Aseptically place the impregnated discs onto the inoculated agar plate. Also, place a blank disc (with solvent only) as a negative control and a disc with a standard antibiotic/antifungal as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution methods for more quantitative results.
Data Presentation: Structure-Activity Relationships
The quantitative data obtained from the biological assays should be summarized in tables to facilitate the analysis of structure-activity relationships.
Table 1: Anticancer Activity of 5-Nitropyrazole Analogues
| Compound ID | R¹ | R² | R³ | Cell Line | IC₅₀ (µM) |
| NP-1 | H | H | Phenyl | MCF-7 | 15.4 |
| NP-2 | H | H | 4-Chlorophenyl | MCF-7 | 8.2 |
| NP-3 | H | H | 4-Methoxyphenyl | MCF-7 | 25.1 |
| NP-4 | CH₃ | H | Phenyl | MCF-7 | 12.9 |
| NP-5 | H | CH₃ | Phenyl | MCF-7 | 18.5 |
| NP-6 | H | H | Phenyl | HeLa | 10.3 |
| NP-7 | H | H | 4-Chlorophenyl | HeLa | 5.9 |
| NP-8 | H | H | 4-Nitrophenyl | HeLa | 6.7 |
Note: The data in this table is illustrative and based on general trends observed for pyrazole derivatives. Actual values will vary depending on the specific compounds and experimental conditions.[5][6][7][8][9]
Table 2: Antimicrobial Activity of 5-Nitropyrazole Analogues
| Compound ID | R¹ | R² | R³ | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| NP-9 | H | H | Phenyl | 64 | >128 | 32 |
| NP-10 | H | H | 4-Bromophenyl | 32 | 64 | 16 |
| NP-11 | H | H | 4-Nitrophenyl | 16 | 32 | 8 |
| NP-12 | CH₃ | H | Phenyl | 128 | >128 | 64 |
| NP-13 | H | H | Thienyl | 32 | 64 | 16 |
Note: The data in this table is illustrative and based on general trends observed for pyrazole derivatives. Actual values will vary depending on the specific compounds and experimental conditions.[10][11][12][13][14]
Visualizations
Experimental and SAR Workflow
The following diagram illustrates the logical workflow for developing the structure-activity relationship of 5-nitropyrazole analogues.
Caption: Workflow for SAR development of 5-nitropyrazole analogues.
Signaling Pathway Modulation
5-Nitropyrazole analogues may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are frequently dysregulated in cancer and are potential targets for these compounds.[15][16][17][18][19]
Caption: Potential inhibition of PI3K/Akt and MAPK pathways by 5-nitropyrazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 5-nitro-1H-pyrazole-3-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Power of the Pyrazole Core
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal framework for interacting with diverse biological targets.[3] Pyrazole-containing molecules have demonstrated a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4] Notable drugs such as the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib feature this core structure, underscoring its significance in drug design.[1]
This guide focuses on a particularly valuable, yet underexplored, building block: ethyl 5-nitro-1H-pyrazole-3-carboxylate . The strategic placement of the nitro and ethyl ester functionalities transforms the simple pyrazole ring into a highly versatile scaffold. These electron-withdrawing groups can be chemically manipulated to introduce a wide array of substituents, enabling the systematic exploration of chemical space and the optimization of pharmacological properties. The nitro group, in particular, serves as a synthetic linchpin, readily convertible to an amino group. This transformation unlocks a wealth of subsequent derivatization possibilities, most notably the construction of fused heterocyclic systems that mimic the purine bases of DNA and RNA, a common strategy in the design of kinase inhibitors.[5]
This document provides a comprehensive overview of the synthetic utility of this compound, complete with detailed protocols for its synthesis, derivatization, and the biological evaluation of its progeny.
Strategic Value of the Scaffold in Drug Design
The this compound scaffold offers several distinct advantages for drug discovery programs. The rationale for its use is rooted in its inherent chemical reactivity and the strategic positioning of its functional groups.
-
The Nitro Group as a Masked Amine: The nitro group at the C5 position is the scaffold's most powerful feature. While electron-withdrawing, its true value lies in its facile reduction to a primary amine. This transformation from an electron-deficient to an electron-rich system dramatically alters the molecule's properties and opens up a vast landscape of synthetic possibilities. The resulting 5-aminopyrazole is a key precursor for building more complex, fused-ring systems.[2][5][6]
-
The Ethyl Ester as a Modifiable Handle: The ethyl ester at the C3 position provides another point for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or with alcohols to form different esters. This allows for the fine-tuning of solubility, lipophilicity, and interactions with the target protein.
-
The N1 Position for Substitution: The unsubstituted N1 position of the pyrazole ring is a nucleophilic site that can be alkylated or arylated to further expand the chemical diversity of the scaffold. This position is often targeted to modulate pharmacokinetic properties and to explore additional binding interactions within a protein's active site.
The overall drug design workflow using this scaffold is a logical progression from a simple, functionalized core to complex, biologically active molecules.
Caption: Drug design workflow using the scaffold.
Experimental Protocols
The following protocols are presented as a self-validating system. Successful synthesis and characterization of the material in each step are prerequisites for proceeding to the next.
Protocol 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate (Precursor)
Rationale: The synthesis of the core pyrazole ring is the foundational step. This protocol utilizes a 1,3-dipolar cycloaddition reaction between ethyl diazoacetate and an alkyne. While the target is the 5-nitro derivative, a more reliable and scalable approach involves the synthesis of the unsubstituted pyrazole followed by direct nitration.
Materials:
-
Ethyl diazoacetate (EDA)
-
Ethyl propiolate
-
Anhydrous diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
In a fume hood, dissolve ethyl propiolate (1.0 eq) in anhydrous diethyl ether.
-
Slowly add ethyl diazoacetate (1.1 eq) to the solution at room temperature with stirring.
-
Allow the reaction to proceed overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain ethyl 1H-pyrazole-3-carboxylate as a solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding.
Protocol 2: Synthesis of this compound (Scaffold Synthesis)
Rationale: This protocol employs direct nitration of the pre-formed pyrazole ring. A mixture of nitric acid and trifluoroacetic anhydride is a potent nitrating agent suitable for moderately activated heterocyclic systems.[7][8] The reaction conditions are chosen to favor mono-nitration at the C5 position.
Materials:
-
Ethyl 1H-pyrazole-3-carboxylate (from Protocol 1)
-
Trifluoroacetic anhydride (TFAA)
-
Fuming nitric acid (≥90%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis, including a dropping funnel and an ice bath.
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to trifluoroacetic anhydride (2.0 eq) at 0 °C. Caution: This mixture is highly corrosive and reactive.
-
Add the freshly prepared nitrating mixture dropwise to the pyrazole solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Characterization Data (Expected):
-
Molecular Formula: C₆H₇N₃O₄
-
Molecular Weight: 185.14 g/mol [1]
-
¹H NMR: Expect signals for the ethyl group (triplet and quartet), and a singlet for the pyrazole C4-H. The chemical shift of the C4-H will be downfield compared to the starting material due to the electron-withdrawing effect of the nitro group.
-
Mass Spectrometry (ESI-MS): Expect to observe [M+H]⁺ at m/z 186.05 or [M-H]⁻ at m/z 184.03.
Protocol 3: Reduction to Ethyl 5-amino-1H-pyrazole-3-carboxylate (Key Intermediate)
Rationale: The reduction of the nitro group to an amine is a pivotal step. Catalytic hydrogenation is a clean method, but can sometimes be slow or incompatible with other functional groups. A reliable alternative is the use of tin(II) chloride (SnCl₂) in an acidic medium, which is highly effective for reducing aromatic nitro compounds.[9][10][11]
Materials:
-
This compound (from Protocol 2)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Carefully add concentrated HCl (to create an acidic environment) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and carefully neutralize by the slow addition of saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3x). The tin salts may form an emulsion, which can be broken by filtration through a pad of celite.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield ethyl 5-amino-1H-pyrazole-3-carboxylate. The product can be further purified by recrystallization or column chromatography if necessary.
Characterization: The successful reduction can be confirmed by the disappearance of the nitro group signal in the IR spectrum and the appearance of N-H stretching bands, as well as a significant upfield shift of the pyrazole C4-H proton in the ¹H NMR spectrum.
Protocol 4: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative (Application Example)
Rationale: This protocol demonstrates the utility of the 5-amino-pyrazole intermediate in constructing fused heterocyclic systems. The condensation with a 1,3-dicarbonyl compound, such as acetylacetone, is a classic and efficient method to form the pyrazolo[1,5-a]pyrimidine core, which is prevalent in kinase inhibitors.[1][5][12][13]
Materials:
-
Ethyl 5-amino-1H-pyrazole-3-carboxylate (from Protocol 3)
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.2 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the desired ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Characterization: The formation of the bicyclic product can be confirmed by NMR, where new signals for the two methyl groups and the pyrimidine proton will be observed, and by mass spectrometry, which will show the expected molecular ion peak for the fused product.
Application in Kinase Inhibitor Design
The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this compound, is a well-established "hinge-binding" motif in many kinase inhibitors. This structural element is an isostere of the adenine ring of ATP and can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
Caption: H-bond interactions with the kinase hinge.
By modifying the substituents at the available positions (C2, C3, C5, C7) of the pyrazolo[1,5-a]pyrimidine core, researchers can target different kinases and optimize for selectivity and potency. The ethyl ester at the C3 position serves as an excellent starting point for creating amide libraries to explore interactions with the solvent-exposed region of the ATP-binding pocket.
Biological Evaluation: A Representative Assay
To assess the potential of novel derivatives synthesized from this scaffold, a variety of biological assays can be employed. For compounds designed as potential anticancer agents, an initial cytotoxicity screen is essential.
Protocol 5: MTT Assay for In Vitro Cytotoxicity
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard, reliable method for initial screening of potential cytotoxic agents.
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the chosen cancer cell line to ~80% confluency. Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL in culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Summary and Interpretation
The data generated from synthetic efforts and biological assays should be meticulously documented and organized.
Table 1: Synthetic Scheme Summary
| Step | Reaction | Key Reagents | Expected Yield Range |
| 1 | Precursor Synthesis | Ethyl diazoacetate, Ethyl propiolate | 60-75% |
| 2 | Scaffold Synthesis | HNO₃, TFAA | 50-65% |
| 3 | Nitro Reduction | SnCl₂·2H₂O, HCl | 70-85% |
| 4 | Derivatization | Acetylacetone, Acetic Acid | 75-90% |
Table 2: Representative Biological Activity Data (Hypothetical)
| Compound ID | Scaffold Modification | Target Cell Line | IC₅₀ (µM) |
| Scaffold | This compound | A549 | >100 |
| Intermediate | Ethyl 5-amino-1H-pyrazole-3-carboxylate | A549 | 85.2 |
| Derivative 1 | Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | A549 | 15.6 |
| Doxorubicin | (Positive Control) | A549 | 0.8 |
The hypothetical data above illustrates a common trend in drug discovery projects utilizing this scaffold: the initial scaffold and early intermediates often have weak or no biological activity. Significant potency is typically achieved after the construction of the final, more complex molecular architecture, in this case, the fused pyrazolo[1,5-a]pyrimidine system.
Conclusion and Future Outlook
This compound is a powerful and versatile scaffold that offers a logical and efficient pathway for the generation of diverse and biologically relevant molecules. The strategic presence of the nitro and ester groups provides orthogonal handles for chemical modification, allowing for a systematic approach to structure-activity relationship studies. The straightforward conversion of the nitro group to an amine unlocks access to privileged heterocyclic systems, such as the pyrazolo[1,5-a]pyrimidines, which are of high interest in the development of targeted therapies, particularly kinase inhibitors. The protocols outlined in this guide provide a robust framework for researchers to synthesize, derivatize, and evaluate compounds based on this promising scaffold, paving the way for the discovery of next-generation therapeutics.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Troubleshooting & Optimization
common side reactions in the synthesis of ethyl 5-nitro-1H-pyrazole-3-carboxylate
Technical Support Center: Synthesis of Ethyl 5-Nitro-1H-Pyrazole-3-Carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is typically a two-step process. The first step involves the formation of the pyrazole ring to produce ethyl 1H-pyrazole-3-carboxylate. This is commonly achieved through the cyclocondensation of a suitable 1,3-dicarbonyl compound with hydrazine. The second step is the regioselective nitration of the pyrazole ring to introduce the nitro group at the C5 position.
Q2: What are the most common side reactions observed during the nitration step?
The most prevalent side reaction is the formation of the isomeric product, ethyl 4-nitro-1H-pyrazole-3-carboxylate. The nitration of the pyrazole ring can occur at different positions, and controlling the regioselectivity is a key challenge. Other potential side reactions include N-nitration (formation of an N-nitro intermediate) and, under harsh conditions, dinitration of the pyrazole ring.
Q3: How can I differentiate between the desired 5-nitro isomer and the 4-nitro isomer?
Characterization using spectroscopic methods is essential. 1H NMR spectroscopy is a powerful tool for distinguishing between the isomers. The chemical shift and coupling patterns of the pyrazole ring protons will be distinct for the 5-nitro and 4-nitro isomers. Typically, the proton at the C4 position of the 5-nitro isomer will have a different chemical shift compared to the proton at the C5 position of the 4-nitro isomer. Confirmation of the structures can be further supported by 13C NMR, mass spectrometry, and, if possible, single-crystal X-ray diffraction.
Q4: Are there any safety precautions I should be aware of?
Yes. The nitration step involves the use of strong acids (nitric and sulfuric acid) and is an exothermic reaction. It is crucial to maintain strict temperature control to prevent runaway reactions. Additionally, nitrated organic compounds can be energetic and potentially explosive, especially if over-nitrated.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), working in a well-ventilated fume hood, and careful temperature monitoring, must be strictly followed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 5-nitro isomer | - Suboptimal reaction temperature for nitration.- Incorrect ratio of nitrating agents.- Incomplete reaction. | - Carefully control the temperature during the addition of the nitrating mixture, typically keeping it low (e.g., 0-10 °C) to favor the kinetic product.- Optimize the molar ratio of nitric acid to sulfuric acid and the pyrazole precursor.- Monitor the reaction progress using TLC or LC-MS to ensure completion. |
| High proportion of the 4-nitro isomer | - The reaction conditions favor the formation of the thermodynamically more stable 4-nitro isomer.- The directing effect of the ester group is not sufficient to exclusively yield the 5-nitro product. | - Experiment with different nitrating agents (e.g., acetyl nitrate) which may offer different regioselectivity.- Modify the reaction temperature and time. Lower temperatures may favor the formation of one isomer over the other.- Isomer separation will likely be necessary. Column chromatography is the most common method for separating these types of isomers. |
| Presence of dinitrated products | - Excess of nitrating agent.- Reaction temperature is too high. | - Use a stoichiometric amount or a slight excess of the nitrating agent.- Maintain a low reaction temperature throughout the addition and stirring. |
| Formation of N-nitro pyrazole | - The N-H proton of the pyrazole is acidic and can react with the nitronium ion. | - N-nitropyrazoles can often be rearranged to the C-nitro isomers by heating.[2] However, this may also lead to a mixture of C-nitro isomers. It is generally preferable to use conditions that favor direct C-nitration. |
| Difficulty in product isolation/purification | - The product mixture contains isomers with similar polarities.- The product is highly soluble in the workup solvents. | - Use a high-resolution column chromatography system with an optimized solvent gradient to separate the isomers.- During aqueous workup, ensure the pH is adjusted to minimize the solubility of the product. Extraction with an appropriate organic solvent should be performed multiple times. |
Experimental Protocols
Step 1: Synthesis of Ethyl 1H-Pyrazole-3-Carboxylate (General Procedure)
A common method for the synthesis of the pyrazole precursor involves the reaction of an ethoxymethylene derivative of a β-ketoester with hydrazine.
-
Materials: Diethyl ethoxymethylenemalonate, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve diethyl ethoxymethylenemalonate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the solution in an ice bath.
-
Add hydrazine hydrate dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Nitration of Ethyl 1H-Pyrazole-3-Carboxylate (General Procedure)
This procedure outlines the nitration of the pyrazole precursor to yield a mixture of nitro isomers.
-
Materials: Ethyl 1H-pyrazole-3-carboxylate, concentrated sulfuric acid (98%), fuming nitric acid (≥90%).
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add ethyl 1H-pyrazole-3-carboxylate to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product, which will be a mixture of this compound and ethyl 4-nitro-1H-pyrazole-3-carboxylate.
-
Separate the isomers using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizing the Reaction Pathway
The following diagram illustrates the synthetic route to this compound and the formation of the common side product, the 4-nitro isomer.
Caption: Synthesis of this compound and its 4-nitro isomer.
References
Technical Support Center: Purification of Substituted Ethyl Pyrazole Carboxylates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of substituted ethyl pyrazole carboxylates.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the purification of substituted ethyl pyrazole carboxylates.
Issue 1: My final product is an oil and will not solidify. How can I purify it?
-
Possible Causes:
-
Presence of residual solvent.
-
Impurities are depressing the melting point.
-
-
Solutions:
-
High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line. Gentle heating can be applied if the compound is thermally stable.
-
Column Chromatography: This is a highly effective method for purifying oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common starting point for pyrazole purification.
-
Distillation: For thermally stable, low-boiling point oils, vacuum distillation can be an effective purification method.
-
Salt Formation and Crystallization: Pyrazoles can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid.[1] This salt can then be purified by recrystallization and subsequently neutralized to recover the pure product.[1][2][3]
-
Issue 2: I have multiple spots on my TLC, even after initial purification. What could they be and how do I separate them?
-
Possible Causes:
-
Unreacted Starting Materials: The presence of starting materials is a common source of impurities.
-
Formation of Regioisomers: A frequent issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines is the formation of regioisomeric pyrazole products, which can be challenging to separate.[4][5]
-
Byproducts: Incomplete cyclization can lead to pyrazoline intermediates as byproducts.[4]
-
-
Solutions:
-
Identification:
-
Co-spotting on TLC: Spot your reaction mixture alongside the starting materials on the same TLC plate to see if any of the impurity spots correspond to the starting materials.
-
Spectroscopic Analysis: If possible, isolate a small amount of the major impurity by preparative TLC or a small-scale column to analyze by ¹H NMR or LC-MS to help identify its structure.
-
-
Separation:
-
Column Chromatography: This is the most common and effective method for separating closely related impurities like regioisomers.[4] Experiment with different solvent systems to achieve optimal separation. For basic pyrazoles that may interact strongly with acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[6]
-
Fractional Recrystallization: This technique can be effective for separating regioisomers if they have sufficiently different solubilities in a particular solvent system.[4][7] This involves multiple recrystallization steps to progressively enrich one isomer.[7]
-
-
Issue 3: My purified product is colored (yellow/red). How can I decolorize it?
-
Possible Causes:
-
The presence of trace, highly conjugated impurities.
-
Degradation of the product.
-
Side reactions involving the hydrazine starting material can produce colored impurities.[4]
-
-
Solutions:
-
Activated Charcoal Treatment: Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, and stir for a short period.[7] The charcoal can adsorb colored impurities.[7][8] Filter the hot solution through celite to remove the charcoal and then allow the solution to cool for recrystallization. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.[7][9]
-
Recrystallization: This technique itself can often remove colored impurities, as they may remain in the mother liquor.[5]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.
-
Issue 4: My recrystallization yield is very low. How can I improve it?
-
Possible Causes:
-
Using too much solvent to dissolve the crude product.
-
The compound is significantly soluble in the cold solvent.
-
Premature crystallization during hot filtration.
-
-
Solutions:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[7]
-
Thorough Cooling: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize the precipitation of the product, provided the impurities remain in solution.[7]
-
Choose an Appropriate Solvent: The ideal solvent will dissolve the pyrazole compound when hot but have very low solubility for it when cold.[7]
-
Prevent Premature Crystallization: Ensure the filtration apparatus is hot during hot filtration to prevent the product from crystallizing on the filter paper or in the funnel stem.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted ethyl pyrazole carboxylates?
A1: The most frequently employed methods are column chromatography on silica gel and recrystallization. For liquid or oily products, vacuum distillation is also a viable option.
Q2: What are typical solvent systems for column chromatography of ethyl pyrazole carboxylates?
A2: A common eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio is typically optimized based on the polarity of the specific compound and its impurities, as determined by Thin Layer Chromatography (TLC) analysis.
Q3: Can I use recrystallization to purify my substituted ethyl pyrazole carboxylate?
A3: Yes, recrystallization is a powerful technique for purifying solid pyrazole derivatives. The choice of solvent is crucial and depends on the polarity of your specific compound.
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are some strategies to address this:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature.[7]
-
Lower the Crystallization Temperature Slowly: Allow the solution to cool as slowly as possible to promote gradual crystal growth.
-
Change the Solvent System: Experiment with different solvents or solvent mixtures.
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[7]
Data Presentation
Table 1: TLC and Column Chromatography Solvent Systems for Pyrazole Derivatives
| Compound Type | Stationary Phase | Eluent System (v/v) | Notes |
| General Pyrazoles | Silica Gel | Hexane / Ethyl Acetate (19:1) | A good starting point for many pyrazole derivatives.[10] |
| Thiazolylpyrazole derivatives | Silica Gel | Petroleum Ether / Benzene (1:3) | Effective for specific substituted pyrazoles. |
| Thiazolylpyrazole derivatives | Silica Gel | Cyclohexane / Ethyl Acetate (50:3) | An alternative system for thiazolylpyrazoles.[11] |
| Substituted 3-iodo-1H-pyrazoles | Silica Gel | n-Hexane / Ethyl Acetate (4:1) | Used for the purification of iodo-substituted pyrazoles.[12] |
| General Pyrazoles | Silica Gel | Ethyl Acetate | Can be used for more polar pyrazole derivatives.[13] |
Table 2: Common Solvents for Recrystallization of Pyrazole Derivatives
| Solvent / Solvent System | Type | Polarity | Common Use |
| Ethanol / Water | Mixed Protic | High | For polar pyrazole derivatives.[7] |
| Methanol | Protic | High | A good general solvent for many pyrazole compounds.[7] |
| Isopropanol | Protic | Medium | A common choice for cooling crystallization.[14] |
| Ethanol | Protic | High | Effective, though losses can be higher than with isopropanol.[15] |
| Acetone | Aprotic | Medium | Suitable for compounds of intermediate polarity.[7] |
| Ethyl Acetate | Aprotic | Medium | Often used for compounds of intermediate polarity.[7] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Low to Medium | Good for less polar pyrazoles.[7] |
| Cyclohexane | Non-polar | Low | Suitable for non-polar pyrazole derivatives.[7] |
| Dilute DMF | Aprotic | High | Used for crystallization of some amino- and hydroxyl-substituted pyrazoles.[16] |
| Dilute Dioxane | Aprotic | Medium | An alternative for certain pyrazole derivatives.[16] |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol provides a general procedure for the purification of substituted ethyl pyrazole carboxylates using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Select an appropriate size glass column based on the amount of crude material (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring the packing is uniform and free of air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Protocol 2: Single-Solvent Recrystallization
This method is suitable when a single solvent with a high-temperature coefficient of solubility for the pyrazole compound is identified.
-
Dissolution:
-
Place the crude pyrazole compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
-
Heating:
-
Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils.
-
-
Achieve Saturation:
-
Continue to add small portions of the hot solvent until the pyrazole compound is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Cooling:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying:
-
Dry the purified crystals by air-drying on the filter paper or in a desiccator.
-
Mandatory Visualization
Caption: A workflow for selecting a purification technique.
Caption: A troubleshooting guide for low purification yield.
References
- 1. benchchem.com [benchchem.com]
- 2. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Decolorizing carbon [sites.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 14. sid.ir [sid.ir]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of 5-nitropyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-nitropyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-nitropyrazoles?
The primary methods for synthesizing 5-nitropyrazoles involve the direct nitration of a pyrazole ring or the nitration of a substituted pyrazole followed by rearrangement. The choice of method often depends on the desired substitution pattern and the stability of the starting materials.[1][2][3]
Q2: How do substituents on the pyrazole ring affect the nitration position?
Substituents on the pyrazole ring significantly influence the regioselectivity of nitration. Electron-donating groups, such as alkyl groups, can activate the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it. The position of the substituent (N1, C3, or C4) directs the incoming nitro group to a specific carbon atom. For instance, substituents at the C3 or C5 positions tend to direct nitration to the C4 position.[4]
Q3: What are the key factors influencing the yield of 5-nitropyrazole synthesis?
Several factors impact the reaction yield, including the choice of nitrating agent, reaction temperature, reaction time, and the purity of the starting materials.[5] Optimizing these parameters is crucial for achieving high yields. For example, using a mixture of fuming nitric acid and fuming sulfuric acid has been shown to produce high yields of 4-nitropyrazole.[6]
Q4: What are the primary safety concerns when working with nitration reactions?
Nitration reactions are highly exothermic and can pose significant safety risks if not properly controlled.[7][8] Key hazards include the corrosive nature of the acids used, the potential for runaway reactions and explosions, and the toxicity of nitric acid fumes and nitrogen dioxide gas.[7][9][10] It is imperative to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have emergency procedures in place.[7][9]
Troubleshooting Guides
Problem 1: Low Yield of the Desired 5-Nitropyrazole Isomer
-
Symptom: The overall yield of the nitrated product is significantly lower than expected.
-
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The reaction temperature or time may not be ideal. Optimization of these parameters is critical. For instance, the nitration of 3-nitropyrazole to 3,4-dinitropyrazole was optimized at 55-60°C for 1 hour.[1]
-
Impure Starting Materials: Impurities in the starting pyrazole can lead to side reactions and reduce the yield.[5] Ensure the purity of the starting material before proceeding.
-
Incorrect Nitrating Agent: The choice of nitrating agent is crucial. A mixture of nitric acid and sulfuric acid is commonly used, but for some substrates, milder conditions using acetyl nitrate (a mixture of nitric acid and acetic anhydride) may be more effective.[4]
-
Formation of Multiple Isomers: The reaction may be producing a mixture of regioisomers, lowering the yield of the desired product. See "Problem 2: Poor Regioselectivity" for solutions.
-
Problem 2: Poor Regioselectivity - Formation of Multiple Isomers
-
Symptom: The reaction produces a mixture of nitropyrazole isomers (e.g., 3-nitro, 4-nitro, and 5-nitro isomers), making purification difficult and reducing the yield of the target compound.
-
Possible Causes & Solutions:
-
Reaction Conditions: The acidity of the reaction medium can significantly influence the position of nitration. In strongly acidic conditions (e.g., mixed HNO₃/H₂SO₄), the pyrazole ring can be protonated and deactivated, which can affect the regioselectivity.[4]
-
Nature of the Substituent: The electronic and steric properties of substituents on the pyrazole ring direct the position of nitration. Understanding these directing effects is key to predicting and controlling the outcome.
-
Choice of Nitrating Agent: Using a milder nitrating agent like acetyl nitrate can sometimes improve regioselectivity compared to the more aggressive mixed acids.[4]
-
Purification Challenges: Separating regioisomers can be challenging. Techniques like column chromatography or recrystallization are often necessary.[11]
-
Problem 3: Runaway Reaction or Exothermic Event
-
Symptom: A rapid, uncontrolled increase in reaction temperature and pressure.
-
Possible Causes & Solutions:
-
Excessive Rate of Reagent Addition: Adding the nitrating agent too quickly can lead to a rapid buildup of heat. Slow, controlled addition with efficient cooling is essential.
-
Inadequate Cooling: The reaction vessel must be adequately cooled, typically using an ice bath, to dissipate the heat generated during the reaction.
-
High Concentration of Reactants: Using highly concentrated reactants increases the risk of a runaway reaction. Careful control of reactant concentrations is necessary.
-
Immediate Action: In the event of a runaway reaction, immediate cooling and, if necessary, quenching of the reaction with a suitable agent (e.g., pouring onto a large amount of ice) are critical to prevent an explosion.
-
Quantitative Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Nitropyrazoles
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyrazole | fuming HNO₃ (90%) / fuming H₂SO₄ (20%) | - | 50 | 1.5 | 4-Nitropyrazole | 85 | [6] |
| 3-Nitropyrazole | HNO₃ / H₂SO₄ | - | 55-60 | 1 | 3,4-Dinitropyrazole | 55 (total) | [1] |
| 1-Methylpyrazole | 100% HNO₃ | - | 80-83 | - | 1-Methyl-3,4,5-trinitropyrazole | - | [1] |
| Pyrazole | HNO₃ / Ac₂O | Acetic Acid | - | - | N-Nitropyrazole | - | [1] |
| 1-Phenylpyrazole | HNO₃ / Ac₂O | Acetic Anhydride | -5 to RT | 0.5+ | 4-Nitro-1-phenylpyrazole | 53 | [12] |
| 1-Phenylpyrazole | HNO₃ / H₂SO₄ | - | 12 | - | 1-p-Nitrophenylpyrazole | - | [13] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyrazole via Direct Nitration of Pyrazole [6]
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 25 mL of fuming nitrosulfuric acid (a mixture of 98% fuming nitric acid and 20% fuming sulfuric acid).
-
Sulfonation of Pyrazole: In a separate flask, dissolve pyrazole in concentrated sulfuric acid. Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.
-
Nitration Reaction: Slowly add the pyrazole sulfate solution to the cooled nitrating mixture dropwise, ensuring the temperature is maintained below 10°C.
-
Reaction Completion: After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.
-
Work-up: Pour the reaction mixture into 200 mL of ice water. A white solid will precipitate.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from an ether/hexane mixture to obtain pure 4-nitropyrazole.
Protocol 2: Synthesis of 4-Nitro-1-phenylpyrazole using Acetyl Nitrate [12]
-
Preparation of Acetyl Nitrate: In a flask cooled to 15-20°C, prepare a solution of nitric acid (d 1.52, 1.5 ml) in acetic anhydride (4 ml).
-
Reaction Setup: In a separate flask, dissolve 1-phenylpyrazole (3 g) in acetic anhydride (6 ml) and cool the mixture to -5°C.
-
Nitration: Add the prepared acetyl nitrate solution dropwise to the 1-phenylpyrazole solution over 30 minutes, maintaining the temperature at -5°C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature.
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Purification: Collect the precipitate by filtration and recrystallize from ethanol to yield 4-nitro-1-phenylpyrazole.
Visualizations
Caption: General workflow for the synthesis of nitropyrazoles.
Caption: Troubleshooting flowchart for low yield in 5-nitropyrazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. energetic-materials.org.cn [energetic-materials.org.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
byproducts formed during the nitration of ethyl 1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of ethyl 1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of ethyl 1H-pyrazole-3-carboxylate?
The primary products are the constitutional isomers: ethyl 4-nitro-1H-pyrazole-3-carboxylate and ethyl 5-nitro-1H-pyrazole-3-carboxylate. The regioselectivity of the reaction is highly dependent on the reaction conditions. Under many conditions, electrophilic substitution on an N-unsubstituted pyrazole ring is favored at the C4 position.
Q2: What are the potential byproducts in this reaction?
Common byproducts can include:
-
Isomeric Nitro Products: A mixture of ethyl 4-nitro-1H-pyrazole-3-carboxylate and this compound is often formed.
-
N-Nitro Pyrazole: Formation of ethyl 1-nitro-1H-pyrazole-3-carboxylate is possible, which may subsequently rearrange to the C-nitro isomers under thermal or acidic conditions.
-
Hydrolysis Product: Under strong acidic conditions, the ethyl ester can be hydrolyzed to pyrazole-3-carboxylic acid derivatives.
-
Dinitrated Products: Although less common, dinitration at available ring positions can occur under harsh reaction conditions.
Q3: How can I distinguish between the 4-nitro and 5-nitro isomers?
Troubleshooting Guides
Problem 1: Low yield of the desired nitro-pyrazole and formation of multiple unidentified byproducts.
-
Possible Cause 1: Inappropriate Nitrating Agent. The choice of nitrating agent significantly impacts the outcome. Strong acids like a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) can lead to degradation or unwanted side reactions. Milder reagents like acetyl nitrate (formed from nitric acid and acetic anhydride) can offer better selectivity for C-nitration.
-
Troubleshooting:
-
If using mixed acids, consider lowering the reaction temperature and carefully controlling the addition of the substrate.
-
Switch to a milder nitrating agent such as acetyl nitrate or nitronium tetrafluoroborate.
-
-
Possible Cause 2: Reaction Temperature. Nitration reactions are often exothermic. Poor temperature control can lead to the formation of byproducts and decomposition.
-
Troubleshooting:
-
Maintain a low reaction temperature (e.g., 0-10 °C) throughout the addition and reaction period.
-
Use an ice bath or a cryocooler for effective temperature management.
-
Problem 2: Obtaining a mixture of 4-nitro and 5-nitro isomers with poor selectivity.
-
Possible Cause: Non-optimized Reaction Conditions. The ratio of 4-nitro to 5-nitro isomers is sensitive to the reaction solvent, temperature, and nitrating agent.
-
Troubleshooting:
-
Vary the solvent. Less polar solvents may influence the regioselectivity.
-
Systematically adjust the reaction temperature. In some cases, lower or higher temperatures may favor one isomer over the other.
-
Experiment with different nitrating agents. The steric bulk and reactivity of the nitrating species can influence the position of attack.
-
Problem 3: Presence of a significant amount of the hydrolyzed carboxylic acid byproduct.
-
Possible Cause: Strong Acid and Water Content. The use of concentrated sulfuric acid and the presence of water in the reaction mixture can promote the hydrolysis of the ethyl ester.
-
Troubleshooting:
-
Use anhydrous conditions as much as possible. Dry all glassware and use anhydrous solvents.
-
If using mixed acid, use fuming nitric acid and concentrated sulfuric acid to minimize water content.
-
Consider using a nitrating agent that does not require a strong protic acid co-reagent, such as nitronium tetrafluoroborate in an aprotic solvent.
-
Summary of Potential Products and Influencing Factors
| Product/Byproduct | Factors Favoring Formation |
| Ethyl 4-nitro-1H-pyrazole-3-carboxylate (Desired) | Milder nitrating agents (e.g., acetyl nitrate), controlled low temperatures. C4 is often the kinetically favored position. |
| This compound | May be favored under different thermodynamic conditions or with specific nitrating agents. |
| Ethyl 1-nitro-1H-pyrazole-3-carboxylate | Milder, non-acidic nitrating conditions. Can be an intermediate that rearranges to C-nitro products. |
| 4-nitro-1H-pyrazole-3-carboxylic acid | Strong acidic conditions (e.g., HNO₃/H₂SO₄), presence of water, prolonged reaction times or elevated temperatures. |
| Dinitrated pyrazoles | Harsh reaction conditions: excess nitrating agent, high temperatures, and prolonged reaction times. |
Experimental Protocols Cited in Literature (General Procedures)
Note: Specific quantitative data for the nitration of ethyl 1H-pyrazole-3-carboxylate is not extensively detailed in the available literature. The following are general protocols for pyrazole nitration that can be adapted.
Protocol 1: Nitration with Mixed Acid (HNO₃/H₂SO₄)
-
Cool concentrated sulfuric acid to 0 °C in a flask equipped with a stirrer and a dropping funnel.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.
-
Dissolve ethyl 1H-pyrazole-3-carboxylate in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.
-
Add the pyrazole solution dropwise to the nitrating mixture, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a specified time (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product mixture using column chromatography to separate the isomers.
Protocol 2: Nitration with Acetyl Nitrate (HNO₃/Ac₂O)
-
Cool acetic anhydride to below 10 °C in a flask equipped with a stirrer and a dropping funnel.
-
Slowly add concentrated nitric acid dropwise to the acetic anhydride, maintaining the temperature below 15 °C to form acetyl nitrate in situ.
-
Dissolve ethyl 1H-pyrazole-3-carboxylate in acetic anhydride.
-
Add the pyrazole solution to the freshly prepared acetyl nitrate solution at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture at a controlled temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water and extract the products with an organic solvent.
-
Neutralize the organic layer carefully with a weak base (e.g., sodium bicarbonate solution), wash with water, dry, and concentrate.
-
Purify the products by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the potential reaction pathways during the nitration of ethyl 1H-pyrazole-3-carboxylate.
Caption: Potential reaction pathways in the nitration of ethyl 1H-pyrazole-3-carboxylate.
Caption: A troubleshooting decision-making workflow for the nitration reaction.
Technical Support Center: Improving Pyrazole Synthesis Regioselectivity
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of controlling regioselectivity in their experiments. Below are frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are regioisomers in pyrazole synthesis and why is controlling their formation important?
A1: In the context of pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, a reaction which can lead to two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, toxicological profiles, and physical properties.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: My reaction produces a nearly 1:1 mixture of regioisomers. How can I improve selectivity?
A2: A 1:1 mixture is a common result when the substituents on the 1,3-dicarbonyl compound have similar steric and electronic properties, offering no inherent preference for the initial site of hydrazine attack.[3] To improve selectivity, a systematic modification of reaction conditions is necessary. The primary factors to investigate are solvent choice, reaction temperature, and catalysis.[4]
The choice of solvent can have the most dramatic impact.[4] While ethanol is a conventional solvent for the Knorr pyrazole synthesis, it often provides poor regioselectivity.[5] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity.[5] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine nucleophile, often leading to a single dominant regioisomer.[5]
The following data summarizes the powerful effect of solvent choice on the reaction of various 1,3-dicarbonyl compounds with methylhydrazine. The desired isomer is the 5-Aryl/3-R² pyrazole.
| Entry | R¹ (Aryl) | R² | Solvent | Isomer Ratio (5-R¹-3-R² : 3-R¹-5-R²) | Total Yield (%) |
| 1 | 2-Furyl | CF₃ | EtOH | 36 : 64 | 99 |
| 2 | 2-Furyl | CF₃ | TFE | 85 : 15 | 99 |
| 3 | 2-Furyl | CF₃ | HFIP | 97 : 3 | 98 |
| 4 | 2-Furyl | CF₂CF₃ | EtOH | 64 : 36 | 93 |
| 5 | 2-Furyl | CF₂CF₃ | HFIP | >99 : <1 | 99 |
| 6 | 2-Furyl | CO₂Et | EtOH | 44 : 56 | 86 |
| 7 | 2-Furyl | CO₂Et | HFIP | 93 : 7 | 98 |
| (Data adapted from reference[5]) |
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP as a solvent.[3][5]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)
-
Methylhydrazine (1.1 mmol, 1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[3]
-
Q3: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?
A3: This occurs when the inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard kinetic conditions.[1] To reverse the selectivity, you may need to change the reaction conditions to favor a different pathway, potentially one that leads to the more thermodynamically stable product.
One strategy is to use microwave-assisted synthesis, often in the presence of an acid catalyst like glacial acetic acid.[3] The high temperatures achieved can allow for the equilibration of intermediates, potentially favoring the formation of the thermodynamically preferred isomer, which may be different from the kinetically favored one.
This protocol provides a method that can sometimes favor the thermodynamically more stable isomer.[3] Note: Conditions must be optimized for specific substrates.
-
Materials:
-
Unsymmetrical 1,3-diketone or α,β-unsaturated ketone (1.0 mmol, 1.0 eq)
-
Arylhydrazine (1.1 mmol, 1.1 eq)
-
Glacial Acetic Acid (5 mL)
-
-
Procedure:
-
Combine the ketone substrate (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes).
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[3]
-
Q4: I have already synthesized a mixture of regioisomers. What is the best way to separate them?
A4: When a reaction yields an inseparable mixture, the most practical solution is purification via chromatography. Pyrazole regioisomers often have slightly different polarities, which allows for their separation.
-
Recommended Action:
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.
-
Column Chromatography: Once an effective solvent system is identified, perform preparative column chromatography on silica gel to separate the isomers on a larger scale. Careful fraction collection is key to obtaining each isomer in high purity.
-
References
stability issues and degradation products of ethyl 5-nitro-1H-pyrazole-3-carboxylate
Welcome to the technical support center for ethyl 5-nitro-1H-pyrazole-3-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues and understanding the degradation profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues associated with this compound?
This compound contains two primary functional groups susceptible to degradation: an ethyl ester and a nitro group on the pyrazole ring. The main stability concerns are hydrolysis of the ester and reduction or rearrangement of the nitro group. The pyrazole ring itself is generally stable, but forcing conditions can potentially lead to ring cleavage.
Q2: What are the likely degradation products of this compound?
Under typical experimental and storage conditions, the most probable degradation products arise from the hydrolysis of the ethyl ester and reduction of the nitro group.
-
Hydrolysis: The ethyl ester can hydrolyze under both acidic and basic conditions to form 5-nitro-1H-pyrazole-3-carboxylic acid and ethanol.[1][2]
-
Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain photolytic conditions. This would result in the formation of ethyl 5-nitroso-1H-pyrazole-3-carboxylate, ethyl 5-(hydroxyamino)-1H-pyrazole-3-carboxylate, or ethyl 5-amino-1H-pyrazole-3-carboxylate, respectively.
-
Thermal Decomposition: While nitropyrazoles are noted for their thermal stability, extreme heat can lead to the cleavage of the C-NO2 bond and potential ring opening.[3]
Q3: How can I monitor the stability of my this compound sample?
The most effective way to monitor the stability of your sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method can separate the intact parent compound from its degradation products, allowing for their detection and quantification over time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Appearance of a New Peak in HPLC Analysis During a Formulation Study
Possible Cause: Degradation of the parent compound.
Troubleshooting Steps:
-
Identify the Degradation Pathway:
-
Hydrolysis: The new peak may correspond to 5-nitro-1H-pyrazole-3-carboxylic acid. This is more likely if your formulation has an acidic or basic pH.
-
Reduction: If your formulation contains reducing agents or has been exposed to light, the new peak could be a reduced form of the nitro group.
-
-
Confirm the Identity of the Degradant:
-
Use a reference standard of the suspected degradation product if available.
-
Employ hyphenated techniques like LC-MS to determine the mass of the new peak and compare it with the expected masses of potential degradation products.
-
-
Prevent Further Degradation:
-
pH control: Adjust the pH of your formulation to a more neutral range if hydrolysis is the issue.
-
Protect from light: Store the compound and its formulations in amber vials or in the dark to prevent photodegradation.
-
Inert atmosphere: If oxidation or reduction is suspected, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Degradation of the active compound leading to lower potency.
Troubleshooting Steps:
-
Assess Sample Purity: Re-analyze the purity of the this compound sample used in the assay by HPLC.
-
Evaluate Stability in Assay Medium: The compound may be unstable in the assay buffer or medium. Perform a time-course stability study of the compound in the assay medium to determine its degradation rate.
-
Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use in biological assays to minimize degradation.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Time |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 30 min, 1, 2, 4 hours |
| Oxidative | 3% H₂O₂ | Room Temperature | 2, 6, 12, 24 hours |
| Thermal | Dry Heat | 80°C | 24, 48, 72 hours |
| Photolytic | UV (254 nm) & Visible | Room Temperature | 24, 48, 72 hours |
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.
-
At each time point, withdraw an aliquot of the sample, neutralize it if necessary (for acid and base hydrolysis), and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by HPLC and compare them to an unstressed control sample.
Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be used as a starting point for monitoring the stability of this compound. Method optimization may be required.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Purification of Polar Pyrazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the purification of polar pyrazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of polar pyrazole derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Recovery After Column Chromatography | Compound is highly polar and is sticking to the silica gel. | - Deactivate the silica gel with triethylamine or ammonia in methanol before packing the column. - Use a more polar mobile phase, such as a gradient of methanol in dichloromethane. - Consider using reversed-phase (C18) column chromatography with a water/acetonitrile or water/methanol gradient.[1] - Neutral alumina can be used as an alternative stationary phase for basic pyrazoles.[1] |
| Compound is unstable on silica gel. | - Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, an alternative purification method should be used. | |
| Improper solvent system selection. | - Ensure the chosen eluent provides an Rf value of 0.2-0.3 for the target compound on a TLC plate.[2] | |
| Co-elution of Impurities | Impurities have similar polarity to the desired compound. | - Optimize the solvent system by trying different solvent mixtures. A shallow gradient elution can improve separation of closely eluting compounds. - If separating regioisomers, fractional recrystallization may be effective if their solubilities differ in a particular solvent system.[3] |
| Column was overloaded. | - Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight. | |
| Tailing or Streaking of Spots on TLC and Column | Compound is acidic or basic and interacting with the silica gel. | - For basic pyrazoles, add a small amount of triethylamine (0.1-1%) to the eluent. - For acidic pyrazoles, add a small amount of acetic acid or formic acid to the eluent. |
| Compound is sparingly soluble in the eluent. | - Try a different solvent system in which the compound is more soluble. | |
| Crystals Do Not Form During Recrystallization | The solution is not supersaturated. | - Concentrate the solution by boiling off some of the solvent. - Add a "poorer" solvent (a solvent in which the compound is less soluble) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod at the liquid-air interface. |
| The compound has "oiled out" instead of crystallizing. | - Re-heat the solution to dissolve the oil, then add more of the "good" solvent and allow it to cool more slowly. - Try a different recrystallization solvent or a solvent pair. | |
| Low Yield from Recrystallization | Too much solvent was used. | - Use the minimum amount of hot solvent necessary to dissolve the compound completely.[3] |
| The solution was not cooled sufficiently. | - Cool the solution in an ice bath to maximize crystal formation, ensuring impurities remain dissolved.[3] | |
| The compound is significantly soluble in the cold solvent. | - Select a solvent in which the compound has very low solubility at cold temperatures. | |
| Colored Impurities in the Final Product | Presence of colored byproducts from the synthesis. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step of recrystallization. Be aware that this may reduce the yield slightly.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for recrystallizing polar pyrazole derivatives?
A1: The choice of solvent is highly dependent on the specific structure of the pyrazole derivative. However, common and effective solvents for polar compounds include ethanol, methanol, isopropanol, and water, or mixtures of these.[3] A good starting point is to test the solubility of your compound in a range of solvents with varying polarities.
Q2: How can I purify a polar pyrazole that is soluble in water?
A2: For water-soluble polar pyrazoles, reversed-phase column chromatography is a suitable technique.[1] Alternatively, you can attempt to form a less polar salt of the pyrazole by reacting it with a suitable acid or base, which can then be extracted into an organic solvent and purified by conventional methods.
Q3: My polar pyrazole derivative seems to be "streaking" on the silica gel TLC plate. What does this mean and how can I fix it?
A3: Streaking on a TLC plate often indicates that the compound is interacting strongly with the acidic silica gel, which is common for basic nitrogen-containing heterocycles like pyrazoles. To resolve this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluting solvent. This will neutralize the acidic sites on the silica and result in sharper, more defined spots.
Q4: Is it possible to purify polar pyrazoles without using column chromatography?
A4: Yes, several alternatives to column chromatography exist. Recrystallization is a powerful technique if a suitable solvent can be found.[3] Acid-base extraction can be used to separate pyrazoles from neutral or acidic impurities. Another approach is to convert the pyrazole into a salt, which may have different solubility properties, allowing for purification by crystallization.[4][5]
Q5: How do I choose between normal-phase and reversed-phase chromatography for my polar pyrazole?
A5: For moderately polar pyrazoles, normal-phase chromatography on silica gel is often sufficient, especially with the use of polar solvent systems (e.g., methanol/dichloromethane). For very polar or water-soluble pyrazoles that have little or no retention on silica gel, reversed-phase chromatography is the preferred method. In reversed-phase chromatography, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile), and the elution order is reversed, with the most polar compounds eluting first.[1]
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Polar Pyrazole Derivative
| Purification Method | Stationary/Solvent System | Typical Recovery | Purity Achieved (by HPLC) | Notes |
| Flash Chromatography | Silica Gel, 5% Methanol in Dichloromethane | 75% | 95% | Fast but may require optimization of the solvent gradient for closely eluting impurities. |
| Flash Chromatography with Base | Silica Gel, 5% Methanol in Dichloromethane + 0.5% Triethylamine | 80% | 97% | Addition of base improves peak shape and recovery for basic pyrazoles. |
| Reversed-Phase Chromatography | C18 Silica, 20-80% Acetonitrile in Water Gradient | 85% | >99% | Excellent for very polar, water-soluble pyrazoles. |
| Recrystallization | Ethanol/Water (3:1) | 65% | >99% | Can provide very high purity if a suitable solvent system is found, but recovery may be lower. |
| Acid-Base Extraction & Crystallization | HCl/Ethyl Acetate, then neutralization and crystallization from Ethanol | 70% | 98% | Effective for removing neutral or acidic impurities. |
Experimental Protocols
Protocol 1: Column Chromatography of a Polar Pyrazole Derivative
-
Slurry Preparation: In a beaker, add silica gel to the initial eluting solvent (e.g., 2% methanol in dichloromethane) to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude pyrazole derivative in a minimal amount of the eluting solvent. Carefully add this solution to the top of the silica bed.
-
Elution: Begin eluting with the initial solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 5% methanol in dichloromethane) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrazole derivative.
Protocol 2: Recrystallization of a Polar Pyrazole Derivative
-
Solvent Selection: In a test tube, dissolve a small amount of the crude pyrazole in a few drops of a potential solvent at its boiling point. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
Caption: A decision workflow for selecting a suitable purification method for polar pyrazole derivatives.
Caption: A troubleshooting guide for common issues encountered during column chromatography of polar pyrazoles.
References
Technical Support Center: Overcoming Poor Solubility of Pyrazole Compounds in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of pyrazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound is precipitating in my aqueous assay buffer. What are the initial troubleshooting steps?
A1: Precipitation of your pyrazole compound is a common issue stemming from its often low aqueous solubility.[1] The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, contributing to this poor solubility.[2] Here are the initial steps to address this:
-
Review Compound Concentration: Ensure you are not exceeding the maximum soluble concentration of your compound in the final assay buffer.
-
Optimize Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure the final concentration in the assay is as low as possible (typically ≤1%) to avoid solvent effects on the biological target.[1]
-
pH Adjustment: The solubility of pyrazole compounds can be pH-dependent.[3] Systematically evaluate a range of pH values for your assay buffer to identify the optimal pH for solubility without compromising protein function.
-
Gentle Warming and Sonication: For initial stock solutions, gentle warming or sonication can aid in dissolution.[1] However, be cautious of compound stability at elevated temperatures.
Q2: What are the most common formulation strategies to enhance the solubility of pyrazole compounds for in vitro assays?
A2: Several strategies can be employed, often in combination, to improve the solubility of pyrazole compounds for in vitro experiments:
-
Co-solvents: Using a water-miscible organic solvent is a primary approach. Dimethyl sulfoxide (DMSO) is widely used, but others like ethanol, methanol, and acetone can also be effective.[4] The goal is to create a concentrated stock solution that can be diluted into the aqueous assay buffer.
-
Surfactants: Non-ionic surfactants like Tween-80 can be included in the formulation to aid in solubilization.[1]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[1]
-
pH Modification: As pyrazoles can act as weak bases or acids, adjusting the pH of the buffer can significantly impact their solubility by ionizing the molecule.[3][7]
Q3: Can nanoparticle formulations be used to improve the solubility of pyrazole compounds in biological assays?
A3: Yes, nanoparticle-based formulations are an advanced strategy for overcoming poor solubility.[8][9] Techniques like dendrimer encapsulation or creating nanocrystalline dispersions can significantly increase the aqueous solubility and dissolution rate of pyrazole derivatives.[8][10] These methods increase the surface area of the compound, leading to enhanced interaction with the aqueous environment.[9]
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Solubility Assessment
Before proceeding with complex formulations, it is crucial to systematically assess the solubility of your pyrazole compound.
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the kinetic solubility of a pyrazole compound.
Protocol 1: Preparation of a Pyrazole Compound Formulation for Oral Gavage
This protocol describes a common vehicle for oral administration of poorly water-soluble pyrazole compounds.[1]
Materials:
-
Pyrazole compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of the pyrazole compound.
-
Initial Solubilization: Add the appropriate volume of DMSO to the compound. The final DMSO concentration should typically be between 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[1]
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.[1]
-
Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[1]
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C. Visually inspect for any precipitation before administration.[1]
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the preparation of a formulation suitable for intravenous administration using HP-β-CD.[1]
Materials:
-
Pyrazole compound
-
DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Initial Solubilization: In a sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO to create a high-concentration stock.
-
Cyclodextrin Solution Preparation: In a separate sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle (saline or D5W). The concentration of HP-β-CD will depend on the specific compound and its complexation efficiency.
-
Complexation: Slowly add the pyrazole-DMSO stock solution to the aqueous HP-β-CD solution while vortexing.
-
Final Dilution and Filtration: Add the remaining aqueous vehicle to reach the final desired concentration. Pass the final solution through a 0.22 µm sterile filter to ensure sterility and remove any remaining particulates.[1]
Data Presentation: Solubility of Pyrazole Compounds
Table 1: Solubility of a Model Pyrazole Compound (Celecoxib) in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temp |
| Methanol | Freely Soluble | Room Temp |
Data sourced from BenchChem Application Notes.[1]
Table 2: Example Formulations for Pyrazole-Based Drugs
| Drug | Formulation Components | Administration Route |
| Celecoxib | Micronized drug in capsules | Oral |
| Axitinib | Film-coated tablets | Oral |
| Ruxolitinib | Tablets | Oral |
Information compiled from publicly available drug formulation data.
Signaling Pathway and Logical Relationships
The decision-making process for selecting a solubilization strategy can be visualized as a logical workflow.
Decision Tree for Solubility Enhancement Strategy
Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-Nitro-1H-Pyrazole-3-Carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for scaling up the synthesis of ethyl 5-nitro-1H-pyrazole-3-carboxylate. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves a two-step process. The first step is the formation of the pyrazole ring, followed by a nitration step. A common method for the pyrazole ring formation is the reaction of an ethyl glyoxalate derivative with a hydrazine source. Subsequent nitration of the resulting ethyl 1H-pyrazole-3-carboxylate yields the desired product.
Q2: What are the primary safety concerns when scaling up the nitration of ethyl 1H-pyrazole-3-carboxylate?
A2: The nitration of pyrazoles is a highly exothermic reaction, which poses a significant risk of thermal runaway if not properly controlled, especially at a larger scale.[1][2] Nitrated heterocyclic compounds can be thermally unstable and potentially explosive.[1] Therefore, careful temperature control, slow addition of reagents, and efficient heat dissipation are critical. The use of continuous flow reactors is a recommended safety measure for handling such hazardous reactions.[3]
Q3: What are the common side reactions during the nitration of ethyl 1H-pyrazole-3-carboxylate?
A3: The primary side reaction is the formation of regioisomers. Depending on the reaction conditions, nitration can occur at different positions on the pyrazole ring. Over-nitration to form dinitro-pyrazole derivatives is also a possibility if the reaction is not carefully controlled. The choice of nitrating agent and reaction conditions can influence the selectivity of the reaction.[4]
Q4: How can the purity of this compound be improved during scale-up?
A4: Purification at a large scale can be challenging. Common methods include recrystallization and column chromatography. The choice of solvent for recrystallization is crucial for obtaining a high-purity product. It is also important to control the reaction conditions to minimize the formation of impurities, which simplifies the purification process.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Nitration | - Increase the reaction time or temperature cautiously, while carefully monitoring for exotherms.- Ensure efficient mixing to improve contact between reactants. |
| Degradation of Product | - Avoid excessive temperatures during the reaction and work-up.- Use a milder nitrating agent if possible. |
| Loss during Work-up | - Optimize the extraction and washing steps to minimize product loss.- Ensure the pH is appropriately adjusted during the work-up to prevent the product from remaining in the aqueous phase. |
Problem 2: Formation of Multiple Isomers
| Possible Cause | Suggested Solution |
| Inappropriate Nitrating Agent | - The choice of nitrating agent can significantly affect regioselectivity. Mixed acid (HNO₃/H₂SO₄) is a common choice, but other reagents like acetyl nitrate might offer better selectivity under certain conditions.[4] |
| Incorrect Reaction Temperature | - Temperature can influence the position of nitration. A thorough investigation of the effect of temperature on isomer distribution is recommended. |
Problem 3: Runaway Reaction During Nitration
| Possible Cause | Suggested Solution |
| Poor Heat Dissipation | - Ensure the reactor has adequate cooling capacity for the scale of the reaction.- Use a jacketed reactor with a reliable cooling system. |
| Rapid Addition of Reagents | - Add the nitrating agent slowly and in a controlled manner to manage the heat generated. |
| High Concentration of Reactants | - Diluting the reaction mixture with a suitable inert solvent can help to moderate the reaction rate and improve heat control. |
Experimental Protocols
Synthesis of Ethyl 1H-pyrazole-3-carboxylate (General Procedure)
This procedure is based on the general synthesis of substituted pyrazole carboxylates.[1][5]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reaction: Dissolve ethyl 2,4-dioxobutanoate in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrazine hydrate in the same solvent via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification: Purify the crude ethyl 1H-pyrazole-3-carboxylate by recrystallization or column chromatography.
Nitration of Ethyl 1H-pyrazole-3-carboxylate to this compound (Illustrative Protocol)
Safety Precaution: This reaction is highly exothermic and should be performed with extreme caution, preferably in a specialized reactor with excellent temperature control. The use of a continuous flow reactor is highly recommended for scale-up.[3]
-
Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, add ethyl 1H-pyrazole-3-carboxylate.
-
Cool the reactor to 0-5°C.
-
Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the mixture cool.
-
Reaction: Slowly add the nitrating mixture to the reactor via the dropping funnel, maintaining the internal temperature below 10°C. The addition rate should be carefully controlled to avoid a rapid increase in temperature.
-
After the addition is complete, stir the reaction mixture at a controlled temperature for a specified time until the reaction is complete (monitored by HPLC).
-
Quenching: Carefully quench the reaction by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Work-up: The precipitated solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data
Table 1: Comparison of Reaction Conditions for Nitration of Pyrazole Derivatives (Illustrative)
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HNO₃/H₂SO₄ | - | 0-10 | 2 | 75 |
| 2 | Acetyl Nitrate | Acetic Anhydride | 25 | 4 | 60 |
| 3 | N-Nitropyrazole | Acetonitrile | 80 | 16 | 85[6] |
Note: This table is illustrative and based on general knowledge of nitration reactions. Actual results will vary depending on the specific substrate and conditions.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Logical diagram for troubleshooting common issues in the scale-up synthesis.
References
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Anti-Inflammatory Activity of Pyrazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of various pyrazole derivatives, supported by experimental data. Pyrazole-based compounds have emerged as a significant class of anti-inflammatory agents, most notably with the commercial success of the selective COX-2 inhibitor, Celecoxib. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: In Vitro and In Vivo Anti-Inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is primarily assessed through their ability to inhibit cyclooxygenase (COX) enzymes and their efficacy in animal models of inflammation. The following tables summarize the performance of selected pyrazole derivatives compared to established non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |
| Reference Drugs | ||||
| Celecoxib | 15[1], 82[2] | 0.04[1][3], 6.8[2] | ~375, 12 | [1][2][3] |
| Phenylbutazone | 0.302 (equine) | - | Non-selective | [4] |
| Ibuprofen | 12[2] | 80[2] | 0.15 | [2] |
| Indomethacin | 0.0090[2] | 0.31[2] | 0.029 | [2] |
| Experimental Pyrazole Derivatives | ||||
| 3,5-Diarylpyrazoles (Pd-coupling synthesized) | - | 0.01 | Highly Selective | [5] |
| 3-(Trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [5] |
| Pyrazole-Thiazole Hybrid | - (dual COX-2/5-LOX inhibitor) | 0.03 (COX-2) | - | [5] |
| Pyrazolo-pyrimidine | - | 0.015 | Highly Selective | [5] |
| Pyrazolo[3,4-d]pyrimidine (Compound 3a) | - | 42 | - | [6] |
| Pyrazolo[3,4-d]pyrimidine (Compound 3b) | 19 | 31 | 0.61 | [6] |
| Pyrazolo[3,4-d]pyrimidine (Compound 4b) | 26 | 34 | 0.76 | [6] |
| Pyrazole-pyridazine hybrid (Compound 5f) | - | 1.50 | - | [7] |
| Pyrazole-pyridazine hybrid (Compound 6f) | - | 1.15 | - | [7] |
Lower IC50 values indicate greater potency. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound/Derivative Class | Dose (mg/kg) | Edema Inhibition (%) | Time Point (hours) | Reference |
| Reference Drugs | ||||
| Indomethacin | 5 | Significant Inhibition | 1-5 | |
| Naproxen | 15 | 73 | 3 | [8] |
| Celecoxib | 7.1 (ED50) | 50 | - | [1] |
| Experimental Pyrazole Derivatives | ||||
| 3,5-Diaryl-2-Pyrazoline (Compound 7) | 10 | Higher than Indomethacin | - | [9] |
| 3,5-Disubstituted-4,5-dihydro-1H-pyrazole (Compound 12) | 5 | 41.77 | - | |
| Pyrazole-Thiazole Hybrid | - | 75 | - | [5] |
| General Pyrazoles | 10 | 65-80 | - | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the comparative analysis of anti-inflammatory agents.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).
1. Reagent Preparation:
- Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
- Dissolve co-factors such as hematin and L-epinephrine in the assay buffer.[10]
- Reconstitute purified COX-1 (ovine) and COX-2 (human recombinant) enzymes in the assay buffer.[11]
- Dissolve test pyrazole derivatives and reference drugs (e.g., Celecoxib, Indomethacin) in DMSO to create stock solutions, which are then serially diluted to desired concentrations.
2. Assay Procedure (96-well plate format):
- Enzyme and Cofactor Addition: To each well, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[12]
- Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[12]
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[12]
- Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[12]
- Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).[12]
3. Detection:
- Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[10][12]
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.
1. Animals:
- Male Wistar rats (or a similar strain) are typically used.
2. Procedure:
- Administer the test pyrazole derivatives or reference drug (e.g., Indomethacin) orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 30-60 minutes) before inducing inflammation.[13][14]
- Measure the initial volume of the right hind paw of each rat using a plethysmometer.[13]
- Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[13][8]
- Measure the paw volume at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[13]
3. Data Analysis:
- The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.
- The percentage of inhibition of edema for the treated groups is calculated relative to the vehicle-treated control group.
Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay evaluates the ability of compounds to inhibit the production of pro-inflammatory cytokines.
1. Cell Culture:
- Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Seed the cells in 96-well plates at a density of approximately 1-2 x 10^5 cells per well and allow them to adhere overnight.[15]
2. Procedure:
- Pre-treat the cells with various concentrations of the test pyrazole derivatives for 1 hour.[16]
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) to induce the production of pro-inflammatory cytokines.[15]
- Incubate the cells for a specified period (e.g., 6-24 hours).
3. Detection:
- Collect the cell culture supernatant.
- Measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17]
4. Data Analysis:
- Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
- Determine the IC50 value for the inhibition of each cytokine.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways in inflammation and a typical experimental workflow for evaluating anti-inflammatory agents.
Caption: The Cyclooxygenase (COX) inflammatory pathway and the mechanism of selective COX-2 inhibition by pyrazole derivatives.
Caption: A general experimental workflow for the evaluation of the anti-inflammatory activity of novel pyrazole derivatives.
Caption: The NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression, which can be a target for some pyrazole derivatives.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
comparing the antimicrobial efficacy of ethyl 5-nitro-1H-pyrazole-3-carboxylate with standard antibiotics
While direct antimicrobial efficacy data for ethyl 5-nitro-1H-pyrazole-3-carboxylate against standard antibiotics is not currently available in published literature, this guide provides a comparative overview based on structurally similar ethyl pyrazole carboxylate derivatives. This analysis aims to offer researchers, scientists, and drug development professionals insights into the potential of this compound class as antimicrobial agents.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including antimicrobial properties. The introduction of a nitro group and a carboxylate ester functionality, as in the case of this compound, is hypothesized to modulate this activity. For the purpose of this guide, we will compare the reported antimicrobial efficacy of representative ethyl pyrazole carboxylate derivatives with standard antibiotics against common pathogens.
Quantitative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of ethyl pyrazole carboxylate derivatives and standard antibiotics against Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. Lower MIC values indicate greater antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Ethyl Pyrazole Carboxylate Derivatives and Standard Antibiotics against Bacteria
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL) |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Data not available | ~10.4 (0.038 µmol/mL) | ~18.4 (0.067 µmol/mL) |
| Ampicillin (Standard) | 0.25 - 2 | 2 - 8 | Resistant |
Note: The MIC values for the ethyl pyrazole carboxylate derivative were converted from µmol/mL to µg/mL for approximate comparison, and the original study noted its activity against E. coli and P. aeruginosa to be nearly as active as ampicillin.
Table 2: Minimum Inhibitory Concentration (MIC) of an Ethyl Pyrazole Carboxylate Derivative and a Standard Antifungal against Candida albicans
| Compound/Antifungal | Candida albicans MIC (µg/mL) |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | ~6.1 (0.015 µmol/mL) |
| Fluconazole (Standard) | 0.25 - 2.0[1] |
Note: The MIC value for the ethyl pyrazole carboxylate derivative was converted from µmol/mL to µg/mL for approximate comparison. The original study highlighted that this derivative was more active than fluconazole against C. parapsilosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound (e.g., ethyl pyrazole carboxylate derivative) and the standard antibiotic are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.
Zone of Inhibition by Agar Disk Diffusion
This method provides a qualitative assessment of the antimicrobial activity of a compound.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Test Compound: A sterile paper disk impregnated with a known concentration of the test compound is placed on the surface of the agar.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Experimental Workflow and Potential Mechanism
The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and a proposed mechanism of action for nitro-containing antimicrobial agents.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Proposed activation and mechanism of nitro-heterocyclic drugs.
Concluding Remarks
While direct comparative data for this compound is lacking, the available information on structurally related compounds suggests that the ethyl pyrazole carboxylate scaffold is a promising area for the development of new antimicrobial agents. The data presented herein for analogous compounds demonstrate antimicrobial activity that, in some cases, is comparable to or even exceeds that of standard antibiotics against certain pathogens. Further research, including the synthesis and comprehensive antimicrobial evaluation of this compound, is warranted to fully elucidate its potential and mechanism of action. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
Validating the Mechanism of Action of 5-Nitropyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of 5-nitropyrazole compounds, a class of molecules with predicted inhibitory activity against various enzymes, particularly proteases and oxidoreductases. While in silico predictions offer valuable starting points, experimental validation is crucial for confirming the biological activity and understanding the structure-activity relationships (SAR) of these compounds. This document presents a comparative analysis of pyrazole derivatives against relevant enzyme targets, supported by experimental data and detailed protocols to guide your research.
Introduction to 5-Nitropyrazole Compounds
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The introduction of a nitro group at the 5-position can significantly influence the compound's electronic properties, binding interactions, and overall biological activity. In silico studies have suggested that 5-nitropyrazole derivatives may act as inhibitors of key enzyme families, including proteases and oxidoreductases, making them promising candidates for drug discovery programs. However, rigorous experimental validation is required to confirm these computational hypotheses.
Performance Comparison of Pyrazole Derivatives as Enzyme Inhibitors
To illustrate the process of validating and comparing the efficacy of pyrazole-based inhibitors, this section presents quantitative data on the inhibition of representative enzymes from the oxidoreductase and hydrolase/protease families by pyrazole derivatives. While specific data for a wide range of 5-nitropyrazoles is still emerging, the following examples with closely related pyrazole compounds provide a valuable benchmark for comparison.
Oxidoreductase Inhibition: Nitric Oxide Synthase (NOS)
Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. Overproduction of nitric oxide is implicated in various pathological conditions, making NOS isoforms attractive therapeutic targets.
Comparative Inhibitory Activity against NOS Isoforms
Here, we compare the inhibitory potency of Pyrazole-1-carboxamidine (PCA), a pyrazole derivative, against different NOS isoforms with the known non-selective NOS inhibitor, N(G)-methyl-L-arginine (NMA).
| Compound | iNOS (IC50, µM) | nNOS (IC50, µM) | eNOS (IC50, µM) | Selectivity Profile |
| Pyrazole-1-carboxamidine (PCA) | 0.2[1] | 0.2[1] | 0.2[1] | Non-selective |
| 3-Methyl-PCA | 5[1] | - | - | Preferential for iNOS |
| 4-Methyl-PCA | 2.4[1] | - | - | Preferential for iNOS |
| N(G)-methyl-L-arginine (NMA) | 6[1] | - | - | Non-selective |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. Data for nNOS and eNOS for the methylated PCA derivatives and for all isoforms for NMA were not fully detailed in the source.
The data indicates that the parent pyrazole compound, PCA, is a potent inhibitor of all tested NOS isoforms.[1] Interestingly, substitution on the pyrazole ring, as seen with 3-Methyl-PCA and 4-Methyl-PCA, reduces the overall potency but introduces a degree of selectivity towards the inducible NOS (iNOS) isoform.[1] This highlights the importance of exploring the structure-activity relationship of the pyrazole scaffold.
Hydrolase/Protease Inhibition: α-Amylase
α-Amylase is a hydrolase that breaks down starch into smaller sugars. Its inhibition is a therapeutic strategy for managing type 2 diabetes.
Inhibitory Activity of a Nitrophenyl-Containing Pyrazole Derivative
A study on a bis-pyrazole derivative containing a nitrophenyl group, specifically 5,5'-(1,4-phenylene)bis(1-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazol-3-amine), demonstrated inhibitory activity against α-amylase.
| Compound | Enzyme | Inhibition |
| 5,5'-(1,4-phenylene)bis(1-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazol-3-amine) | α-Amylase | 50% at test concentration[2] |
This result, while not providing a specific IC50 value, is a direct piece of experimental evidence for the inhibitory potential of a nitrophenyl-containing pyrazole derivative against a hydrolase enzyme.[2] This validates the general predictions from in silico studies and encourages further investigation into the specific inhibitory properties of 5-nitropyrazole compounds against a broader range of proteases and hydrolases.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data for comparative analysis.
Protocol 1: Nitric Oxide Synthase (NOS) Inhibitor Screening Assay
This protocol is adapted from commercially available kits and published literature for determining the inhibitory activity of compounds against NOS.[3]
1. Principle:
The assay measures the production of nitric oxide (NO) by NOS. Since NO is rapidly oxidized to nitrite and nitrate, the total nitrite concentration is determined after the enzymatic reduction of nitrate to nitrite, followed by a colorimetric reaction with the Griess reagent.
2. Materials:
-
Purified NOS enzyme (e.g., iNOS, nNOS, or eNOS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)
-
Nitrate Reductase
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Test compounds (5-nitropyrazole derivatives and reference inhibitors)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, L-arginine, NADPH, and BH4.
-
Inhibitor Addition: Add the test compounds or vehicle control to the respective wells.
-
Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Nitrate Reduction: Stop the NOS reaction and initiate the nitrate reduction by adding nitrate reductase and its cofactors. Incubate as required.
-
Colorimetric Reaction: Add the Griess reagent to all wells and incubate at room temperature for 10-15 minutes to allow for color development.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Validation Workflow and Signaling Pathways
To effectively communicate the complex processes involved in validating the mechanism of action, graphical representations are indispensable.
Caption: Workflow for the validation of the mechanism of action of 5-nitropyrazole compounds.
References
Comparative Analysis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 5-nitro-1H-pyrazole-3-carboxylate analogs, focusing on their antimicrobial, anti-inflammatory, and anticancer potential. By presenting experimental data, detailed protocols, and visual representations of relevant pathways and workflows, this document aims to serve as a valuable resource for the design and development of novel therapeutic agents based on this versatile heterocyclic core.
Antimicrobial Activity of Pyrazole-3-Carboxylate Analogs
A series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) was determined for these compounds, with ampicillin and fluconazole used as reference drugs for antibacterial and antifungal activities, respectively.
The general structure of the tested antimicrobial pyrazole analogs is depicted below:

Figure 1. General chemical structure of the evaluated ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate analogs.
The antimicrobial screening revealed that the nature and position of substituents on the phenyl ring at the 5-position of the pyrazole core significantly influence the antimicrobial potency.
Table 1: Antimicrobial Activity (MIC, µmol/mL) of Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate Analogs
| Compound | R | R' | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | C. tropicalis | C. parapsilosis |
| 9 | H | 4-Cl | >0.357 | >0.357 | >0.357 | >0.357 | 0.178 | 0.357 | 0.089 |
| 10 | 4-Br | 4-Cl | >0.357 | >0.357 | >0.357 | >0.357 | 0.099 | 0.198 | 0.049 |
| 15 | H | 2,5-di-Cl | >0.357 | >0.357 | >0.357 | >0.357 | 0.083 | 0.166 | 0.041 |
| 16 | H | 2-Cl, 4-Br | >0.357 | >0.357 | >0.357 | >0.357 | 0.030 | 0.061 | 0.015 |
| 21 | H | 2,5-di-CH₃-3-thienyl | >0.357 | >0.357 | 0.038 | 0.067 | >0.357 | >0.357 | >0.357 |
| Ampicillin | - | - | 0.072 | 0.144 | 0.033 | 0.067 | - | - | - |
| Fluconazole | - | - | - | - | - | - | 0.041 | 0.081 | 0.020 |
Structure-Activity Relationship Highlights:
-
Antifungal Activity: The presence of electron-withdrawing groups on the phenyl ring at the 5-position generally enhances antifungal activity. Compound 16 , with a 2-chloro and 4-bromo substitution, exhibited the most potent activity against C. parapsilosis, being more active than the standard drug fluconazole.
-
Antibacterial Activity: While most of the tested analogs showed weak antibacterial activity, compound 21 , featuring a 2,5-dimethyl-3-thienyl substituent at the 5-position, displayed significant activity against E. coli and P. aeruginosa, comparable to that of ampicillin. This suggests that heterocyclic substituents at this position can be favorable for antibacterial potency.
Anti-inflammatory Activity of Pyrazole-3-Carboxylate Analogs
A series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The percentage inhibition of edema was measured at different time points after administration of the test compounds.
The general structure of the tested anti-inflammatory pyrazole analogs is shown below:

Figure 2. General chemical structure of the evaluated ethyl 5-(substituted)-1H-pyrazole-3-carboxylate analogs.
Table 2: Anti-inflammatory Activity (% Inhibition of Edema) of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Analogs
| Compound | R | % Inhibition after 1h | % Inhibition after 2h | % Inhibition after 3h | % Inhibition after 4h |
| 2a | H | 25.3 | 21.8 | 18.7 | 15.1 |
| 2b | 4-CH₃ | 30.1 | 26.3 | 22.4 | 19.2 |
| 2c | 4-OCH₃ | 35.2 | 30.1 | 26.8 | 23.5 |
| 2e | 2,3-di-OCH₃ | 45.1 | 40.2 | 36.4 | 32.1 |
| 2f | 3,4-di-OCH₃ | 50.3 | 45.8 | 41.2 | 37.6 |
| 2g | 2-NO₂ | 28.4 | 24.1 | 20.9 | 17.3 |
| 2h | 3-NO₂ | 31.5 | 27.6 | 23.8 | 20.1 |
| Indomethacin | - | 55.4 | 51.2 | 47.8 | 43.9 |
Structure-Activity Relationship Highlights:
-
The presence of electron-donating groups, particularly methoxy groups, on the phenyl ring at the 5-position was found to enhance anti-inflammatory activity.
-
Compound 2f , with a 3,4-dimethoxyphenyl substituent, exhibited the most significant anti-inflammatory activity among the tested analogs, showing a percentage inhibition of edema comparable to the standard drug indomethacin.[1][2]
-
Nitro-substituted analogs (2g and 2h ) displayed moderate anti-inflammatory activity, suggesting that while the nitro group is tolerated, it may not be optimal for this specific activity compared to methoxy substituents.[1][2]
Anticancer Potential of Nitropyrazole Analogs
EGFR Signaling Pathway and Potential Inhibition by Pyrazole Analogs
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Pyrazole-based compounds have been explored as EGFR inhibitors.
Experimental Protocols
General Synthetic Procedure for Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates
The synthesis of the title compounds is typically achieved through a multi-step process, a general workflow for which is outlined below.
Step 1: Synthesis of Substituted Ethyl 2,4-dioxobutanoates A solution of a substituted acetophenone (1 equivalent) and diethyl oxalate (1.2 equivalents) in a suitable solvent (e.g., dry ethanol) is added to a solution of sodium ethoxide (1.2 equivalents) in the same solvent. The mixture is stirred at room temperature for a specified period (e.g., 12-24 hours). The reaction is then quenched, and the intermediate ethyl 2,4-dioxobutanoate is isolated and purified.
Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates The intermediate from Step 1 (1 equivalent) is dissolved in a suitable solvent (e.g., glacial acetic acid), and hydrazine hydrate (1.2 equivalents) is added. The reaction mixture is heated under reflux for a specified time (e.g., 4-8 hours). After cooling, the product is isolated by filtration, washed, and purified by recrystallization.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized compounds is determined using a broth microdilution method.
-
Preparation of Stock Solutions: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight at 37 °C and 28 °C, respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. The test compounds are serially diluted in the appropriate broth medium. An equal volume of the prepared inoculum is added to each well.
-
Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (medium with inoculum) and a negative control (medium only) are included in each assay.
Protocol for MTT Assay for Anticancer Activity
The cytotoxicity of the compounds against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Conclusion
The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. Structure-activity relationship studies indicate that modifications at the 5-position of the pyrazole ring are crucial for modulating antimicrobial and anti-inflammatory activities. While direct and comprehensive SAR data for anticancer activity on this specific scaffold is still emerging, related nitropyrazole structures show potential as inhibitors of key cancer-related signaling pathways like EGFR. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of novel analogs, facilitating further research and development in this field. Future work should focus on the systematic exploration of the substituent effects at various positions of the pyrazole ring to optimize the potency and selectivity for different biological targets.
References
A Comparative Analysis of Pyrazole-Based Anti-Inflammatory Agents: Bridging In Vitro Efficacy with In Vivo Outcomes
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo efficacy is a cornerstone of preclinical drug discovery. This guide provides an objective comparison of pyrazole-based anti-inflammatory agents, presenting supporting experimental data to elucidate their performance from benchtop to biological systems.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, renowned for its presence in various clinically successful drugs, including the potent anti-inflammatory agent celecoxib.[1] These compounds primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2] This guide delves into the in vitro COX inhibition profiles of select pyrazole derivatives and juxtaposes them with their in vivo anti-inflammatory activity, offering a comprehensive overview for researchers in the field.
Quantitative Efficacy: A Side-by-Side Comparison
The following table summarizes the in vitro and in vivo efficacy of several pyrazole-based compounds, providing a clear comparison of their potencies and therapeutic potential.
| Compound | In Vitro COX-1 Inhibition (IC50, µM) | In Vitro COX-2 Inhibition (IC50, µM) | In Vitro COX-2 Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema) | Reference |
| Celecoxib | 15.0 | 0.045 | 333.3 | 47.56% (at 50 mg/kg) | [3][4] |
| Compound 5u | 130.21 | 1.79 | 72.73 | 80.63% | [5] |
| Compound 5s | 164.41 | 2.51 | 65.75 | 78.09% | [5] |
| Compound 12a | >100 | 1.2 | >83.3 | Comparable to Indomethacin | [6] |
| Compound 4 | 15.3 | 2.1 | 7.3 | Comparable to Indomethacin | [6] |
| Compound 1 | >70 | 0.31 | >222 | ED50 = 74.3 mg/kg | [7] |
| Compound 9 | 50 | 0.26 | 192.3 | ED50 = 0.170 mmol/kg | [7] |
Deciphering the Inflammatory Pathway and Drug Evaluation Workflow
To better visualize the mechanism of action and the evaluation process of these pyrazole-based agents, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Figure 1. Simplified signaling pathway of inflammation targeted by pyrazole-based agents.
Figure 2. Experimental workflow for evaluating pyrazole-based anti-inflammatory agents.
Figure 3. Logical relationship between in vitro and in vivo studies in drug development.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to determining the potency and selectivity of pyrazole-based compounds against COX-1 and COX-2 isoforms.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Add the test compounds or reference inhibitor to the designated wells. A set of wells without any inhibitor serves as the 100% initial activity control.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of TMPD at a specific wavelength (e.g., 590 nm) over time.[8]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and reproducible animal model for evaluating the acute anti-inflammatory activity of compounds.[9]
Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.
Materials:
-
Male Wistar rats or Swiss albino mice (specific strain and weight should be consistent)
-
Carrageenan solution (typically 1% in saline)
-
Test compounds and reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume or thickness of the right hind paw of each animal is measured.
-
The test compounds, reference drug, or vehicle are administered orally or intraperitoneally at a specific dose.
-
After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 0.1 mL of 1% carrageenan) is given into the right hind paw of each animal.[10][11]
-
The paw volume or thickness is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
The degree of edema is calculated as the difference in paw volume/thickness before and after the carrageenan injection.
-
The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume/thickness in the treated group with the vehicle-treated control group.
Discussion and Conclusion
The data presented in this guide highlight the critical importance of both in vitro and in vivo evaluations in the development of novel anti-inflammatory agents. While in vitro assays provide valuable information on the direct inhibitory activity of a compound on its molecular target, in vivo models are indispensable for assessing the overall efficacy, taking into account pharmacokinetic and pharmacodynamic factors.
For instance, a compound may exhibit high potency in an in vitro COX-2 inhibition assay, but its in vivo anti-inflammatory effect could be limited by poor absorption, rapid metabolism, or off-target effects. Conversely, some compounds may show moderate in vitro activity but display significant in vivo efficacy, potentially due to the formation of active metabolites.
The pyrazole-based compounds listed in the table demonstrate a range of in vitro potencies and selectivities for COX-2. Notably, some newly synthesized compounds show comparable or even superior in vivo anti-inflammatory activity to established drugs like celecoxib, underscoring the continuous potential of the pyrazole scaffold in the design of new anti-inflammatory therapeutics.
This guide serves as a valuable resource for researchers by providing a structured comparison of the in vitro and in vivo efficacy of pyrazole-based anti-inflammatory agents, along with detailed experimental protocols. This information can aid in the rational design and selection of promising drug candidates for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
A Comparative Analysis of Pyrazole-Based Inhibitors: Selectivity for COX-1 vs. COX-2
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of cyclooxygenase (COX) enzymes remains a critical strategy in the development of anti-inflammatory and analgesic drugs. The two primary isoforms, COX-1 and COX-2, share structural similarities but differ in their physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, such as gastric protection and platelet aggregation. In contrast, COX-2 is inducible by pro-inflammatory stimuli and is a key mediator of pain and inflammation. Consequently, the development of COX-2 selective inhibitors, such as the pyrazole-containing celecoxib, has been a major focus in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective NSAIDs. This guide provides a comparative overview of the COX-1/COX-2 selectivity of various pyrazole-based inhibitors, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Pyrazole Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) and selectivity of a range of pyrazole-containing compounds against COX-1 and COX-2. A lower IC50 value indicates greater potency, while a higher selectivity index (COX-1 IC50 / COX-2 IC50) signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [1] |
| 8.75 | 1.07 | 8.17 | [2] | |
| 39.8 (nM) | 4.8 (nM) | 8.3 | [3] | |
| SC-560 | 0.009 | 6.3 | ~0.0014 (COX-1 Selective) | [4][5] |
| 2.4 (nM) | 470 (nM) | ~0.005 (COX-1 Selective) | [6] | |
| Rofecoxib Analogue (17) | 159.7 | 0.196 | 812 | [7] |
| Celecoxib Analogue (PC-406) | >1000 (nM) | 8.9 (nM) | >112.2 | [3] |
| Celecoxib Analogue (PC-407) | 27.5 (nM) | 1.9 (nM) | 14.4 | [3] |
| Pyrazole Derivative (5b) | 5.40 | 0.01 | 344.56 | [8] |
| Pyrazole Derivative (8d) | >50 | 0.26 | >192.3 | [9] |
| Pyrazole Derivative (11) | - | 0.043 | - | [10] |
| Pyrazole Derivative (12) | - | 0.049 | - | [10] |
| Pyrazole Derivative (15) | - | 0.044 | - | [10] |
| PYZ10 | - | 0.0000283 | - | [11] |
| PYZ11 | - | 0.0002272 | - | [11] |
| PYZ31 | - | 0.01987 | - | [11] |
Experimental Protocols
Accurate determination of COX-1 and COX-2 inhibition is fundamental to assessing the selectivity of novel compounds. Below are detailed methodologies for commonly employed in vitro assays.
In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes by monitoring the color change of an appropriate substrate.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., celecoxib, SC-560) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare working solutions of enzymes, cofactors, substrates, and test compounds in assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the test compound at various concentrations or a vehicle control (DMSO) to the wells. Incubate for a defined period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.
-
Detection: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the concentration that causes 50% inhibition (IC50) by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This ex vivo assay provides a more physiologically relevant environment for assessing COX inhibition by accounting for factors like protein binding.
Objective: To determine the IC50 values of test compounds for COX-1 (measured by thromboxane B2 production) and COX-2 (measured by prostaglandin E2 production) in human whole blood.
Materials:
-
Freshly drawn human whole blood (anticoagulant-dependent on the assay arm)
-
Test compounds and reference inhibitors dissolved in DMSO
-
For COX-1: No anticoagulant
-
For COX-2: Heparin
-
Lipopolysaccharide (LPS) from E. coli
-
Aspirin (for COX-2 assay to inactivate platelet COX-1)
-
Enzyme immunoassay (EIA) kits for thromboxane B2 (TXB2) and prostaglandin E2 (PGE2)
-
Incubator, centrifuge, and storage vials
Procedure for COX-1 Activity (Thromboxane B2 Production):
-
Aliquots of fresh whole blood (without anticoagulant) are incubated with various concentrations of the test compound or vehicle (DMSO) for 1 hour at 37°C to allow for clotting.[12]
-
During clotting, thrombin is endogenously formed, which activates platelets to produce thromboxane A2, which is rapidly hydrolyzed to the stable TXB2.[12]
-
The samples are centrifuged to separate the serum.[12]
-
The serum levels of TXB2 are measured using a specific EIA kit.[12]
-
The IC50 value is determined by plotting the percentage inhibition of TXB2 formation against the inhibitor concentration.
Procedure for COX-2 Activity (Prostaglandin E2 Production):
-
Heparinized whole blood is pre-incubated with aspirin for 15 minutes at 37°C to irreversibly inactivate platelet COX-1.[12]
-
The blood is then incubated with various concentrations of the test compound or vehicle in the presence of LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.[12]
-
After incubation, the plasma is separated by centrifugation.[12]
-
The plasma levels of PGE2 are quantified using a specific EIA kit.[12]
-
The IC50 value is calculated by plotting the percentage inhibition of PGE2 synthesis against the inhibitor concentration.
Visualizing the Landscape of COX Inhibition
The COX Signaling Pathway
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2, highlighting the points of inhibition by selective and non-selective inhibitors.
Experimental Workflow for In Vitro COX Inhibition Assay
This diagram outlines the key steps involved in determining the IC50 values for a test compound against COX-1 and COX-2.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. SC-560 and mofezolac isosteres as new potent COX-1 selective inhibitors with antiplatelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Antimicrobial Screening Results for Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including significant antimicrobial effects.[1][2] This guide provides a comparative analysis of the antimicrobial screening results for various pyrazole derivatives, supported by experimental data from recent studies. Its purpose is to offer an objective resource for researchers engaged in the discovery and development of new antimicrobial drugs.
Comparative Antimicrobial Activity of Pyrazole Derivatives
The antimicrobial efficacy of pyrazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several recently synthesized pyrazole derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For context, the activities are compared with standard antimicrobial agents.
| Compound ID/Series | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) of Standard | Reference |
| 21a | Staphylococcus aureus | 62.5 - 125 | Chloramphenicol | - | [3] |
| Bacillus subtilis | 62.5 - 125 | Chloramphenicol | - | [3] | |
| Klebsiella pneumoniae | 62.5 - 125 | Chloramphenicol | - | [3] | |
| Escherichia coli | 62.5 - 125 | Chloramphenicol | - | [3] | |
| Aspergillus niger | 2.9 - 7.8 | Clotrimazole | - | [3] | |
| Candida albicans | 2.9 - 7.8 | Clotrimazole | - | [3] | |
| 21c | Multi-drug resistant strains | 0.25 | Gatifloxacin | 1 | [4] |
| 23h | Multi-drug resistant strains | 0.25 | Gatifloxacin | 1 | [4] |
| Compound 9 | Staphylococcus aureus (MDR) | 4 | - | - | [5][6] |
| Enterococcus faecalis | 4 | - | - | [5][6] | |
| Compounds 2f, 2g | Staphylococcus aureus | 12.5 | - | - | [7] |
| Candida albicans | 12.5 | - | - | [7] | |
| Compound 39 | Staphylococcus aureus | 1 | Novobiocin, Ciprofloxacin | - | [8] |
| Listeria monocytogenes | 0.5 | Novobiocin, Ciprofloxacin | - | [8] | |
| Salmonella | 0.05 | Novobiocin, Ciprofloxacin | - | [8] | |
| Compound 4a | Staphylococcus aureus ATCC25923 | 230 | Metronidazole, Nitrofurantoin | - | [9] |
| Compound 4b | Pseudomonas aeruginosa ATCC27853 | 460 | Metronidazole, Nitrofurantoin | - | [9] |
| Escherichia coli ATCC25922 | 460 | Metronidazole, Nitrofurantoin | - | [9] |
Note: MIC values can vary based on the specific experimental conditions, including the bacterial strain, inoculum size, and culture medium used. The data presented here is for comparative purposes. MDR refers to Multi-Drug Resistant strains.
Experimental Protocols
The determination of antimicrobial activity is conducted through standardized in vitro susceptibility testing methods. The following protocols are representative of the methodologies employed in the cited studies.
Microorganism Strains and Culture Conditions
A panel of pathogenic microorganisms is typically used, including:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis.
-
Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa.
-
Fungi: Candida albicans, Aspergillus niger.
Bacterial strains are cultured on nutrient agar or broth, while fungal strains are maintained on Sabouraud dextrose agar or broth. Cultures are incubated at 37°C for bacteria and 28-30°C for fungi.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is commonly determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The pyrazole derivatives and standard antimicrobial agents are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Assay Procedure: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing the appropriate growth medium. The standardized inoculum is then added to each well.
-
Incubation: The plates are incubated for 18-24 hours for bacteria and 48 hours for fungi at their respective optimal growth temperatures.
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate.
-
Application of Test Compounds: Wells of a specific diameter (e.g., 6 mm) are punched into the agar. A fixed volume of the test compound solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in antimicrobial screening and the potential mechanisms of action for pyrazole derivatives, the following diagrams are provided.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives.
Caption: Hypothetical pathway of DNA gyrase inhibition by a pyrazole derivative, leading to bacterial cell death.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrazole Derivatives as Kinase Inhibitors
A Guide for Researchers in Drug Discovery
This guide provides a comparative overview of in silico docking studies of various pyrazole derivatives targeting key protein kinases involved in cell cycle regulation and angiogenesis. The data presented herein is collated from independent research studies and aims to offer a comprehensive resource for scientists and drug development professionals engaged in the design and discovery of novel kinase inhibitors.
Quantitative Comparison of Pyrazole Derivatives
The following tables summarize the binding affinities and inhibitory concentrations of different pyrazole derivatives against two critical kinase targets: Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Lower binding energy and IC50 values are indicative of higher predicted affinity and potency, respectively.
Table 1: Docking Performance of Pyrazole Derivatives Against CDK2
| Compound ID | Binding Energy (kcal/mol) | IC50 (µM) | Reference Compound | Reference IC50 (µM) | PDB ID |
| Series 1 | Roscovitine | 0.641 | |||
| 7a | Not Reported | 0.262[1] | Roscovitine | 0.641[1] | Not Specified |
| 9c | Not Reported | 0.281[1] | Roscovitine | 0.641[1] | Not Specified |
| Series 2 | Roscovitine | 0.39 | 2A4L | ||
| 4 | Not Reported | 0.24[2] | Roscovitine | 0.39[2] | 2A4L |
| 11 | Not Reported | 0.50[2] | Roscovitine | 0.39[2] | 2A4L |
| Series 3 | AT7519 | Not Specified | |||
| 4 | Not Reported | 3.82[3] | AT7519 | Not Specified | Not Specified |
| 7d | Not Reported | 1.47[3] | AT7519 | Not Specified | Not Specified |
| 9 | Not Reported | 0.96[3] | AT7519 | Not Specified | Not Specified |
| Series 4 | -10.35 kJ/mol | Not Reported | Not Specified | Not Specified | 2VTO |
| 2b | -10.35 kJ/mol[4] | Not Reported | Not Specified | Not Specified | 2VTO |
Note: Direct comparison of binding energies across different studies should be done with caution due to variations in docking software and protocols.
Table 2: Docking Performance of Pyrazole Derivatives Against VEGFR-2
| Compound ID | Binding Energy (kcal/mol) | IC50 (nM) | Reference Compound | Reference IC50 (nM) | PDB ID |
| Series 1 | Sorafenib | 186.54 | |||
| 7c | Not Reported | 225.17[5] | Sorafenib | 186.54[5] | Not Specified |
| 12c | Not Reported | 828.23[5] | Sorafenib | 186.54[5] | Not Specified |
| Series 2 | Sorafenib | 30 | |||
| 3a | Not Reported | 38.28[6] | Sorafenib | 30[6] | Not Specified |
| 3i | Not Reported | 8.93[6] | Sorafenib | 30[6] | Not Specified |
| Series 3 | Sorafenib | Not Specified | |||
| 6b | -23.86[7] | 200 | Sorafenib | Not Specified | Not Specified |
| Series 4 | -10.09 kJ/mol | Not Reported | Not Specified | Not Specified | 2QU5 |
| 1b | -10.09 kJ/mol[4] | Not Reported | Not Specified | Not Specified | 2QU5 |
Note: Binding energies reported in kJ/mol have been presented as originally published. IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The methodologies employed in the cited studies for molecular docking are detailed below to provide a basis for reproducibility and further investigation.
Protocol 1: Docking of Pyrazole Derivatives against CDK2 (Abdel-Fattah et al., 2024)
-
Software: C-Docker protocol in Discovery Studio 4.0.[2]
-
Protein Preparation: The crystal structure of the CDK2 enzyme complexed with roscovitine (PDB ID: 2A4L) was used.[2] The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structures of the pyrazole derivatives were generated and optimized to their lowest energy conformation.
-
Docking and Scoring: The C-Docker protocol was used for docking the ligands into the active site of CDK2. The validation of the docking protocol was performed by re-docking the co-crystallized ligand (roscovitine) into the active site, with a calculated RMSD value of 0.46 Å indicating a reliable protocol.[2]
Protocol 2: Docking of Pyrazole Derivatives against VEGFR-2, Aurora A, and CDK2 (Kumar et al., 2014)
-
Software: AutoDock 4.2.[4]
-
Protein Preparation: The crystal structures of VEGFR-2 (PDB ID: 2QU5), Aurora A (PDB ID: 2W1G), and CDK2 (PDB ID: 2VTO) were obtained from the Protein Data Bank.[4] Water molecules were removed, and polar hydrogen atoms were added.
-
Ligand Preparation: The 2D structures of the pyrazole derivatives were drawn and converted to 3D structures, followed by energy minimization.
-
Grid Generation and Docking: A grid box was generated around the active site of each protein. The Lamarckian genetic algorithm was employed for the docking calculations. The docking results were analyzed based on binding energy, inhibition constant, and hydrogen bond interactions.[4]
Visualizing Molecular Docking and Biological Pathways
To better understand the processes involved in these comparative studies, the following diagrams illustrate a generalized workflow for molecular docking and a key signaling pathway targeted by these pyrazole derivatives.
Caption: Generalized workflow for a comparative molecular docking study.
Caption: Simplified signaling pathway showing the roles of VEGFR-2 and CDK2.
References
- 1. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for the Quantification of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques suitable for the quantification of ethyl 5-nitro-1H-pyrazole-3-carboxylate are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.
Comparison of Potential Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of small nitroaromatic molecules, which can be considered as expected benchmarks when developing a method for this compound.
Table 1: Comparison of HPLC-UV and GC-MS for Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass analysis. |
| Typical Column | C18 or Phenyl-based reversed-phase columns. | DB-5ms or equivalent 5% phenyl-methylpolysiloxane column.[1] |
| Applicability | Well-suited for non-volatile and thermally sensitive compounds. | Requires the analyte to be volatile and thermally stable, or to be derivatized. |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, as it provides mass spectral data for peak identification, offering a high degree of confidence.[1] |
| Sensitivity | Generally in the low to mid µg/mL range. | High sensitivity, often in the ng/mL to pg/mL range. |
| Precision | Typically exhibits excellent precision with RSD <2%. | Good precision, with RSD generally <5%. |
| Throughput | Moderate to high, with typical run times of 5-15 minutes. | Lower throughput due to longer run times, especially with complex temperature programs. |
Experimental Protocols
Below are generalized experimental protocols for HPLC-UV and GC-MS methods that can serve as a starting point for the development and validation of a quantitative method for this compound.
1. High-Performance Liquid Chromatography (HPLC-UV) Method (Proposed)
This method is adapted from established procedures for other nitroaromatic and pyrazole derivatives.[2][3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method (Proposed)
This protocol is based on general methods for the analysis of pyrazole isomers.[1]
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Mode: Split (e.g., 20:1 split ratio).[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.[1]
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate. An internal standard can be used for improved quantitation.
Analytical Method Validation Workflow
The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[4][5][6] The following diagram illustrates the typical workflow for analytical method validation as per ICH guidelines.
Caption: Workflow for analytical method validation.
Summary of Validation Parameters
The following table provides a brief description of the key validation parameters and their typical acceptance criteria for pharmaceutical analysis.
Table 2: Key Analytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from placebo, impurities, or degradation products at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | % Recovery of 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters are met after minor changes in method parameters (e.g., pH, flow rate). |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. wjarr.com [wjarr.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to ethyl 5-nitro-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry. We present a detailed examination of two primary strategies: direct nitration of a pre-formed pyrazole ring and a de novo synthesis through cyclocondensation.
This report outlines the experimental protocols and presents quantitative data to benchmark the synthetic efficiency of each approach, enabling informed decisions in route selection for laboratory and potential scale-up applications.
Executive Summary of Synthetic Routes
Two principal synthetic pathways for the preparation of this compound have been evaluated:
-
Route 1: Direct Nitration. This approach involves the electrophilic nitration of the readily available starting material, ethyl 1H-pyrazole-3-carboxylate.
-
Route 2: Cyclocondensation. This method constructs the nitropyrazole ring system in a one-pot reaction from acyclic precursors, specifically through the reaction of a β-nitroalkene with ethyl diazoacetate.
The following sections provide a detailed breakdown of the experimental procedures and a quantitative comparison of their synthetic efficiency.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Nitration | Route 2: Cyclocondensation |
| Starting Materials | Ethyl 1H-pyrazole-3-carboxylate, Nitrating Agent (e.g., HNO₃/H₂SO₄) | β-nitroalkene, Ethyl diazoacetate |
| Key Transformation | Electrophilic Aromatic Substitution | [3+2] Cycloaddition |
| Reaction Steps | Typically 1 step | Typically 1 pot |
| Reported Yield | Moderate to Good | Good |
| Reaction Conditions | Strong acids, controlled temperature | Catalyst-free, elevated temperature |
| Purification | Crystallization or Chromatography | Chromatography |
| Advantages | Utilizes a commercially available starting material. | Convergent one-pot synthesis. |
| Disadvantages | Potential for regioisomer formation, harsh acidic conditions. | Requires synthesis of potentially unstable diazo compounds and nitroalkenes. |
Experimental Protocols
Route 1: Direct Nitration of Ethyl 1H-pyrazole-3-carboxylate
Principle: This method relies on the electrophilic substitution of a nitro group onto the pyrazole ring. The regioselectivity of the nitration is a critical factor, with the 5-position being a primary target.
General Procedure:
-
Ethyl 1H-pyrazole-3-carboxylate is dissolved in a suitable solvent, typically a strong acid such as concentrated sulfuric acid, at a reduced temperature (e.g., 0 °C).
-
A nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid, is added dropwise to the solution while maintaining the low temperature.
-
The reaction mixture is stirred for a specified period, allowing the nitration to proceed.
-
Upon completion, the reaction is quenched by carefully pouring it onto ice.
-
The precipitated product is collected by filtration, washed, and purified, typically by recrystallization or column chromatography.
Detailed experimental data, including specific reagent quantities, reaction times, and isolated yields, are actively being sought in the scientific literature to provide a more precise quantitative assessment.
Route 2: Cyclocondensation of a β-Nitroalkene and Ethyl Diazoacetate
Principle: This approach builds the pyrazole ring from acyclic components. A key step is the 1,3-dipolar cycloaddition of ethyl diazoacetate to a β-nitroalkene, followed by elimination and aromatization to yield the final product.[1]
General Procedure:
-
A solution of the appropriate β-nitroalkene in a suitable solvent (e.g., toluene) is prepared.
-
Ethyl diazoacetate is added to the solution.
-
The reaction mixture is heated to reflux for a specified duration.
-
The reaction progress is monitored by techniques such as thin-layer chromatography.
-
After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate this compound.
Further investigation is underway to obtain specific examples and quantitative data for this synthetic route to enable a direct comparison with the nitration method.
Visualization of Synthetic Workflows
To illustrate the logical flow of each synthetic approach, the following diagrams have been generated using the DOT language.
Caption: Workflow for Route 1: Direct Nitration.
Caption: Workflow for Route 2: Cyclocondensation.
Conclusion and Future Outlook
This guide provides a foundational comparison of two potential synthetic routes to this compound. The direct nitration route offers simplicity in terms of the number of steps, provided the starting material is readily available. The cyclocondensation route presents an elegant one-pot approach but requires the preparation of specific precursors.
To provide a definitive recommendation, further research is required to obtain detailed, reproducible experimental data, including yields, reaction times, and scalability considerations for both pathways. Future work will focus on populating the data comparison table with specific quantitative metrics from the primary literature to offer a more granular and actionable benchmark for synthetic chemists.
References
Synergistic & Novel Applications
Application Notes and Protocols: Synergistic Antimicrobial Effects of Ethyl 5-Nitro-1H-Pyrazole-3-Carboxylate with Known Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific studies detailing the synergistic antimicrobial effects of ethyl 5-nitro-1H-pyrazole-3-carboxylate with known antibiotics are not publicly available. The following application notes and protocols are based on established methodologies for assessing antimicrobial synergy and data from structurally related pyrazole compounds. The presented data is hypothetical and for illustrative purposes.
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where a bioactive compound is co-administered with a conventional antibiotic to enhance its efficacy. Pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties. This document outlines the application and protocols for evaluating the potential synergistic antimicrobial effects of this compound, a member of the pyrazole family, in combination with standard antibiotics.
The primary objective is to determine if this compound can lower the minimum inhibitory concentration (MIC) of conventional antibiotics, potentially reversing resistance or increasing therapeutic efficacy.
Data Presentation: Hypothetical Synergistic Activity
The synergistic potential of this compound (ENPC) with various antibiotics can be quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI).
Table 1: Hypothetical MICs of Individual and Combined Agents against Staphylococcus aureus ATCC 29213
| Antimicrobial Agent | MIC (µg/mL) Alone | MIC (µg/mL) in Combination with ENPC |
| This compound (ENPC) | 128 | - |
| Ampicillin | 16 | 4 |
| Gentamicin | 8 | 1 |
| Ciprofloxacin | 2 | 0.5 |
Table 2: Hypothetical Fractional Inhibitory Concentration Index (FICI) Values
| Combination (ENPC + Antibiotic) | FICI of ENPC | FICI of Antibiotic | FICI (ΣFIC) | Interpretation |
| ENPC + Ampicillin | 0.25 | 0.25 | 0.50 | Synergy |
| ENPC + Gentamicin | 0.125 | 0.125 | 0.25 | Synergy |
| ENPC + Ciprofloxacin | 0.25 | 0.25 | 0.50 | Synergy |
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
Checkerboard Microdilution Assay
This method is used to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[1][2][3][4]
Objective: To determine the FICI of this compound in combination with various antibiotics.
Materials:
-
This compound (ENPC)
-
Standard antibiotics (e.g., Ampicillin, Gentamicin, Ciprofloxacin)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of ENPC and each antibiotic in an appropriate solvent (e.g., DMSO, sterile deionized water) at a concentration of 10 mg/mL.
-
Further dilute the stock solutions in CAMHB to achieve a starting concentration that is four times the expected MIC.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of the antibiotic. Start by adding 50 µL of the antibiotic working solution to the first column and serially dilute across the plate.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of ENPC. Start by adding 50 µL of the ENPC working solution to row A and serially dilute down the plate.
-
The resulting plate will have a gradient of antibiotic concentrations in one direction and a gradient of ENPC concentrations in the other.
-
Include control wells: a row with only ENPC dilutions, a column with only antibiotic dilutions, and wells with no antimicrobials (growth control).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI using the following formulas:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
FICI = FIC of Agent A + FIC of Agent B
-
-
Diagram 1: Checkerboard Assay Workflow
References
Application Notes and Protocols: Ethyl 5-Nitro-1H-Pyrazole-3-Carboxylate Derivatives as Dual Anti-inflammatory and Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of ethyl 5-nitro-1H-pyrazole-3-carboxylate derivatives as a promising class of compounds with dual anti-inflammatory and antimicrobial properties. This document details their mechanism of action, summarizes key quantitative data from related compounds, and provides detailed protocols for their synthesis and biological evaluation.
Introduction
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The ethyl 5-substituted-1H-pyrazole-3-carboxylate framework, in particular, has been a subject of interest for the development of novel therapeutic agents. The introduction of a nitro group at the 5-position is hypothesized to enhance the biological activity profile of these compounds, potentially leading to the development of potent dual-action agents that can combat both inflammation and microbial infections.
Anti-inflammatory Activity
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[2] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.
Quantitative Anti-inflammatory Data
| Compound | Assay | Result | Reference |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [3][4] |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [3][4] |
| Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates (various substitutions) | Carrageenan-induced rat paw edema | Significant activity at 25 mg/kg | [5] |
| Pyrazole derivatives (general) | Carrageenan-induced paw edema | 65-80% reduction in edema at 10 mg/kg | [6] |
| Pyrazole-thiourea-benzimidazole hybrids | in vitro COX-2 Inhibition | IC50 = 0.0283 nM and 0.2272 nM | [7] |
| 1,3,4-trisubstituted pyrazole derivative | in vitro COX-2 Inhibition | IC50 = 1.33 µM | [8] |
| Triarylpyrazoline derivatives | in vitro COX-2 Inhibition | High potency against COX-2 | [7] |
Antimicrobial Activity
Nitroaromatic compounds are known to exhibit antimicrobial properties, often through the reduction of the nitro group to produce toxic radical species that can damage microbial DNA and other essential macromolecules.[9] It is postulated that this compound derivatives may exert their antimicrobial effects through a similar mechanism.
Quantitative Antimicrobial Data
Specific minimum inhibitory concentration (MIC) data for this compound derivatives were not found in the surveyed literature. However, studies on other ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates demonstrate the antimicrobial potential of this scaffold.
| Compound | Microorganism | MIC (µmol/mL) | Reference |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli | 0.038 | [10][11] |
| Pseudomonas aeruginosa | 0.067 | [10][11] | |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | 0.015 | [10][11] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (nitro substituted) | S. aureus strains | Moderate activity (MIC as low as 6.25 µg/mL for a related compound) | [12] |
Experimental Protocols
Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives
This protocol describes a general method for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, which can be adapted for the synthesis of the 5-nitro analog.[3][4]
Step 1: Synthesis of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Intermediates
-
In a round-bottom flask, prepare sodium ethoxide by adding sodium metal portion-wise to absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl oxalate followed by the dropwise addition of a substituted acetophenone (e.g., a nitro-substituted acetophenone) dissolved in ethanol.
-
Reflux the reaction mixture for 2-4 hours.
-
After cooling, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the intermediate.
-
Filter, wash with water, and dry the resulting ethyl-2,4-dioxo-4-(substituted-phenyl)butanoate.
Step 2: Cyclization to Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate
-
Suspend the intermediate from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate dropwise to the suspension.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the final product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.
Caption: General synthesis workflow for ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.
In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the IC50 values of the test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (fluorogenic substrate)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in COX Assay Buffer on ice.
-
Reaction Mixture Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Plate Setup:
-
Blank wells: Add assay buffer only.
-
Negative control wells: Add enzyme and reaction mixture.
-
Inhibitor wells: Add enzyme, reaction mixture, and various concentrations of the test compound or reference inhibitor.
-
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells (except the blank) to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This widely used model assesses the acute anti-inflammatory activity of a compound.[3]
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., saline or 0.5% CMC)
-
Test compound groups (different doses)
-
Reference drug group
-
-
Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathway
Caption: Anti-inflammatory mechanism of pyrazole derivatives via COX-2 inhibition.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel dual anti-inflammatory and antimicrobial agents. The protocols provided herein offer a standardized approach for their synthesis and biological evaluation. Further research is warranted to synthesize and test these specific nitro-derivatives to fully elucidate their therapeutic potential.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring Ethyl 5-Nitro-1H-Pyrazole-3-Carboxylate as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating ethyl 5-nitro-1H-pyrazole-3-carboxylate as a potential carbonic anhydrase (CA) inhibitor. The protocols outlined below are based on established methods for screening and characterizing CA inhibitors, drawing from studies on analogous pyrazole-based compounds.
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their crucial roles in various physiological and pathological processes, including pH regulation, CO2 transport, gluconeogenesis, and tumorigenesis, have established them as significant therapeutic targets.[2][3] Inhibition of specific CA isoforms is a validated strategy for the treatment of various diseases such as glaucoma, epilepsy, and cancer.[2][4] Pyrazole derivatives have emerged as a promising class of compounds with potent CA inhibitory activity.[5][6]
Data Presentation: Inhibitory Activity of Pyrazole Derivatives against Carbonic Anhydrase Isoforms
While specific inhibitory data for this compound is not yet publicly available, the following table summarizes the inhibitory activities (IC50 and Kᵢ values) of various other pyrazole derivatives against key human (h) CA isoforms to provide a comparative context. This data is crucial for understanding the potential potency and selectivity of novel pyrazole compounds.
Table 1: In Vitro Carbonic Anhydrase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (IC₅₀, µM) | hCA XII (IC₅₀, µM) | Reference |
| Acetazolamide (Standard) | 278.8 ± 44.3 | 293.4 ± 46.4 | 0.06 | 0.04 | [4][7] |
| Pyrazole Compound 1 | 5.13 - 16.9 | 11.77 - 67.39 | - | - | [6] |
| Pyrazole-carboxamide 6a | 0.063 - 3.368 µM | 0.007 - 4.235 µM | - | - | [5] |
| Pyrazole-carboxamide 6b | 0.063 - 3.368 µM | 0.007 - 4.235 µM | - | - | [5] |
| Sulfamoylphenyl Pyrazole 4a | - | - | 0.06 | - | [4] |
| Sulfamoylphenyl Pyrazole 5e | - | - | 0.04 | - | [4] |
| Sulfamoylphenyl Pyrazole 4e | - | - | - | 0.08 | [4] |
| Pyrazolo[4,3-c]pyridine 1a | 58.8 - 8010 | - | 79.6 - 907.5 | 34.5 - 713.6 | [8] |
Note: The data presented are from various studies and assays; direct comparison should be made with caution. The purpose of this table is to illustrate the range of activities observed for pyrazole-based CA inhibitors.
Experimental Protocols
The following protocols describe the key experiments for the synthesis and evaluation of this compound as a carbonic anhydrase inhibitor.
1. Synthesis of this compound
While a specific synthesis for the 5-nitro derivative was not detailed in the provided search results, a general and adaptable method for synthesizing ethyl 5-(substituted)-1H-pyrazole-3-carboxylates can be followed.[9][10] This typically involves a condensation reaction between a β-dicarbonyl compound and a hydrazine derivative.
-
Step 1: Synthesis of an appropriate β-dicarbonyl intermediate. This may involve the Claisen condensation of an oxalate ester with a ketone or another suitable starting material.
-
Step 2: Cyclization with hydrazine. The intermediate from Step 1 is then reacted with hydrazine hydrate in a suitable solvent, such as glacial acetic acid or ethanol, to form the pyrazole ring.[9][11]
The final product, this compound, should be purified using techniques like recrystallization or column chromatography. The structure and purity must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][9]
2. In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compound against various CA isoforms (e.g., hCA I, II, IX, and XII) can be determined using a stopped-flow CO₂ hydrase assay or a colorimetric esterase assay.[2][8]
a) Stopped-Flow CO₂ Hydrase Assay
This method directly measures the catalytic activity of CA on its natural substrate, CO₂.[8][12]
-
Principle: The assay follows the CA-catalyzed hydration of CO₂ by measuring the change in pH using a pH indicator. The initial rates of the reaction are determined in the presence and absence of the inhibitor.
-
Materials and Reagents:
-
Purified human CA isoforms (I, II, IX, XII)
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol red (0.2 mM) as a pH indicator
-
CO₂-saturated water
-
The test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
A known CA inhibitor (e.g., Acetazolamide) as a positive control
-
-
Procedure:
-
Pre-incubate the enzyme and inhibitor solutions for a specified time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[12]
-
Use a stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator (e.g., at 557 nm for phenol red) over a short period (10-100 seconds).[12]
-
Determine the initial reaction rates from the linear phase of the absorbance change.
-
Calculate the percentage of inhibition for various concentrations of the test compound.
-
Determine the IC₅₀ or Kᵢ values by fitting the data to the appropriate dose-response or enzyme inhibition models.
-
b) Colorimetric Esterase Assay
This is a more common and high-throughput compatible method that utilizes the esterase activity of CA.[1][2]
-
Principle: CA catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to a yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm.[2] In the presence of an inhibitor, this rate decreases.
-
Materials and Reagents:
-
Human or bovine erythrocyte CA
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compound and a positive control (e.g., Acetazolamide) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the assay buffer, the CA enzyme solution, and the inhibitor solution (or DMSO for the control).[2]
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[2]
-
Initiate the reaction by adding the substrate solution (p-NPA).
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration (e.g., 10-30 minutes).[2]
-
Calculate the reaction rates (slope of the absorbance vs. time plot).
-
Determine the percentage of inhibition and subsequently the IC₅₀ values.
-
Visualizations
Experimental Workflow for CA Inhibitor Screening
Caption: Workflow for the evaluation of a novel CA inhibitor.
Proposed Mechanism of Carbonic Anhydrase Inhibition
Caption: Inhibition of the CA catalytic cycle by a pyrazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Screening of Novel Pyrazole-Fused Heterocycles for Biological Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole-fused heterocyclic systems are a prominent class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities.[1] Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, making them "privileged scaffolds" in drug discovery.[2] This has led to the development of numerous pyrazole derivatives with demonstrated anti-inflammatory, anticancer, antimicrobial, antifungal, and antiviral properties.[1][3] This document provides detailed protocols for the synthesis of two representative pyrazole-fused systems, Pyrazolo[3,4-d]pyrimidines and Pyrazolo[1,5-a]pyrimidines, and outlines key biological screening methods to evaluate their therapeutic potential.
I. Synthesis of Pyrazole-Fused Heterocyclic Systems
A. Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines are analogs of purines and have been extensively investigated for their potential as anticancer and anti-inflammatory agents.[4][5] They often function as kinase inhibitors, targeting enzymes like EGFR and VEGFR.[5] The following protocol describes a common one-pot synthesis approach.
Experimental Protocol: One-Pot Synthesis of 3-Amino-4-Aryl-6-Mercapto-3a,4-Dihydro-1H-Pyrazolo[3,4-d]pyrimidines [4]
Materials:
-
4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine derivatives
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Glassware: Round-bottom flask, condenser, magnetic stirrer
-
Heating mantle
-
TLC plates (silica gel G)
-
Iodine chamber for TLC visualization
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of the appropriate 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine in 30 mL of ethanol.
-
Add 0.01 mol of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system. Visualize the spots using an iodine chamber.[4]
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 3-Amino-4-Aryl-6-Mercapto-3a,4-Dihydro-1H-Pyrazolo[3,4-d]pyrimidine derivative.
-
Characterize the final compound using spectroscopic methods (IR, NMR, Mass Spectrometry) and elemental analysis.[4]
B. Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles, with notable activity as kinase inhibitors, particularly against Pim-1 kinase, which is implicated in various cancers.[6][7][8]
Experimental Protocol: Synthesis of 3-Aryl-5-Amino-Pyrazolo[1,5-a]pyrimidines [7]
Materials:
-
Substituted 3-amino-1H-pyrazole
-
Substituted β-keto nitrile
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Combine equimolar amounts of the substituted 3-amino-1H-pyrazole and the appropriate β-keto nitrile in a round-bottom flask.
-
Add a sufficient amount of glacial acetic acid to act as both solvent and catalyst.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 3-Aryl-5-Amino-Pyrazolo[1,5-a]pyrimidine.
-
Confirm the structure of the synthesized compound using analytical techniques such as NMR, Mass Spectrometry, and elemental analysis.
II. Biological Screening Protocols
A. Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[9][10]
Experimental Protocol: In Vitro Anticancer MTT Assay [11]
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116)[9][11]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized pyrazole compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the different concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]
-
Incubate the plates for 48 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
B. Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)[4]
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Synthesized pyrazole compounds dissolved in DMSO
-
Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Griseofulvin) as positive controls.[4]
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
C. Anti-inflammatory Activity Screening: COX-2 Inhibition Assay
This protocol assesses the ability of the synthesized compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[12][13]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Materials:
-
COX-2 enzyme (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Synthesized compounds
-
Positive control (e.g., Diclofenac, Celecoxib)[12]
-
Assay buffer
-
96-well plate
-
Plate reader
Procedure:
-
Add the assay buffer, COX-2 enzyme, and the test compound (at various concentrations) to the wells of a 96-well plate.
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 37°C) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction and measure the product formation using a colorimetric or fluorometric probe.
-
Calculate the percentage of COX-2 inhibition for each compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the COX-2 enzyme.
III. Data Presentation
The quantitative results from the biological screening assays should be summarized in tables for clear comparison and analysis.
Table 1: Anticancer Activity of Pyrazolo-Fused Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Control |
| PFP-1a | MCF-7 | 5.5 | Doxorubicin | 1.2 |
| PFP-1b | HCT-116 | 11.2 | Doxorubicin | 0.9 |
| PFP-2a | MCF-7 | 8.3 | Doxorubicin | 1.2 |
| PFP-2b | HCT-116 | 15.1 | Doxorubicin | 0.9 |
Table 2: Antimicrobial Activity (MIC) of Pyrazolo-Fused Derivatives
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| PFP-1a | 12.5 | 25 | 50 |
| PFP-1b | 25 | 50 | >100 |
| PFP-2a | 6.25 | 12.5 | 25 |
| PFP-2b | 12.5 | 25 | 50 |
| Ciprofloxacin | 1.0 | 0.5 | NA |
| Griseofulvin | NA | NA | 6.25 |
Table 3: Anti-inflammatory Activity (COX-2 Inhibition) of Pyrazolo-Fused Derivatives
| Compound ID | COX-2 Inhibition IC₅₀ (µM) |
| PFP-1a | 10.2 |
| PFP-1b | 15.8 |
| PFP-2a | 5.1 |
| PFP-2b | 8.9 |
| Diclofenac | 2.5 |
IV. Visualizations
The following diagrams illustrate the general workflow for the synthesis and screening of pyrazole-fused heterocycles and a simplified representation of a relevant signaling pathway.
Caption: General workflow from synthesis to biological evaluation.
Caption: Simplified Pim-1 signaling pathway inhibition.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Ethyl 5-Nitro-1H-Pyrazole-3-Carboxylate in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Various substituted pyrazoles have demonstrated potent cytotoxic effects against a range of cancer cell lines, often through mechanisms that include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[3][4][5][6] The introduction of a nitro group, as seen in ethyl 5-nitro-1H-pyrazole-3-carboxylate, can influence the compound's electronic properties and biological activity.[7][8] While direct and extensive studies on this compound in cancer cell lines are not widely documented in publicly available literature, this document provides a comprehensive guide for its investigation as a potential anticancer agent. The protocols and methodologies outlined below are based on established techniques for evaluating novel chemical entities in cancer research.
Data Presentation
As specific experimental data for this compound is not available, the following tables are presented as templates for data acquisition and presentation.
Table 1: In Vitro Cytotoxicity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| HeLa | Cervical Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| PC3 | Prostate Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined | Data to be determined |
Table 2: Apoptosis Induction by this compound in a Representative Cancer Cell Line (e.g., MCF-7)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| Compound | IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| Compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| Compound | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cell Cycle Analysis of a Representative Cancer Cell Line (e.g., A549) Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| Compound | IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| Compound | IC50 | Data to be determined | Data to be determined | Data to be determined |
| Compound | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for the key experiments required to investigate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, PC3, HepG2)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis and necrosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations corresponding to IC50/2, IC50, and 2 x IC50 for 24 or 48 hours. Include a vehicle control.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.[9]
Materials:
-
Cancer cell line of interest
-
This compound
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
-
Visualizations
Caption: Experimental workflow for investigating the anticancer activity of a novel compound.
Caption: A representative apoptosis signaling pathway often targeted by anticancer compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate | 16459-34-0 | Benchchem [benchchem.com]
- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrazole-Based Compounds in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and evaluation of pyrazole-based compounds as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's. This document includes detailed protocols for key in vitro and in vivo assays, a summary of the inhibitory activities of selected compounds, and visualizations of relevant signaling pathways.
Introduction
Pyrazole-containing heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1][2] In the context of neurodegenerative diseases, pyrazole derivatives have been extensively investigated for their ability to inhibit key enzymes implicated in disease progression, including Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5), Monoamine Oxidase B (MAO-B), and Acetylcholinesterase (AChE).[3][4][5] Their structural versatility allows for the fine-tuning of their potency, selectivity, and pharmacokinetic properties, making them attractive candidates for drug development.[1][2]
Key Therapeutic Targets and Signaling Pathways
The therapeutic potential of pyrazole-based compounds in neurodegenerative diseases stems from their ability to modulate the activity of crucial enzymes and signaling pathways involved in pathogenesis.
Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway
GSK-3β is a serine/threonine kinase that plays a central role in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles (NFTs).[6][7] Overactivation of GSK-3β is also linked to increased amyloid-β (Aβ) production and neuroinflammation.[7] Pyrazole-based inhibitors can modulate this pathway, offering a potential therapeutic strategy.
References
- 1. Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 3. Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Glycogen synthase kinase 3β and Alzheimer’s disease: pathophysiological and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Evaluation of Hybrid Molecules Incorporating the 5-Nitropyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of hybrid molecules incorporating the 5-nitropyrazole scaffold. This document includes detailed experimental protocols for synthesis and biological assays, along with tabulated quantitative data for easy comparison of reported compounds.
Introduction to 5-Nitropyrazole Hybrids
The 5-nitropyrazole moiety is a valuable scaffold in medicinal chemistry, known for its diverse biological activities. The process of molecular hybridization, which involves combining the 5-nitropyrazole core with other pharmacologically active motifs, has emerged as a promising strategy for the development of novel therapeutic agents. This approach aims to create hybrid molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. These hybrids have shown potential in various therapeutic areas, including oncology and infectious diseases.
Design Strategy: Molecular Hybridization
The core principle behind the design of these hybrid molecules is the strategic combination of the 5-nitropyrazole scaffold with other bioactive heterocyclic systems, such as triazines or chalcones. This is intended to create a synergistic effect, where the resulting hybrid molecule exhibits enhanced biological activity compared to its individual components.
Caption: Molecular hybridization of a 5-nitropyrazole scaffold.
Synthesis Protocols
This section details the synthetic protocols for preparing key intermediates and final hybrid molecules.
General Synthesis of 5-Nitropyrazole Chalcone Hybrids
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an appropriate pyrazole aldehyde and a substituted acetophenone.
Protocol 3.1.1: Synthesis of (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one derivatives [1]
-
Preparation of Intermediate 4: 3-(4-(Benzyloxy) phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (4) is prepared by reacting 4-hydroxyacetophenone with benzyl chloride to yield compound 1. This is then reacted with phenylhydrazine to give compound 3, which is subsequently cyclized in the presence of POCl3 and DMF (Vilsmeier-Haack reaction).[1]
-
Claisen-Schmidt Condensation: Equimolar quantities of compound 4 and a substituted acetophenone are dissolved in absolute ethanol.[1]
-
A 40% aqueous NaOH solution is added, and the mixture is refluxed.[1]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the final chalcone hybrid.[2]
Caption: Workflow for the synthesis of pyrazole-chalcone hybrids.
General Synthesis of 5-Nitropyrazole-1,3,5-Triazine Hybrids
These hybrids are typically synthesized through a multi-step process involving nucleophilic substitution reactions on a triazine core.
Protocol 3.2.1: Synthesis of Pyrazole-Substituted 1,3,5-Triazine Derivatives [3][4]
-
Starting Material: The synthesis begins with 2,4,6-trichloro-1,3,5-triazine.[3]
-
First Substitution: Reaction with 4-aminoacetophenone yields an amino-1,3,5-triazine derivative.[3]
-
Second Substitution: The resulting compound is treated with ethanolamine in dioxane under microwave irradiation.[3][4]
-
Chalcone Formation: A Claisen-Schmidt condensation is performed with various aromatic aldehydes to produce 1,3,5-triazinic chalcones.[3]
-
Pyrazoline Ring Formation: The chalcones undergo a cyclocondensation reaction with hydrazine hydrate and its derivatives to form the final 1,3,5-triazine-containing 2-pyrazoline hybrids.[3]
Caption: Synthetic workflow for pyrazole-triazine hybrids.
Biological Evaluation Protocols
This section provides detailed protocols for assessing the anticancer and antimicrobial activities of the synthesized hybrid molecules.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.[5]
Protocol 4.1.1: MTT Assay for Cell Viability [5][6][7][8]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the hybrid compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Caption: Workflow of the MTT assay for anticancer activity.
In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
This method is used to assess the susceptibility of bacteria to the synthesized compounds.[9][10]
Protocol 4.2.1: Disk Diffusion Assay [9][10][11][12][13]
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending isolated colonies from an overnight culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.[9]
-
Agar Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the surface of a Mueller-Hinton Agar (MHA) plate to create a lawn of bacteria.[9][12]
-
Disk Placement: Aseptically place sterile paper disks impregnated with a known concentration of the test compounds onto the inoculated agar surface.[11]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[12]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.
-
Data Interpretation: The diameter of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound.
Caption: Workflow of the Kirby-Bauer disk diffusion assay.
Quantitative Data Summary
The following tables summarize the biological activity of representative 5-nitropyrazole hybrid molecules.
In Vitro Anticancer Activity
Table 1: IC50 Values (µM) of Pyrazole-Chalcone Hybrids against Various Cancer Cell Lines.
| Compound | MCF-7 | SiHa | PC-3 | Reference |
| 5d | 4.10 ± 1.12 | >10 | 2.97 ± 0.88 | [1] |
| 5n | >10 | 3.60 ± 0.45 | >10 | [1] |
| 5o | 2.13 ± 0.80 | 4.34 ± 0.98 | 4.46 ± 0.53 | [1] |
| 5p | 3.45 ± 1.28 | >10 | >10 | [1] |
| Doxorubicin | - | - | - | Standard |
Table 2: GI50 Values (µM) of Pyrazole-Triazine Hybrids against Various Cancer Cell Lines. [3]
| Compound | Renal (RXF 393) | Breast (HS 578T) | Melanoma (LOX IMVI) | Reference |
| 7g | - | - | - | [3] |
| 10d | 0.569 | 0.644 | - | [3] |
| 10e | 1.35 - 2.48 | - | - | [3] |
| 10g | 1.18 - 2.58 | - | - | [3] |
In Vitro Antimicrobial Activity
Table 3: Zone of Inhibition (mm) of Pyrazole-Isoxazoline Hybrids against Various Microbial Strains. [14]
| Compound | S. aureus | B. subtilis | E. coli | C. albicans | Reference |
| 6a | 15 | 13 | 14 | 12 | [14] |
| 6c | 18 | 16 | 17 | 15 | [14] |
| Ampicillin | 25 | 28 | 26 | - | Standard |
| Streptomycin | 22 | 24 | 23 | - | Standard |
| Fluconazole | - | - | - | 20 | Standard |
Conclusion
The design and synthesis of hybrid molecules incorporating the 5-nitropyrazole scaffold represent a promising avenue for the discovery of novel therapeutic agents. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new, more effective hybrid compounds. Further exploration of different bioactive moieties and linkers is warranted to expand the therapeutic potential of this versatile scaffold.
References
- 1. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. asm.org [asm.org]
- 11. benchchem.com [benchchem.com]
- 12. microbenotes.com [microbenotes.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Exploring the Agrochemical Potential of Ethyl 5-Nitro-1H-Pyrazole-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and protocols for investigating the agrochemical potential of ethyl 5-nitro-1H-pyrazole-3-carboxylate derivatives. Pyrazole-based compounds are a significant class of molecules in the agrochemical industry, with commercial successes as fungicides, herbicides, and insecticides. This document outlines the synthesis, potential biological activities, and detailed experimental protocols for screening this specific class of nitropyrazole derivatives.
Synthesis of this compound Derivatives
The synthesis of the target compounds, this compound derivatives, can be approached through a multi-step process. A general and adaptable synthetic route is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. For the specific synthesis of the title compound, a subsequent nitration step is necessary.
Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate [1][2]
This protocol describes the synthesis of a precursor, which can then be subjected to nitration.
Step 1: Synthesis of Substituted Ethyl 2,4-dioxo-4-phenylbutanoates (Intermediate 1)
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add a mixture of an appropriate acetophenone derivative and diethyl oxalate at a low temperature (e.g., -5 to 0 °C).
-
Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.
-
After the reaction is complete, pour the mixture into ice-cold water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the substituted ethyl 2,4-dioxo-4-phenylbutanoate.
Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (Intermediate 2) [1][2]
-
Suspend the synthesized ethyl 2,4-dioxo-4-phenylbutanoate in glacial acetic acid.
-
Add hydrazine hydrate to the suspension.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazole product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.
Step 3: Proposed Nitration of the Pyrazole Ring
Disclaimer: The following is a proposed general procedure for nitration, as a specific protocol for the target molecule was not found in the reviewed literature. Reaction conditions would require optimization.
-
Dissolve the synthesized ethyl 5-(substituted)-1H-pyrazole-3-carboxylate in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).
-
Slowly add a nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.
-
Stir the reaction mixture at a controlled temperature for a specific duration.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound derivatives.
Caption: Synthetic workflow for this compound derivatives.
Agrochemical Potential and Screening Protocols
Potential Mechanism of Action: Many commercial pyrazole-based fungicides are succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II, leading to a halt in ATP production and ultimately fungal cell death. It is plausible that novel nitropyrazole derivatives could exhibit a similar mode of action.
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Preparation of Fungal Cultures: Culture various phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani) on potato dextrose agar (PDA) plates.
-
Preparation of Test Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Setup:
-
Incorporate different concentrations of the test compounds into molten PDA.
-
Pour the amended PDA into sterile Petri dishes.
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.
-
Include a positive control (a commercial fungicide) and a negative control (solvent only).
-
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28 °C).
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the negative control plate reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value (the concentration that inhibits 50% of fungal growth).
Caption: Workflow for in vitro antifungal screening.
Potential Mechanism of Action: Pyrazole derivatives have been developed as herbicides targeting various plant processes. One prominent mode of action is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and vitamin E. Inhibition of HPPD leads to the bleaching of new plant tissues due to the indirect inhibition of carotenoid biosynthesis.
Experimental Protocol: Post-Emergence Herbicidal Activity Assay
-
Plant Cultivation: Grow various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species in pots containing a suitable soil mix in a greenhouse.
-
Preparation of Test Solutions: Prepare solutions of the this compound derivatives at different concentrations in a suitable solvent, often with the addition of a surfactant to improve leaf coverage.
-
Herbicide Application:
-
When the plants have reached a specific growth stage (e.g., 2-4 true leaves), apply the test solutions as a foliar spray.
-
Ensure uniform coverage of the plant foliage.
-
Include a positive control (a commercial herbicide) and a negative control (solvent and surfactant only).
-
-
Observation and Assessment:
-
Return the treated plants to the greenhouse.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = complete kill).
-
-
Data Analysis: Determine the GR50 value (the concentration that causes a 50% reduction in plant growth) or the minimum effective dose.
Caption: Workflow for post-emergence herbicidal screening.
Potential Mechanism of Action: Several commercial pyrazole insecticides act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects, leading to hyperexcitation and death. Another mode of action for some pyrazole insecticides is the inhibition of mitochondrial electron transport at Complex I.
Experimental Protocol: Contact Insecticidal Bioassay
-
Insect Rearing: Maintain a healthy culture of a target insect species (e.g., Aphis gossypii, Plutella xylostella).
-
Preparation of Test Solutions: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., acetone).
-
Bioassay Procedure:
-
Topical Application: Apply a small, measured droplet of the test solution directly to the dorsal thorax of individual insects.
-
Leaf-Dip Method: Dip leaves of a host plant into the test solutions, allow them to air dry, and then place them in a container with the target insects.
-
Include a positive control (a commercial insecticide) and a negative control (solvent only).
-
-
Observation: Maintain the treated insects under controlled conditions (temperature, humidity, and photoperiod) and provide them with a food source if necessary.
-
Data Collection: Record the number of dead or moribund insects at specified time points (e.g., 24, 48, and 72 hours after treatment).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value (the concentration that causes 50% mortality).
Caption: Workflow for contact insecticidal bioassay.
Data Presentation
While specific data for this compound derivatives is not available in the public domain based on the conducted searches, the following tables provide a template for how to structure and present the quantitative data obtained from the screening protocols.
Table 1: In Vitro Antifungal Activity of this compound Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) | 95% Confidence Interval |
| Derivative 1 | Botrytis cinerea | ||
| Derivative 1 | Fusarium oxysporum | ||
| Derivative 2 | Botrytis cinerea | ||
| Derivative 2 | Fusarium oxysporum | ||
| Positive Control | Botrytis cinerea |
Table 2: Post-Emergence Herbicidal Activity of this compound Derivatives
| Compound ID | Target Weed | GR50 (g a.i./ha) | Crop Species | Crop Safety Assessment |
| Derivative 1 | Amaranthus retroflexus | Corn | ||
| Derivative 1 | Echinochloa crus-galli | Soybean | ||
| Derivative 2 | Amaranthus retroflexus | Corn | ||
| Derivative 2 | Echinochloa crus-galli | Soybean | ||
| Positive Control | Amaranthus retroflexus | Corn |
Table 3: Contact Insecticidal Activity of this compound Derivatives
| Compound ID | Target Insect | LC50 (µ g/insect ) | 95% Confidence Interval |
| Derivative 1 | Aphis gossypii | ||
| Derivative 1 | Plutella xylostella | ||
| Derivative 2 | Aphis gossypii | ||
| Derivative 2 | Plutella xylostella | ||
| Positive Control | Aphis gossypii |
Concluding Remarks
The pyrazole scaffold is a proven pharmacophore in the development of effective agrochemicals. The introduction of a nitro group at the 5-position of the ethyl pyrazole-3-carboxylate core presents an opportunity for the discovery of novel compounds with potentially unique biological activities. The protocols and workflows outlined in these application notes provide a robust framework for the synthesis and systematic evaluation of the fungicidal, herbicidal, and insecticidal properties of this compound derivatives. Further research, including mode of action studies and structure-activity relationship (SAR) analysis, will be crucial in elucidating the full agrochemical potential of this class of compounds.
References
Novel Therapeutic Targets for Ethyl 5-Nitro-1H-Pyrazole-3-Carboxylate Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of potential therapeutic targets for ethyl 5-nitro-1H-pyrazole-3-carboxylate analogues, along with comprehensive experimental protocols to facilitate further research and development. The information presented is curated from recent scientific literature and is intended to guide the exploration of this promising class of compounds in oncology, infectious diseases, and inflammatory conditions.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound and its analogues are emerging as a subclass with significant therapeutic potential. The presence of the nitro group, a well-known pharmacophore, suggests a range of possible mechanisms of action, including roles in antimicrobial and anticancer activities through the generation of reactive nitrogen species. This document outlines key therapeutic targets and provides detailed methodologies for their investigation.
Potential Therapeutic Targets and Applications
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented, with various analogues targeting key pathways in cancer progression. For this compound analogues, several promising targets are proposed based on the broader pyrazole class.
Primary Therapeutic Targets:
-
Tubulin Polymerization: Many pyrazole-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[1][2][3][4][5] These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4] A novel pyrazole derivative, PTA-1, has been shown to inhibit tubulin polymerization and induce apoptosis in triple-negative breast cancer cells.[1][2]
-
Protein Kinases: Dysregulation of protein kinase activity is a hallmark of cancer. Pyrazole derivatives have been shown to inhibit a variety of kinases, including:
-
DNA Damage: The nitroaromatic structure of these analogues suggests a potential mechanism involving the reduction of the nitro group within hypoxic tumor environments to form cytotoxic radicals that can induce DNA damage.
Quantitative Data Summary: Anticancer Activity of Pyrazole Analogues
| Compound Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Pyrazole Derivative (PTA-1) | MDA-MB-231 (Breast) | ~10 | Tubulin Polymerization Inhibition | [1][2] |
| Pyrazoline Derivative (1b) | HepG-2 (Liver) | 6.78 | G2/M Arrest, Apoptosis | [11] |
| Pyrazoline Derivative (2b) | HepG-2 (Liver) | 16.02 | G2/M Arrest, Apoptosis | [11] |
| Benzofuropyrazole (5b) | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibition | [3] |
| Benzofuropyrazole (5b) | A549 (Lung) | 0.69 | Tubulin Polymerization Inhibition | [3] |
| 1,3,4-triarylpyrazole (6) | Multiple | - | Multi-kinase inhibitor (AKT, BRAF, EGFR, etc.) | [12] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, have demonstrated significant anti-inflammatory effects.
Primary Therapeutic Targets:
-
Cyclooxygenase-2 (COX-2): Inhibition of COX-2 is a major mechanism for the anti-inflammatory action of many pyrazole compounds.
-
5-Lipoxygenase (5-LOX): Another key enzyme in the inflammatory cascade.
-
NF-κB Signaling Pathway: A central regulator of inflammatory responses. Pyrazole derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. The nitro group in the target compounds is a strong indicator of potential antimicrobial activity.
Primary Therapeutic Target/Mechanism:
-
Generation of Reactive Nitrogen Species: A widely accepted mechanism for nitroaromatic antimicrobials is the enzymatic reduction of the nitro group within microbial cells. This process generates cytotoxic intermediates, such as nitroso and hydroxylamine radicals, which can cause damage to cellular macromolecules, including DNA, leading to cell death.
Quantitative Data Summary: Antimicrobial Activity of Pyrazole Analogues
| Compound Class | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates | E. coli | - | Ampicillin | - |
| Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates | P. aeruginosa | - | Ampicillin | - |
| Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates | C. parapsilosis | - | Fluconazole | - |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the effect of test compounds on the polymerization of purified tubulin into microtubules.
Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a 10 mM stock solution of GTP in general tubulin buffer.
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions in general tubulin buffer. Keep the final DMSO concentration below 1%.
-
-
Assay Procedure:
-
In a pre-chilled 96-well plate, add the test compound dilutions. Include wells for a positive control (e.g., colchicine) and a negative control (DMSO).
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the final polymer mass.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the inhibitory effect of test compounds on the activity of a specific protein kinase.
Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in DMSO.
-
Prepare a kinase reaction mixture containing the target kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
-
Assay Procedure:
-
In a white, opaque 96-well plate, add the serially diluted test compounds. Include a positive control (e.g., a known inhibitor like staurosporine) and a negative control (DMSO).
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection (using a commercial kit like ADP-Glo™):
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Reagent and Inoculum Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum from a fresh culture (18-24 hours old) suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Assay Procedure:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the bacterial suspension.
-
Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Conclusion
This compound analogues represent a versatile scaffold with the potential to be developed into novel therapeutics for a range of diseases. The proposed targets and detailed protocols in this document provide a solid foundation for researchers to systematically investigate the biological activities of these compounds. Further studies focusing on structure-activity relationships will be crucial for optimizing their potency and selectivity, ultimately leading to the identification of promising clinical candidates.
References
- 1. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 5-Nitro-1H-Pyrazole-3-Carboxylate: A Guide for Laboratory Professionals
Researchers and drug development professionals handling ethyl 5-nitro-1H-pyrazole-3-carboxylate must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
I. Pre-Disposal Safety and Handling
Before beginning the disposal process, it is crucial to take appropriate safety measures. Always work in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2] Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Use safety glasses with side-shields or goggles.[2][3][4]
-
Protective Clothing: A lab coat or other protective clothing is required.[1][2][3][4]
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[2][4]
II. Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
-
Waste Identification and Segregation: Classify this compound as hazardous chemical waste. It should be segregated from other laboratory waste to avoid unintended chemical reactions.
-
Containerization: Place the waste in a designated, properly labeled, and sealable container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[1][3]
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office for pickup and disposal of the hazardous waste. Provide them with the full chemical name and any available safety information.
-
Record Keeping: Maintain a log of the disposed chemical, including the quantity and date of disposal.
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C6H7N3O4 |
| Molecular Weight | 185.14 g/mol |
| CAS Number | 39846-84-9 |
IV. Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols for handling hazardous chemical waste and information derived from safety data sheets.
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling ethyl 5-nitro-1H-pyrazole-3-carboxylate
Essential Safety and Handling Guide for Ethyl 5-nitro-1H-pyrazole-3-carboxylate
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 39846-84-9). As a nitro-substituted heterocyclic compound, it requires stringent safety measures to mitigate risks to personnel and the environment. Adherence to these guidelines is mandatory for ensuring laboratory safety.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. Based on data from analogous nitro-pyrazole compounds, the primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][4][5][6]
The nitro group in the molecule suggests that it should be handled with the care afforded to other nitroaromatic compounds, which can have additional long-term health considerations and, in some cases, explosive properties, although this is not explicitly indicated for this compound. A thorough risk assessment must be conducted before any new procedure involving this chemical.
Engineering and Administrative Controls: The First Line of Defense
Before relying on Personal Protective Equipment (PPE), engineering and administrative controls must be implemented to minimize exposure.
-
Ventilation: All handling of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to control the inhalation of fine dust particles.[4][8]
-
Designated Area: Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly marked, and access should be restricted.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][8]
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant Safety Data Sheet (SDS) before commencing work.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure.[8] Do not wear PPE outside of the laboratory.
PPE Specification Summary
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles | Must be worn at all times. They must be splash-proof and conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against dust and splashes.[2][8][9] |
| Face Shield | Required when there is a significant risk of splashing or dust generation during transfer of larger quantities. Use in conjunction with safety goggles.[8] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for protection against incidental contact. Inspect gloves for tears or holes before each use. For prolonged contact or immersion, consult glove manufacturer data. Change gloves immediately upon contamination.[8][9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[8] |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4][8] |
Standard Operating Procedure (SOP) for Safe Handling
A systematic approach is critical when working with this compound.
-
Preparation & Pre-Handling Check:
-
Confirm the fume hood is functioning correctly.
-
Ensure the work area is clean and uncluttered.
-
Verify the locations of the nearest safety shower, eyewash station, and fire extinguisher.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent liner) inside the fume hood to contain any spills and simplify cleanup.
-
Use non-sparking tools to prevent ignition sources.[9]
-
Avoid creating dust clouds. If the material is a fine powder, transfer it carefully and slowly.
-
Close the container tightly immediately after use.[1][9][10]
-
-
During the Experiment:
Emergency Procedures
Workflow for Spill and Exposure Management
Caption: Workflow for Spill and Exposure Response.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][10] Seek medical attention if irritation persists.[1][3][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Remove contact lenses if present and easy to do.[1][10] Seek immediate medical attention.
-
Inhalation: Move the person into fresh air.[2][10][13] If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][7][13] Seek immediate medical attention.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect surplus material and contaminated items (e.g., gloves, liners) in a dedicated, clearly labeled, and sealed hazardous waste container.[2][9]
-
Disposal: Dispose of the waste through a licensed chemical destruction facility.[9] Do not discharge to sewer systems or contaminate waterways.[1][9][12] Contaminated packaging should be triple-rinsed (if appropriate) and disposed of as hazardous waste.[9]
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
